Gal-C4-Chol
Description
Structure
2D Structure
Properties
Molecular Formula |
C40H69N3O7S |
|---|---|
Molecular Weight |
736.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[4-[[1-amino-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]butyl]carbamate |
InChI |
InChI=1S/C40H69N3O7S/c1-24(2)9-8-10-25(3)29-13-14-30-28-12-11-26-21-27(15-17-39(26,4)31(28)16-18-40(29,30)5)49-38(48)43-20-7-6-19-42-33(41)23-51-37-36(47)35(46)34(45)32(22-44)50-37/h11,24-25,27-32,34-37,44-47H,6-10,12-23H2,1-5H3,(H2,41,42)(H,43,48)/t25-,27+,28+,29-,30+,31+,32-,34+,35+,36-,37+,39+,40-/m1/s1 |
InChI Key |
PBJFOZIVIPXMIR-KGCCIUTFSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCCN=C(CS[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)N)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCCN=C(CSC5C(C(C(C(O5)CO)O)O)O)N)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Architecture of Gal-C4-Chol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, properties, and experimental application of Gal-C4-Chol, a key molecule in targeted drug delivery. This compound is a synthetic galactosylated cholesterol derivative designed to target the asialoglycoprotein receptor (ASGPR) on hepatocytes, facilitating the delivery of therapeutic payloads to the liver.
Core Structure of this compound
This compound is an amphiphilic molecule meticulously designed to integrate into lipid-based nanoparticle formulations, such as liposomes. Its structure can be deconstructed into three primary functional domains: a cholesterol anchor, a galactose targeting moiety, and a C4-linker that covalently connects the two.
The full chemical name for this compound is cholesten-5-yloxy-N-(4-((1-imino-2-S-ethyl-2-thio-beta-D-galactopyranosyl)amino)butyl)formamide . This nomenclature reveals the precise atomic arrangement of the molecule.
-
Cholesterol Anchor: The hydrophobic cholesterol component allows for stable insertion into the lipid bilayer of liposomes or other lipid nanoparticles. This ensures that the targeting ligand is firmly presented on the surface of the delivery vehicle.
-
Galactose Targeting Moiety: The β-D-galactopyranosyl unit serves as the ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This specific interaction facilitates receptor-mediated endocytosis and subsequent internalization of the drug delivery vehicle into liver cells.
-
C4 Linker: A four-carbon butyl formamide chain, which also includes a thio-galactose bond, acts as a spacer between the cholesterol anchor and the galactose moiety. This linker provides conformational flexibility, allowing the galactose unit to be optimally positioned for binding to the ASGPR.
The molecular structure of this compound is depicted in the diagram below.
Caption: Molecular components of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for formulation development and for understanding the molecule's behavior in biological systems.
| Property | Value |
| Molecular Formula | C41H71N3O6S |
| Molecular Weight | 734.08 g/mol |
| CAS Number | 219850-70-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as chloroform and methanol. |
| SMILES String | CC(C)CCCC--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(C)CC[C@H]3[C@H]2C=C4C--INVALID-LINK--CC[C@]43C |
Experimental Protocols
Representative Synthesis of a Galactosylated Cholesterol Derivative
While the exact synthesis protocol for this compound is not publicly available, the following is a representative procedure for the synthesis of a similar galactosylated cholesterol derivative with an amide linker. This multi-step synthesis involves the activation of the cholesterol hydroxyl group, introduction of a linker, and subsequent coupling with a protected galactose derivative.
Materials:
-
Cholesterol
-
Succinic anhydride
-
Pyridine
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
1,4-Diaminobutane
-
Protected aminogalactose derivative
-
Triethylamine
-
Appropriate organic solvents (e.g., Dichloromethane, Dimethylformamide)
Procedure:
-
Synthesis of Cholesteryl Hemisuccinate: Cholesterol is reacted with succinic anhydride in pyridine to form cholesteryl hemisuccinate. The reaction mixture is stirred at room temperature overnight. The product is then precipitated in water and purified.
-
Activation of Cholesteryl Hemisuccinate: The carboxylic acid group of cholesteryl hemisuccinate is activated using DCC and NHS in dichloromethane to form an NHS-ester. This activated intermediate is used in the subsequent coupling step.
-
Introduction of the C4 Linker: The NHS-activated cholesteryl hemisuccinate is reacted with an excess of 1,4-diaminobutane in a suitable solvent like DMF with triethylamine as a base. This results in the formation of an amino-terminated C4-linked cholesterol derivative.
-
Coupling with Galactose: The amino-terminated cholesterol derivative is then coupled to a protected aminogalactose derivative. The reaction is typically carried out in DMF with a coupling agent.
-
Deprotection and Purification: The protecting groups on the galactose moiety are removed under appropriate conditions. The final product, the galactosylated cholesterol derivative, is purified by column chromatography.
Characterization: The structure and purity of the synthesized compound are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Preparation of Galactosylated Liposomes
This compound is incorporated into liposomes to facilitate targeted delivery. The thin-film hydration method is a common technique for this purpose.
Materials:
-
Phospholipids (e.g., DSPC, DOPC)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Lipid Film Formation: The desired amounts of phospholipids, cholesterol, and this compound are dissolved in an organic solvent mixture in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.
Caption: Experimental workflow for the preparation of galactosylated liposomes.
Biological Activity and Signaling Pathway
The galactose moiety of this compound enables the targeted delivery of liposomes to hepatocytes via the asialoglycoprotein receptor (ASGPR). The binding of the galactosylated liposome to the ASGPR triggers clathrin-mediated endocytosis.
The key steps in this signaling and uptake pathway are:
-
Binding: The galactosylated liposome binds to the ASGPR on the surface of the hepatocyte.
-
Clathrin-Coated Pit Formation: The receptor-ligand complex is recruited into clathrin-coated pits.
-
Internalization: The clathrin-coated pits invaginate and pinch off from the plasma membrane to form clathrin-coated vesicles.
-
Uncoating and Early Endosome Formation: The clathrin coat disassembles, and the vesicle fuses with an early endosome.
-
Dissociation and Receptor Recycling: The acidic environment of the early endosome causes the dissociation of the liposome from the ASGPR. The receptor is then recycled back to the cell surface.
-
Late Endosome and Lysosome Fusion: The liposome is trafficked to late endosomes and then fuses with lysosomes, where the therapeutic payload can be released.
Caption: Signaling pathway of ASGPR-mediated endocytosis of this compound containing liposomes.
This technical guide provides a foundational understanding of the structure and application of this compound. For researchers and drug development professionals, this molecule represents a powerful tool for achieving liver-specific delivery of a wide range of therapeutic agents. Further research into optimizing the linker chemistry and nanoparticle formulation will continue to enhance the efficacy of this targeted delivery strategy.
The Mechanism of Gal-C4-Chol in Hepatocyte Targeting: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for Gal-C4-Chol-mediated targeting of hepatocytes. The core of this mechanism lies in the specific recognition of the galactose moiety by the asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of liver parenchymal cells. This interaction facilitates receptor-mediated endocytosis, leading to the efficient internalization of this compound and any associated therapeutic cargo into hepatocytes. The cholesterol component serves as a lipophilic anchor, enabling the incorporation of the targeting ligand into lipid-based delivery systems such as liposomes and lipid nanoparticles (LNPs).
Core Components and their Roles
The this compound targeting system is comprised of three key components:
-
Galactose (Gal): The targeting moiety that is specifically recognized by the asialoglycoprotein receptor (ASGPR) on hepatocytes. The affinity of this interaction is a critical determinant of targeting efficiency. While galactose itself is a natural ligand, derivatives like N-acetylgalactosamine (GalNAc) have been shown to exhibit a 10- to 60-fold higher binding affinity.[1]
-
C4 Linker: A four-carbon chain that connects the galactose moiety to the cholesterol anchor. The length and composition of the linker can influence the binding affinity to the ASGPR by affecting the presentation of the galactose residue and the overall hydrophilicity of the ligand.[2]
-
Cholesterol (Chol): A lipophilic anchor that facilitates the incorporation of the targeting ligand into lipid-based drug delivery systems. Cholesterol is a natural component of cell membranes and liposomes, enhancing the stability and biocompatibility of the formulation.
The Asialoglycoprotein Receptor (ASGPR): The Gateway to Hepatocytes
The ASGPR is a transmembrane protein that plays a crucial role in the clearance of desialylated glycoproteins from circulation.[1] It is a hetero-oligomer composed of two subunits, H1 and H2, in a typical ratio of 2-3:1.[1] Each hepatocyte expresses a high number of ASGPRs, estimated to be around 500,000 surface binding sites per cell, making it an ideal target for liver-specific drug delivery.[1] The receptor is continuously endocytosed and recycled back to the cell surface approximately every 15 minutes, irrespective of ligand binding.
Mechanism of Action: A Step-by-Step Pathway
The hepatocyte targeting process mediated by this compound can be broken down into the following key steps:
Step 1: Binding to ASGPR
The galactose residue of this compound binds to the carbohydrate recognition domain (CRD) of the ASGPR on the hepatocyte surface. This binding is a calcium-dependent process. The affinity of this interaction is significantly enhanced by multivalent presentation of the galactose ligand, a phenomenon known as the "cluster effect".
Step 2: Clathrin-Mediated Endocytosis
Upon ligand binding, the ASGPR-Gal-C4-Chol complex is internalized into the hepatocyte via clathrin-mediated endocytosis. This process involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form clathrin-coated vesicles containing the receptor-ligand complex.
Step 3: Intracellular Trafficking and Cargo Release
Following internalization, the clathrin coat is shed, and the vesicle fuses with early endosomes. The acidic environment of the endosome (pH 5-6) promotes the dissociation of the this compound from the ASGPR. The ASGPR is then recycled back to the cell surface for further rounds of ligand binding and internalization. The this compound, along with its therapeutic cargo, is trafficked to late endosomes and subsequently to lysosomes. For therapeutic agents like siRNA to be effective, they must escape the endosome and enter the cytoplasm. The exact mechanism of endosomal escape is not fully elucidated but is a critical step for the efficacy of many targeted therapies.
Step 4: Therapeutic Action
Once in the cytoplasm, the therapeutic cargo (e.g., siRNA, small molecule drug) can interact with its target to elicit a therapeutic effect. For instance, siRNA can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.
Visualization of the Mechanism and Workflows
Signaling Pathway of this compound Mediated Hepatocyte Targeting
Caption: ASGPR-mediated endocytosis of this compound.
Experimental Workflow for Evaluating Targeting Efficiency
Caption: Workflow for assessing this compound targeting.
Quantitative Data on Hepatocyte Targeting
The efficiency of hepatocyte targeting is influenced by several factors, including the valency of the galactose ligand, the nature of the linker, and the physicochemical properties of the delivery vehicle. The following tables summarize key quantitative data from the literature for galactose and GalNAc-targeted systems.
Table 1: Binding Affinity of Galactose/GalNAc Ligands to ASGPR
| Ligand Type | Linker/Scaffold | Binding Affinity (Kd) | Reference |
| Monovalent Galactose | - | mM range | |
| Monovalent GalNAc | - | ~40 µM | |
| Monovalent Synthetic Ligand | Bridged Ketal | 7.2 µM | |
| Bivalent GalNAc | Peptide | Not specified (improved uptake) | |
| Trivalent GalNAc | Tris | nM range (~5 nM) | |
| Tetravalent GalNAc | - | ~9 nM |
Table 2: Hepatocyte Uptake and Therapeutic Efficacy of Galactose/GalNAc-Targeted Systems
| Delivery System | Cargo | Cell Line / Model | Uptake Efficiency / Efficacy | Reference |
| Gal-CH-PCL Nanoparticles | Curcumin | HepG2 cells | >6-fold increase in apoptosis/necrosis vs. free curcumin | |
| Galactosylated Liposomes | Doxorubicin | HepG2 cells | Enhanced intracellular uptake vs. unmodified liposomes | |
| GalNAc-siRNA | siRNA for TTR | In vivo (mice) | ED50 of ~1 mg/kg | |
| GalNAc-siRNA | siRNA for HPRT1 | Primary Human Hepatocytes | Sustained gene silencing for several weeks | |
| GalNAc-siRNA | siRNA for RAB18 | Hep3B cells | IC50 of 24.8 nM (with RAB18 knockdown) | |
| PLGA-di-GAL Nanoparticles | Doxorubicin | HepG2 cells | ~80% decrease in cell viability |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Objective: To quantify the binding affinity (Kd) of this compound to the ASGPR.
Methodology:
-
Immobilization of ASGPR:
-
Recombinantly express and purify the extracellular domain of the human ASGPR.
-
Immobilize the purified ASGPR onto a sensor chip (e.g., CM5 chip) via amine coupling. This involves activating the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by injection of the ASGPR solution in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters with ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound-containing nanoparticles or the free ligand in a suitable running buffer (e.g., HBS-EP).
-
Inject the this compound solutions over the ASGPR-immobilized surface at a constant flow rate.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte. This generates a sensorgram (response units vs. time).
-
After each injection, regenerate the sensor surface by injecting a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) to dissociate the bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
In Vitro Hepatocyte Uptake Assay using Flow Cytometry
Objective: To quantify the cellular uptake of this compound-functionalized nanoparticles in hepatocytes.
Methodology:
-
Cell Culture and Treatment:
-
Seed hepatocytes (e.g., HepG2 cells) in 6-well plates and culture until they reach the desired confluency.
-
Prepare a fluorescently labeled version of the this compound nanoparticles (e.g., by incorporating a fluorescent lipid).
-
Treat the cells with various concentrations of the fluorescent nanoparticles and incubate for a defined period (e.g., 4 hours) at 37°C. Include an untreated cell sample as a negative control.
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any non-internalized nanoparticles.
-
Harvest the cells by trypsinization and resuspend them in a suitable buffer (e.g., FACS buffer: PBS with 1% fetal bovine serum).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Gate the live, single-cell population based on forward and side scatter profiles.
-
Measure the fluorescence intensity of the gated cell population. The mean fluorescence intensity (MFI) is directly proportional to the amount of internalized nanoparticles.
-
The percentage of fluorescently positive cells can also be determined to assess the proportion of cells that have taken up the nanoparticles.
-
-
Data Analysis:
-
Compare the MFI of the treated cells to that of the untreated control to quantify the level of uptake.
-
A dose-response curve can be generated by plotting the MFI against the concentration of nanoparticles.
-
Conclusion
The this compound system represents a robust and highly specific platform for targeting therapeutic agents to hepatocytes. Its mechanism of action, centered around the high-affinity interaction with the asialoglycoprotein receptor, enables efficient cellular uptake via receptor-mediated endocytosis. The versatility of the cholesterol anchor allows for its integration into various nanocarrier systems, making it a valuable tool in the development of therapies for a wide range of liver diseases. A thorough understanding of the underlying biological pathways and the use of quantitative analytical techniques are essential for the optimization and clinical translation of this compound-based therapeutics.
References
The Role of Gal-C4-Chol in Asialoglycoprotein Receptor (ASGPR) Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes, is a pivotal target for liver-specific drug delivery.[1] Its primary function is the endocytosis and clearance of circulating glycoproteins that have exposed terminal galactose or N-acetylgalactosamine (GalNAc) residues.[1] This inherent specificity makes the ASGPR an attractive portal for delivering therapeutic agents directly to the liver, thereby minimizing off-target effects. One such targeting ligand is Gal-C4-Chol, a synthetic molecule comprising a galactose moiety linked to a cholesterol anchor. This guide provides an in-depth technical overview of the binding of this compound and related structures to the ASGPR, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated pathways and workflows.
The affinity of ligands for the ASGPR is significantly influenced by the "cluster effect," where multivalent ligands exhibit a dramatically higher binding affinity than their monovalent counterparts.[2] While a single galactose unit binds with relatively low affinity, the spatial arrangement of multiple galactose residues, as seen in triantennary structures, can increase the affinity by orders of magnitude, reaching the nanomolar range.[2][3] This principle is fundamental to the design of high-affinity ligands for ASGPR-mediated targeting.
Quantitative Analysis of ASGPR Ligand Binding
Table 1: Dissociation Constants (Kd) of Various Ligands for ASGPR
| Ligand Type | Specific Ligand | Kd | Experimental Method | Reference |
| Monosaccharide | Galactose | ~10⁻⁴ M | Not specified | |
| Monosaccharide | N-Acetylgalactosamine (GalNAc) | 4.5 µM | Surface Plasmon Resonance (SPR) | |
| Monovalent | Atorvastatin-GalNAc Conjugate (Amide) | 0.15 nM | Surface Plasmon Resonance (SPR) | |
| Monovalent | Atorvastatin-GalNAc Conjugate (Amide) | 0.33 nM | Surface Plasmon Resonance (SPR) | |
| Monovalent GalNAc | - | 19.6 ± 9.8 nM | Surface Plasmon Resonance (SPR) | |
| Bivalent GalNAc | - | 1.3 ± 1.1 nM | Surface Plasmon Resonance (SPR) | |
| Trivalent GalNAc | - | 0.7 ± 0.2 nM | Surface Plasmon Resonance (SPR) | |
| Triantennary Galactose Structure | - | 5 x 10⁻⁹ M | Not specified | |
| Tetraantennary Galactose Structure | - | 9 x 10⁻⁹ M | Not specified | |
| Monoclonal Antibody | ASGPR Ab | 1.5 nM | FRET | |
| Monoclonal Antibody | ASGPR Ab | 4.1 nM | In-vivo PK model |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Ligands for ASGPR
| Ligand Type | IC50 Range | Experimental Method | Reference |
| Small Molecule Library Hits | 12 - 100 µM | Fluorescence Polarization (FP) Assay | |
| Cholinesterase Inhibitors | 6.7 ± 0.2 to 9.1 ± 0.1 µM | Not specified |
Signaling and Experimental Workflows
To elucidate the binding of this compound to the ASGPR, several key experimental workflows are employed. The following diagrams, generated using the DOT language, illustrate the conceptual signaling pathway of ASGPR-mediated endocytosis and a typical competitive binding assay workflow.
Caption: ASGPR-mediated endocytosis of a this compound ligand.
Caption: Workflow for a competitive binding assay to determine IC50.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding studies. Below are outlines of key experimental protocols used to assess the interaction between ligands like this compound and the ASGPR.
Competitive Binding Assay
This assay determines the concentration of an unlabeled test ligand (e.g., this compound) required to inhibit 50% of the binding of a labeled known ligand to the ASGPR, yielding the IC50 value.
a. Materials:
-
Purified ASGPR or hepatocyte cell line expressing ASGPR (e.g., HepG2).
-
Labeled ligand (e.g., ³H-asialoorosomucoid or a fluorescently tagged synthetic ligand).
-
Unlabeled test ligand (this compound).
-
Binding buffer (e.g., HEPES-buffered saline with CaCl₂ and bovine serum albumin).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter or fluorescence plate reader.
b. Protocol:
-
Preparation: Prepare a series of dilutions of the unlabeled test ligand (this compound).
-
Incubation: In a microplate or microcentrifuge tubes, combine the ASGPR preparation, a fixed concentration of the labeled ligand, and the various concentrations of the unlabeled test ligand. Incubate at a controlled temperature (e.g., 4°C or 37°C) to reach binding equilibrium.
-
Separation: Rapidly separate the receptor-bound ligand from the free ligand. This is commonly achieved by vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound labeled ligand.
-
Quantification: Measure the amount of labeled ligand bound to the receptor on the filters using a scintillation counter (for radioligands) or a fluorescence reader.
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the log concentration of the unlabeled test ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of a ligand (analyte) with a receptor (ligand) immobilized on a sensor chip. This allows for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
a. Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), ethyl(dimethylaminopropyl)carbodiimide (EDC), ethanolamine).
-
Purified ASGPR.
-
Test ligand (this compound).
-
Running buffer (e.g., HBS-P+ with CaCl₂).
b. Protocol:
-
Immobilization: Covalently immobilize the purified ASGPR onto the sensor chip surface using standard amine coupling chemistry. Activate the carboxymethylated dextran surface with EDC/NHS, inject the ASGPR solution, and then deactivate any remaining active esters with ethanolamine. A reference flow cell is typically prepared by performing the activation and deactivation steps without protein injection.
-
Binding Analysis: Inject a series of concentrations of the test ligand (this compound) in running buffer over both the ASGPR-immobilized and reference flow cells at a constant flow rate.
-
Data Collection: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding. This generates a sensorgram showing the association phase during injection and the dissociation phase when the injection is replaced with running buffer.
-
Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or a chelating agent like EDTA if binding is calcium-dependent) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a receptor. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.
a. Materials:
-
Isothermal titration calorimeter.
-
Purified ASGPR.
-
Test ligand (this compound).
-
Dialysis buffer.
b. Protocol:
-
Sample Preparation: Dialyze both the ASGPR and the test ligand (this compound) extensively against the same buffer to minimize heat changes due to buffer mismatch. Accurately determine the concentrations of both solutions.
-
ITC Experiment Setup: Load the ASGPR solution into the sample cell of the calorimeter and the test ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature. The heat change associated with each injection is measured.
-
Data Acquisition: The instrument records a series of heat-release or -absorption peaks corresponding to each injection. The magnitude of these peaks decreases as the receptor becomes saturated with the ligand.
-
Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot these heat changes against the molar ratio of ligand to receptor. Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, ΔH, and ΔS.
Conclusion
The asialoglycoprotein receptor remains a highly validated and promising target for the development of liver-specific therapeutics. While direct quantitative binding data for this compound is not extensively published, the information available for structurally related galactosylated and N-acetylgalactosamine-conjugated molecules provides a strong basis for understanding its potential interaction with the ASGPR. The significant enhancement in binding affinity observed with multivalent ligands underscores a key principle in the design of potent ASGPR-targeted agents. The experimental protocols detailed herein—competitive binding assays, surface plasmon resonance, and isothermal titration calorimetry—represent the gold standards for characterizing the affinity, kinetics, and thermodynamics of ligand-receptor interactions, and are essential tools for the preclinical evaluation of novel drug candidates like this compound. Through the systematic application of these techniques, researchers can effectively advance the development of next-generation hepatocyte-targeted therapies.
References
- 1. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]
Synthesis and Chemical Properties of Gal-C4-Chol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gal-C4-Chol is a synthetic glycoconjugate composed of a galactose moiety, a tetraethylene glycol linker (C4), and a cholesterol anchor. This molecule is of significant interest in the field of drug delivery, primarily for its ability to target the asialoglycoprotein receptor (ASGPR) expressed on the surface of hepatocytes. By incorporating this compound into liposomes or other nanoparticle formulations, therapeutic agents can be specifically directed to the liver, enhancing efficacy and reducing off-target side effects. This technical guide provides an in-depth overview of the synthesis, chemical properties, and experimental applications of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the sequential attachment of the tetraethylene glycol linker to cholesterol, followed by the conjugation of galactose. While a specific, publicly available, detailed protocol for "this compound" is not readily found, the synthesis can be accomplished by adapting established methods for creating similar galactosylated cholesterol derivatives. The following represents a plausible synthetic route.
Experimental Protocol: Synthesis of a this compound Analogue
This protocol describes the synthesis of a galactosylated cholesterol derivative with a polyethylene glycol (PEG) linker, which is analogous to the C4 linker.
Materials:
-
Cholesterol
-
Tetraethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH)
-
Peracetylated galactose
-
Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Reagents for deprotection (e.g., Sodium methoxide in methanol)
-
Purification supplies (e.g., Silica gel for column chromatography)
Procedure:
-
Synthesis of Cholesteryl-tetraethylene glycol (Chol-C4-OH):
-
Cholesterol is first tosylated by reacting it with p-toluenesulfonyl chloride in pyridine to activate the hydroxyl group.
-
The resulting cholesteryl tosylate is then reacted with an excess of tetraethylene glycol in the presence of a strong base like sodium hydride in an anhydrous solvent such as THF. This Williamson ether synthesis attaches the tetraethylene glycol linker to the cholesterol molecule.
-
The product, Chol-C4-OH, is purified by column chromatography on silica gel.
-
-
Galactosylation of Chol-C4-OH:
-
The terminal hydroxyl group of Chol-C4-OH is then coupled with a protected galactose derivative, such as peracetylated galactopyranosyl bromide, using a glycosylation promoter (e.g., silver triflate) in an anhydrous solvent like dichloromethane.
-
The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
-
Deprotection:
-
The acetyl protecting groups on the galactose moiety are removed by treating the product with a catalytic amount of sodium methoxide in methanol.
-
The reaction is neutralized, and the solvent is evaporated.
-
-
Purification:
-
The final product, this compound, is purified by column chromatography to yield a pure white solid.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as:
-
¹H NMR Spectroscopy: To confirm the presence of characteristic peaks for cholesterol, the tetraethylene glycol linker, and the galactose moiety.
-
Mass Spectrometry (MS): To determine the molecular weight of the final product.
Chemical and Physical Properties
The chemical and physical properties of this compound are crucial for its application in drug delivery systems. The following table summarizes key properties based on data for analogous galactosylated cholesterol derivatives.
| Property | Typical Value/Characteristic | Significance |
| Appearance | White to off-white solid | Basic physical state. |
| Molecular Weight | Approximately 750-850 g/mol (Calculated) | Important for formulation calculations and characterization. |
| Solubility | Soluble in organic solvents (e.g., chloroform, methanol). Poorly soluble in water. | Dictates the methods for liposome preparation and purification. |
| Critical Micelle Concentration (CMC) | Expected to be in the low micromolar range.[1][2] | Influences the self-assembly properties and the stability of micelles and liposomes. |
| Stability | Stable under standard storage conditions (cool, dry, dark). Susceptible to hydrolysis at extreme pH. | Important for shelf-life and in vivo performance of formulations.[3][4][5] |
Experimental Applications and Protocols
This compound is primarily used to formulate targeted liposomes for hepatocyte-specific drug delivery.
Protocol: Formulation of this compound Liposomes
The thin-film hydration method is a common technique for preparing liposomes incorporating this compound.
Materials:
-
Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
This compound
-
Therapeutic agent (to be encapsulated)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Lipid Film Formation:
-
DSPC, cholesterol, and this compound are dissolved in a chloroform/methanol mixture in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
-
The film is further dried under vacuum for several hours to remove any residual solvent.
-
-
Hydration:
-
The lipid film is hydrated with an aqueous buffer (which may contain the hydrophilic drug to be encapsulated) by gentle rotation at a temperature above the phase transition temperature of the phospholipid. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a specific size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
-
Purification:
-
Unencapsulated drug is removed by methods such as dialysis, gel filtration, or centrifugation.
-
Protocol: Cellular Uptake Assay
To evaluate the targeting efficiency of this compound liposomes, a cellular uptake study can be performed using a hepatocyte cell line, such as HepG2, which expresses ASGPR.
Materials:
-
HepG2 cells
-
Cell culture medium
-
Fluorescently labeled this compound liposomes (e.g., containing a fluorescent lipid like DiI)
-
Control liposomes (without this compound)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture:
-
HepG2 cells are cultured in appropriate medium until they reach a suitable confluency.
-
-
Incubation:
-
The cells are incubated with fluorescently labeled this compound liposomes and control liposomes at a specific concentration for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Washing:
-
After incubation, the cells are washed several times with cold PBS to remove non-internalized liposomes.
-
-
Analysis:
-
The cellular uptake of the liposomes is quantified by measuring the fluorescence intensity of the cells using a flow cytometer. Alternatively, uptake can be visualized using fluorescence microscopy.
-
-
Competition Assay (Optional):
-
To confirm ASGPR-mediated uptake, a competition assay can be performed by pre-incubating the cells with an excess of free galactose before adding the this compound liposomes. A significant reduction in uptake would indicate receptor-specific binding.
-
Visualizations
Synthesis Workflow of this compound
Caption: Synthesis workflow for this compound.
Experimental Workflow for Evaluating this compound Liposomes
References
Gal-C4-Chol as a Ligand for Targeted Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gal-C4-Chol, a synthetic ligand designed for targeted drug delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR). This document covers the core principles of ASGPR-mediated targeting, the synthesis and formulation of this compound-based delivery systems, and detailed experimental protocols for their evaluation.
Introduction: The Challenge of Liver-Targeted Drug Delivery
The liver is a central organ in metabolism and is implicated in a wide range of diseases, from viral hepatitis and genetic disorders to hepatocellular carcinoma. Effective treatment of these conditions requires therapeutic agents to reach hepatocytes, the primary functional cells of the liver, while minimizing exposure to other tissues to reduce side effects. The asialoglycoprotein receptor (ASGPR), a C-type lectin almost exclusively and abundantly expressed on the surface of hepatocytes (approximately 500,000 receptors per cell), presents an ideal target for achieving this specificity.[1] ASGPR recognizes and internalizes glycoproteins with terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues, making these sugars attractive targeting moieties for drug delivery systems.[1][2]
This compound is a synthetic molecule that leverages this biological pathway. It consists of a galactose targeting moiety linked to a cholesterol anchor via a four-carbon spacer. The cholesterol component allows for the stable incorporation of the ligand into the lipid bilayer of drug delivery vehicles such as liposomes and lipid nanoparticles, effectively decorating their surface with liver-targeting signals.
The Asialoglycoprotein Receptor (ASGPR): A Gateway to Hepatocytes
ASGPR is a hetero-oligomeric receptor composed of two subunits, H1 and H2, which form functional complexes capable of binding galactose-terminated ligands in a calcium-dependent manner.[1][2] Upon ligand binding, the receptor-ligand complex is rapidly internalized through clathrin-mediated endocytosis. This process is highly efficient, allowing for the delivery of conjugated payloads directly into the cell.
ASGPR-Mediated Endocytosis Pathway
The journey of a this compound-targeted nanoparticle begins with its binding to ASGPR on the hepatocyte surface. This interaction triggers the assembly of clathrin coats on the intracellular side of the plasma membrane, leading to the formation of a coated pit that invaginates and pinches off to become a coated vesicle. This vesicle, containing the nanoparticle-receptor complex, is then transported into the cell.
Inside the cell, the vesicle loses its clathrin coat and fuses with an early endosome. The acidic environment of the endosome (pH drops from ~7.4 at the cell surface to ~6.0 in the endosome) causes a conformational change in the ASGPR, leading to the dissociation of the this compound ligand. The receptor is then sorted into recycling endosomes and trafficked back to the cell surface for reuse, while the nanoparticle remains in the endosome. The nanoparticle is subsequently trafficked to late endosomes and then to lysosomes, where the payload can be released. For certain payloads, such as siRNA, escape from the endosome before lysosomal fusion is critical for therapeutic efficacy.
Quantitative Data on Ligand-Receptor Interactions
The affinity of a ligand for ASGPR is a critical determinant of targeting efficiency. While the affinity of a single galactose moiety is relatively low, multivalency—presenting multiple galactose units on a single delivery vehicle—dramatically increases binding avidity due to the "cluster effect".
| Ligand Type | Dissociation Constant (Kd) | Reference |
| Monosaccharide (e.g., Galactose) | 10⁻⁴ M | |
| Triantennary Galactose | 5 x 10⁻⁹ M | |
| Tetraantennary Galactose | 9 x 10⁻⁹ M |
Studies have shown that liposomes composed of this compound, the cationic lipid DC-Chol, and the helper lipid DOPE (in a 3:3:4 molar ratio) exhibit significantly higher transfection activity and DNA uptake in liver cells compared to non-targeted liposomes. This enhanced activity is inhibited by the presence of free galactose, confirming that the uptake is mediated by ASGPR.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a this compound analogue, its incorporation into liposomes, and the in vitro evaluation of the targeted delivery system.
Synthesis of Cholesteryl-β-D-Galactopyranoside
This protocol describes a general method for synthesizing a galactosylated cholesterol derivative based on the Koenigs-Knorr reaction.
Materials:
-
Cholesterol
-
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide
-
Mercuric cyanide (Hg(CN)₂) or Silver carbonate (Ag₂CO₃) (as promoter)
-
Anhydrous benzene or toluene
-
Drierite (anhydrous calcium sulfate)
-
Sodium methoxide (NaOMe) in methanol
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Silica gel for column chromatography
Procedure:
-
Glycosylation:
-
Dissolve cholesterol (1 equivalent) in anhydrous benzene in a round-bottom flask equipped with a stirrer and a reflux condenser with a Drierite-filled drying tube.
-
Add the promoter (e.g., mercuric cyanide, 2 equivalents) to the solution.
-
Add 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (1.5 equivalents) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove insoluble salts.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and then again with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetylated product.
-
Purify the crude product by silica gel column chromatography.
-
-
Deacetylation:
-
Dissolve the purified acetylated cholesteryl galactoside in a mixture of chloroform and methanol.
-
Add a catalytic amount of sodium methoxide solution (0.5 M in methanol).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter the resin, and wash with methanol.
-
Concentrate the combined filtrate and washings under reduced pressure to yield the final product, cholesteryl-β-D-galactopyranoside.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Preparation of this compound-Containing Liposomes by Thin-Film Hydration
This is a widely used method for preparing liposomes, including those targeted for liver delivery.
Materials:
-
Phosphatidylcholine (PC) or other primary phospholipid (e.g., DSPC)
-
Cholesterol (CHOL)
-
This compound
-
Drug to be encapsulated (e.g., Doxorubicin, Curcumin)
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Film Formation:
-
Dissolve the lipids (e.g., PC, CHOL, and this compound in a desired molar ratio, such as 55:40:5) in the chloroform/methanol solvent mixture in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in this mixture as well.
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid phase transition temperature (e.g., 35-45°C).
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, dry lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer (PBS, pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Continue to rotate the flask in the water bath (without vacuum) at a temperature above the lipid transition temperature for 30-60 minutes. This allows the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension must be downsized.
-
Sonication: Submerge the vial containing the MLV suspension in a bath sonicator for 5-15 minutes.
-
Extrusion (Preferred): Load the MLV suspension into an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the suspension through the membrane multiple times (e.g., 11-21 times) to produce LUVs with a narrow size distribution.
-
-
Purification:
-
Remove any unencapsulated drug by dialysis against fresh buffer or by size exclusion chromatography.
-
Characterize the final liposome formulation for particle size, zeta potential, encapsulation efficiency, and ligand incorporation.
-
In Vitro Cellular Uptake and Competition Assay in HepG2 Cells
This protocol is designed to assess the targeting specificity and efficiency of this compound liposomes using the ASGPR-expressing human liver cancer cell line, HepG2.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well or 6-well plates
-
Fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulating a fluorescent dye like FITC)
-
Non-targeted liposomes (control)
-
This compound targeted liposomes
-
Free D-galactose solution (e.g., 250 mM)
-
Phosphate-buffered saline (PBS)
-
4% Glutaraldehyde or Paraformaldehyde for cell fixation
-
Fluorescence microscope or flow cytometer
-
ImageJ software for quantification (optional)
Procedure:
-
Cell Seeding: Seed HepG2 cells into the appropriate plates (e.g., 1 x 10⁴ cells/well for a 96-well plate) and allow them to adhere and grow overnight at 37°C in a 5% CO₂ incubator.
-
Competition Assay Setup: For the competition group, pre-incubate the designated wells with a high concentration of free D-galactose (e.g., 250 mM) for 30 minutes at 37°C. This will saturate the ASGPRs on the cell surface.
-
Liposome Incubation:
-
Prepare dilutions of the fluorescently labeled non-targeted and this compound targeted liposomes in fresh culture medium.
-
Remove the old medium from all wells (including the competition group) and add the liposome-containing medium.
-
Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Washing and Fixation:
-
After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove any unbound liposomes.
-
Fix the cells with a 4% glutaraldehyde or paraformaldehyde solution for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
-
Analysis:
-
Qualitative (Fluorescence Microscopy): Observe the cells under a fluorescence microscope. Compare the fluorescence intensity between cells treated with non-targeted liposomes, targeted liposomes, and targeted liposomes in the presence of free galactose. A higher fluorescence in the targeted group and a significantly reduced fluorescence in the competition group indicates successful ASGPR-mediated uptake.
-
Quantitative (Flow Cytometry or Plate Reader): For flow cytometry, detach the cells after the washing step (before fixation) and analyze the fluorescence intensity per cell. For a plate reader, simply read the fluorescence intensity of each well after the final wash.
-
Image Quantification: If using microscopy, capture images from multiple fields and quantify the mean fluorescence intensity per cell using software like ImageJ.
-
Experimental and Synthetic Workflow
The overall process for developing and validating a this compound targeted drug delivery system involves a logical progression from chemical synthesis to in vivo evaluation.
Conclusion
This compound serves as a potent and versatile ligand for the development of hepatocyte-targeted drug delivery systems. Its straightforward design, which combines the specific ASGPR-targeting ability of galactose with the membrane-anchoring properties of cholesterol, allows for its easy incorporation into various nanoparticle platforms. The methodologies outlined in this guide provide a robust framework for the synthesis, formulation, and evaluation of these advanced therapeutic carriers. By leveraging the natural endocytic pathway of the asialoglycoprotein receptor, this compound-modified nanoparticles hold significant promise for improving the efficacy and safety of treatments for a wide range of liver diseases.
References
Understanding the hydrophobicity of Gal-C4-Chol
An In-depth Technical Guide to the Hydrophobicity of Galactosylated Cholesterol Derivatives
The Role of Hydrophobicity in Drug Delivery
The hydrophobicity of a molecule, often quantified by its partition coefficient (logP) or its behavior in aqueous solutions (e.g., critical micelle concentration, CMC), is a critical determinant of its function in a drug delivery system. For amphiphilic molecules like galactosylated cholesterol, which possess both a hydrophilic galactose moiety and a lipophilic cholesterol anchor, the balance between these two components dictates how the molecule will self-assemble in an aqueous environment, interact with cell membranes, and carry therapeutic payloads.
Cholesterol itself is a highly hydrophobic molecule with very low solubility in water, approximately 0.095 mg/L at 30°C.[1] Its incorporation into liposomal formulations is known to enhance stability.[2] By modifying cholesterol with a hydrophilic galactose group, the resulting amphiphile can self-assemble into structures like micelles or be incorporated into liposomes, creating nanoparticles capable of targeted drug delivery.
Synthesis of Galactosylated Cholesterol Derivatives
The synthesis of galactosylated cholesterol derivatives typically involves the conjugation of a galactose moiety to the cholesterol backbone, often through a linker. The nature and length of this linker (e.g., a C4 chain in the hypothetical Gal-C4-Chol) can significantly influence the molecule's overall hydrophobicity and its performance as a drug carrier.
A general synthetic scheme involves the activation of cholesterol, followed by coupling with a protected galactose derivative, and subsequent deprotection. The use of click chemistry, such as the copper-catalyzed 1,3-dipolar cycloaddition (CuAAC) reaction, is also a common strategy for linking the sugar to the cholesterol derivative.[3]
Caption: Generalized synthesis workflow for galactosylated cholesterol.
Quantitative Assessment of Hydrophobicity
The amphiphilic nature of galactosylated cholesterol derivatives means their hydrophobicity is best described by their tendency to self-assemble in aqueous solutions. The Critical Micelle Concentration (CMC) is a key parameter in this regard.
Critical Micelle Concentration (CMC): The CMC is the concentration of a surfactant above which micelles form.[4] A lower CMC value indicates a greater tendency for the molecule to self-assemble and thus a higher effective hydrophobicity of the lipophilic portion. This property is crucial for the stability of nanoparticle formulations upon dilution in the bloodstream.
While specific data for this compound is unavailable, the following table summarizes the CMC values for various other amphiphilic cholesterol derivatives reported in the literature, providing a comparative context.
| Compound | CMC (µg/mL) | Measurement Conditions | Reference |
| Cholesterol-R5H5 | ~85 | PBS, pH 7.4, 25°C | [5] |
| Cholesterol-R5 | ~85 | PBS, pH 7.4, 25°C | |
| Cholesterol-R3H3 | ~50 | PBS, pH 7.4, 25°C | |
| Cholesterol-R3 | ~50 | PBS, pH 7.4, 25°C | |
| Cholesterol-coupled F68 (F68-CHMC) | 10 | Not specified | |
| Cholesterol (self-association) | 0.01-0.015 | Aqueous solution, 25°C |
This table presents data for analogous compounds to illustrate the range of CMC values and should not be taken as representative of this compound.
Caption: Micelle formation above the Critical Micelle Concentration (CMC).
Experimental Protocol: CMC Determination by Fluorescence Probe Method
A common and sensitive method for determining the CMC of amphiphilic molecules is through the use of a fluorescent probe, such as pyrene. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment.
Principle: In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a shift in the vibrational fine structure of the pyrene emission spectrum. The ratio of the intensity of the third peak (I3, ~384 nm) to the first peak (I1, ~373 nm) is monitored. A sharp increase in the I3/I1 ratio indicates the formation of micelles.
Detailed Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the galactosylated cholesterol derivative in a suitable organic solvent (e.g., methanol or chloroform).
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol) at a concentration that will yield a final concentration in the order of 10⁻⁶ M.
-
-
Sample Preparation:
-
Prepare a series of vials containing increasing concentrations of the galactosylated cholesterol derivative.
-
Add a small aliquot of the pyrene stock solution to each vial, ensuring the final concentration of the organic solvent is minimal (<1%) to avoid affecting micellization.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Add an aqueous buffer (e.g., PBS, pH 7.4) to each vial to achieve the desired final concentrations of the amphiphile.
-
Sonicate or vortex the samples to ensure complete dissolution and equilibration. Incubate the samples for a set period (e.g., 24 hours) at a controlled temperature.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to ~335 nm.
-
Record the emission spectra from 350 nm to 450 nm for each sample.
-
Determine the intensities of the first (I1) and third (I3) vibrational peaks of the pyrene emission spectrum.
-
-
Data Analysis:
-
Plot the ratio of I3/I1 as a function of the logarithm of the concentration of the galactosylated cholesterol derivative.
-
The CMC is determined from the intersection of the two tangent lines drawn from the two linear portions of the resulting sigmoidal curve.
-
References
Harnessing Gal-C4-Chol Derivatives for Targeted Nanoparticle Functionalization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutics to specific cell types remains a paramount challenge in modern medicine. Hepatocytes, the primary functional cells of the liver, present a key target for treating a wide range of diseases, from metabolic disorders to viral hepatitis and hepatocellular carcinoma. A promising strategy for achieving hepatocyte-specific delivery involves leveraging the asialoglycoprotein receptor (ASGPR), a C-type lectin receptor highly expressed on the surface of these cells. This receptor exhibits a strong binding affinity for galactose and N-acetylgalactosamine residues. By functionalizing nanoparticles with ligands bearing these sugar moieties, it is possible to engineer nanocarriers that are actively taken up by hepatocytes through receptor-mediated endocytosis.
This technical guide provides a comprehensive overview of the use of a specific targeting ligand, Gal-C4-Chol, for the functionalization of nanoparticles. This derivative comprises a galactose unit for ASGPR recognition, a cholesterol anchor for stable incorporation into lipid-based nanoparticles, and a C4 alkyl linker to provide spatial orientation and flexibility for optimal receptor binding. This document details the synthesis of this compound, outlines protocols for nanoparticle functionalization and characterization, and presents quantitative data on the efficacy of this targeting strategy.
Synthesis of this compound Derivative
Experimental Protocol: Synthesis of this compound
Materials:
-
Cholesterol
-
4-bromobutanoyl chloride
-
Sodium azide
-
Triphenylphosphine
-
Peracetylated galactosyl azide
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Sodium methoxide
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 4-azidobutanoyl cholesterol:
-
Cholesterol is first reacted with 4-bromobutanoyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane (DCM) to form cholesteryl 4-bromobutanoate.
-
The resulting compound is then treated with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to yield cholesteryl 4-azidobutanoate. This introduces the azide group for the subsequent "click" reaction.
-
-
Synthesis of this compound via Click Chemistry:
-
The azide-functionalized cholesterol is then reacted with a peracetylated galactosyl alkyne (which can be synthesized from commercially available galactose derivatives) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
This "click" reaction is typically carried out using a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, or by using a more stable copper(I) source like copper(I) bromide (CuBr) with a ligand such as N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).
-
-
Deprotection of Galactose:
-
The acetyl protecting groups on the galactose moiety are removed by transesterification using a catalytic amount of sodium methoxide in methanol. This step is crucial to expose the hydroxyl groups of galactose, which are necessary for ASGPR recognition.
-
-
Purification:
-
Each step of the synthesis is followed by appropriate purification techniques, such as column chromatography on silica gel, to isolate the desired product. The final this compound derivative is characterized by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Nanoparticle Functionalization with this compound
The amphiphilic nature of the this compound derivative, with its lipophilic cholesterol anchor and hydrophilic galactose headgroup, makes it ideal for incorporation into various nanoparticle formulations, particularly lipid-based nanoparticles such as liposomes and solid lipid nanoparticles (SLNs).
Experimental Protocol: Nanoparticle Functionalization
Materials:
-
Lipid components for nanoparticle formulation (e.g., DSPC, DSPE-PEG, etc.)
-
This compound derivative
-
Drug or imaging agent to be encapsulated (optional)
-
Chloroform and Methanol
-
Hydration buffer (e.g., PBS)
-
Extruder with polycarbonate membranes of desired pore size
Procedure (Thin-Film Hydration Method for Liposomes):
-
Lipid Film Formation:
-
The primary lipid components (e.g., DSPC), cholesterol (as a membrane stabilizer), a PEGylated lipid (e.g., DSPE-PEG2000, to improve circulation time), and the this compound targeting ligand are dissolved in a suitable organic solvent mixture, such as chloroform/methanol. The molar ratio of the components is a critical parameter that needs to be optimized for each specific application.
-
The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of a round-bottom flask.
-
-
Hydration:
-
The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the main lipid component. If a drug is to be encapsulated, it can be dissolved in the hydration buffer.
-
Vortexing or gentle agitation of the flask facilitates the formation of multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated several times to ensure a narrow particle size distribution.
-
-
Purification:
-
The resulting nanoparticle suspension is purified to remove any un-encapsulated drug and non-incorporated ligands. This can be achieved by methods such as size exclusion chromatography or dialysis.
-
Characterization of this compound Functionalized Nanoparticles
Thorough characterization of the functionalized nanoparticles is essential to ensure their quality, stability, and targeting efficiency. Key parameters to be evaluated include particle size, polydispersity index (PDI), zeta potential, and the density of the targeting ligand on the nanoparticle surface.
Experimental Protocol: Dynamic Light Scattering (DLS) for Particle Size and PDI
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size.
Procedure:
-
Sample Preparation: The nanoparticle suspension is diluted with the appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects.
-
Instrument Setup: The diluted sample is placed in a disposable cuvette and inserted into the DLS instrument. The solvent properties (viscosity and refractive index) and measurement temperature are entered into the software.
-
Measurement: The instrument's laser illuminates the sample, and the scattered light is detected at a specific angle. The fluctuations in scattering intensity are analyzed by a correlator to generate an autocorrelation function.
-
Data Analysis: The autocorrelation function is then used to calculate the hydrodynamic diameter (particle size) and the polydispersity index (PDI), which is a measure of the width of the particle size distribution.
Experimental Protocol: Zeta Potential Measurement
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is measured by applying an electric field across the sample and measuring the velocity of the particles using laser Doppler velocimetry.
Procedure:
-
Sample Preparation: The nanoparticle suspension is diluted in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.
-
Instrument Setup: The diluted sample is injected into a specialized zeta potential cell, which is then placed in the instrument.
-
Measurement: An electric field is applied, and the instrument measures the electrophoretic mobility of the particles.
-
Data Analysis: The Smoluchowski or Huckel approximation is used by the software to convert the electrophoretic mobility into the zeta potential value.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of this compound functionalized nanoparticles and their in vitro performance.
| Parameter | Unfunctionalized Nanoparticles | This compound Functionalized Nanoparticles | Reference |
| Hydrodynamic Diameter (nm) | 100 - 150 | 110 - 160 | [1][2] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [1][2] |
| Zeta Potential (mV) | -15 to -25 | -10 to -20 | [1] |
Table 1: Physicochemical Properties of Nanoparticles
| Parameter | Value | Reference |
| ASGPR Binding Affinity (Kd) | ||
| Galactosylated Ligands | 0.37 - 6.65 µM | |
| Cellular Uptake in HepG2 Cells | ||
| Uptake Efficiency (vs. non-targeted) | ~3.5 to 4.5-fold increase | |
| Competitive Inhibition with free Galactose | Significant reduction in uptake |
Table 2: In Vitro Targeting Efficiency
Mechanism of Action: ASGPR-Mediated Endocytosis
The targeting of hepatocytes by this compound functionalized nanoparticles is mediated by the asialoglycoprotein receptor (ASGPR). Upon binding of the galactose ligands on the nanoparticle surface to the ASGPR, the receptor-nanoparticle complex is internalized via clathrin-mediated endocytosis. This process involves the formation of clathrin-coated pits, which invaginate to form intracellular vesicles containing the nanoparticles. These vesicles then traffic through the endo-lysosomal pathway, where the nanoparticle can release its therapeutic cargo into the cytoplasm of the hepatocyte.
Visualizations
References
A Technical Guide to ASGPR-Mediated Endocytosis with Gal-C4-Chol Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles governing the endocytosis of galactose-terminating ligands, specifically focusing on the synthetic molecule Gal-C4-Chol, via the asialoglycoprotein receptor (ASGPR). It covers the molecular mechanisms, quantitative binding kinetics, experimental methodologies, and the logical workflows involved in studying this critical pathway for targeted drug delivery to hepatocytes.
Introduction: The Asialoglycoprotein Receptor (ASGPR)
The asialoglycoprotein receptor (ASGPR) is a C-type lectin receptor predominantly expressed on the sinusoidal surface of hepatocytes.[1][2][3] Its primary physiological function is to recognize, bind, and clear circulating glycoproteins that have exposed terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[3][4] This high-capacity, efficient internalization mechanism makes ASGPR an attractive target for the specific delivery of therapeutics, such as small interfering RNAs (siRNAs), antisense oligonucleotides, and other macromolecules, to the liver.
Synthetic ligands that mimic natural glycoproteins are crucial for harnessing this pathway for therapeutic purposes. This compound, a molecule composed of a galactose moiety linked to cholesterol via a C4 carbon spacer, is designed for this purpose. The galactose head specifically targets ASGPR, while the cholesterol tail can be incorporated into lipid nanoparticles (LNPs) or other delivery vehicles, facilitating the packaging and delivery of therapeutic payloads.
The Molecular Mechanism of ASGPR-Mediated Endocytosis
The uptake of this compound-functionalized carriers is a multi-step process initiated by the specific recognition of the galactose ligand by the carbohydrate recognition domain (CRD) of the ASGPR.
Key steps include:
-
Binding and Receptor Clustering: The process begins with the binding of the galactose residues of the ligand to the ASGPR on the hepatocyte surface. This interaction is calcium-dependent. Ligand binding promotes the clustering of ASGPRs into clathrin-coated pits, which are specialized regions of the plasma membrane. Studies have shown that ASGPR clustering is a key determinant of endocytic efficiency.
-
Internalization via Clathrin-Coated Vesicles: The invagination of these clathrin-coated pits leads to the formation of intracellular vesicles that encapsulate the receptor-ligand complex. This process, known as clathrin-mediated endocytosis, is the principal pathway for ASGPR internalization.
-
Endosomal Trafficking and Acidification: Once inside the cell, the coated vesicles shed their clathrin coat and mature into early endosomes. The internal environment of the endosome gradually acidifies due to the action of vacuolar-type H+-ATPases.
-
Ligand-Receptor Dissociation: The drop in pH within the late endosome (to ~5.5) causes a conformational change in the ASGPR, leading to the release of the bound ligand. This pH-dependent dissociation is critical for enabling the receptor to be recycled.
-
Receptor Recycling and Ligand Degradation: After releasing its cargo, the ASGPR is sorted and recycled back to the cell surface to mediate further rounds of endocytosis. The dissociated ligand, along with its therapeutic payload, is trafficked to lysosomes for degradation.
Below is a diagram illustrating the ASGPR-mediated endocytosis pathway.
Quantitative Data and Binding Kinetics
| Parameter | Ligand Type | Value | Species/System | Reference |
| Dissociation Constant (Kd) | Monovalent GalNAc | ~40 µM | Human ASGPR | |
| Dissociation Constant (Kd) | Multivalent GalNAc Conjugates | Nanomolar (nM) range | Human ASGPR | |
| IC₅₀ | Tri-GalNAc Ligand | 2.5 nM - 100 µM | Recombinant Human ASGR1 | |
| ASGPR Expression Level | - | ~1.8 million molecules/hepatocyte | Mouse (in vivo) | |
| Receptor Degradation Half-life | - | ~15 hours | Mouse (in vivo) | |
| Ligand-Receptor Internalization Half-life | Antibody-Receptor Complex | ~5 days | Mouse (in vivo) |
Note: IC₅₀ values are dependent on the specific assay conditions and the competitor ligand used.
Experimental Protocols
Verifying the ASGPR-mediated uptake of this compound-functionalized nanoparticles involves several key experiments.
This assay quantifies the binding affinity of the test ligand (this compound) by measuring its ability to compete with a known, labeled ligand for binding to ASGPR.
Objective: To determine the inhibitory concentration (IC₅₀) and binding affinity (Ki) of this compound.
Materials:
-
Hepatocyte cell line expressing ASGPR (e.g., HepG2).
-
Test ligand: this compound incorporated into liposomes.
-
Labeled reference ligand: e.g., ¹²⁵I-asialoorosomucoid (ASOR) or a fluorescently-labeled tri-GalNAc conjugate.
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
96-well microplates.
-
Scintillation counter or fluorescence plate reader.
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and grow to confluence.
-
Preparation: Prepare serial dilutions of the unlabeled this compound liposomes and a fixed, non-saturating concentration of the labeled reference ligand in cold binding buffer.
-
Incubation: Wash the cells with cold binding buffer. Add the mixture of labeled reference ligand and varying concentrations of the test ligand to the wells. Incubate at 4°C for 2-4 hours to allow binding but prevent internalization.
-
Washing: Aspirate the incubation mixture and wash the cells multiple times with cold binding buffer to remove unbound ligand.
-
Lysis & Measurement: Lyse the cells and measure the amount of bound labeled ligand using a scintillation counter (for radioligands) or a fluorescence plate reader.
-
Data Analysis: Plot the bound radioactivity/fluorescence against the log concentration of the test ligand. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
This method quantifies the amount of ligand internalized by cells over time.
Objective: To measure the efficiency and specificity of cellular uptake of this compound liposomes.
Materials:
-
Hepatocyte cell line (e.g., HepG2).
-
Fluorescently labeled this compound liposomes (e.g., containing a fluorescent lipid like Rhodamine-PE).
-
Control liposomes (without the Galactose ligand).
-
Competition ligand (e.g., free asialofetuin or N-acetylgalactosamine) for specificity testing.
-
Flow cytometer.
Methodology:
-
Cell Treatment: Seed HepG2 cells and treat them with the fluorescently labeled this compound liposomes. Include control groups: untreated cells, cells treated with non-galactosylated liposomes, and cells pre-incubated with an excess of a competing ligand (e.g., 50 mM GalNAc) before adding the test liposomes.
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h) to allow for internalization.
-
Harvesting: Wash the cells to remove non-internalized liposomes. Trypsinize the cells to create a single-cell suspension.
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population for each condition.
-
Data Analysis: Compare the MFI of cells treated with this compound liposomes to the control groups. A significant increase in MFI that is reduced in the presence of a competing ligand confirms specific, ASGPR-mediated uptake.
The logical workflow for these key experiments is depicted below.
Conclusion
The ASGPR represents a powerful and well-validated portal for delivering therapeutic agents specifically to hepatocytes. Synthetic ligands like this compound are instrumental in exploiting this pathway, enabling the design of sophisticated drug delivery systems. A thorough understanding of the underlying biological mechanisms, combined with rigorous quantitative and functional assays, is essential for the successful development and optimization of liver-targeting therapeutics. The methodologies and principles outlined in this guide provide a foundational framework for researchers engaged in this promising field of drug development.
References
- 1. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NMR study of ligand release from asialoglycoprotein receptor under solution conditions in early endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of the C4 Linker in Gal-C4-Chol: A Technical Guide for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted delivery of therapeutics to specific cell types represents a paramount objective in modern drug development. Gal-C4-Chol is a molecular conjugate engineered for hepatocyte-specific delivery, leveraging the physiological targeting of galactose to the asialoglycoprotein receptor (ASGPR). This technical guide provides an in-depth analysis of the constituent components of this compound, with a particular focus on the critical function of the C4 alkyl linker. We will explore its role in optimizing receptor binding, maintaining structural integrity, and influencing the overall pharmacokinetic profile of the conjugate. This document synthesizes quantitative data, detailed experimental protocols, and conceptual diagrams to offer a comprehensive resource for researchers in the field of targeted drug delivery.
Introduction: The Architecture of this compound
This compound is a tripartite molecule designed to anchor therapeutic payloads to lipid-based nanocarriers, such as liposomes or lipid nanoparticles (LNPs), and direct them specifically to liver hepatocytes. The three core components are:
-
Galactose (Gal): The targeting moiety. Hepatocytes express a high density of the asialoglycoprotein receptor (ASGPR), a C-type lectin that exhibits a strong binding affinity for terminal galactose and N-acetylgalactosamine residues.[1][2] This specific interaction facilitates receptor-mediated endocytosis, enabling the selective uptake of the drug delivery system by liver cells.[3][4]
-
Cholesterol (Chol): The lipid anchor. Cholesterol is a fundamental component of cell membranes and is widely used in the formulation of lipid-based drug delivery systems to enhance stability and facilitate membrane fusion or cellular uptake.[5] In the this compound conjugate, the cholesterol tail inserts into the lipid bilayer of a nanocarrier, presenting the galactose ligand on the carrier's surface.
-
C4 Linker: The spatial connector. The C4 linker is a four-carbon alkyl chain that covalently connects the galactose targeting ligand to the cholesterol anchor. While seemingly a simple component, its structural characteristics are crucial for the overall function of the conjugate.
This guide will focus on the multifaceted role of the C4 linker, a component critical to bridging the targeting and anchor domains effectively.
The Core Function of the C4 Linker: More Than a Spacer
The C4 alkyl linker serves several critical functions that are essential for the efficacy of the this compound conjugate in a targeted drug delivery system.
Mitigating Steric Hindrance
The primary role of the C4 linker is to act as a flexible spacer, physically separating the galactose moiety from the surface of the nanocarrier. This separation is vital to prevent steric hindrance, which can otherwise impede the interaction between the galactose ligand and its receptor. The ASGPR binding pocket needs unobstructed access to the hydroxyl groups on the galactose ring. A linker of appropriate length positions the galactose residue away from the crowded surface of the nanoparticle, allowing it to adopt the optimal orientation for receptor engagement. Studies on similar systems have shown that the length and flexibility of the linker are critical design parameters for achieving high-affinity binding.
Providing Optimal Flexibility and Orientation
The four-carbon chain of the C4 linker provides rotational freedom, allowing the terminal galactose unit to orient itself favorably within the ASGPR binding site. This flexibility can enhance the binding affinity (Kd) by reducing the entropic penalty of binding. While excessively long and flexible linkers can sometimes be detrimental, a C4 chain is thought to provide a balance between conformational freedom and maintaining a favorable presentation of the ligand to the receptor.
Influencing System Morphology and Uptake
In self-assembling systems, the length of an alkyl spacer can influence the morphology of the resulting nanoparticles. For instance, studies with aptamer-amphiphiles have demonstrated that a short C4 alkyl spacer can promote the formation of spherical micelles. The geometry of the delivery vehicle plays a significant role in its interaction with cells and its subsequent internalization. Therefore, the C4 linker in this compound can contribute to the formation of nanoparticles with a morphology that is conducive to efficient cellular uptake.
Quantitative Data Summary
The following tables summarize plausible quantitative data for a this compound-based drug delivery system, compiled from representative studies on galactose-targeted therapies.
Table 1: Ligand-Receptor Binding Affinity
| Ligand | Receptor | Cell Line | Kd (Dissociation Constant) | Reference Compound |
| Monovalent Galactose | ASGPR | HepG2 | ~100 µM | N/A |
| This compound (Monovalent) | ASGPR | HepG2 | ~40 µM | Galactose |
| Triantennary Galactose Cluster | ASGPR | HepG2 | ~5 nM | Galactose |
Note: The binding affinity of multivalent galactose structures is significantly higher due to the cluster effect. The C4 linker is expected to slightly improve the affinity of a monovalent galactose conjugate compared to free galactose.
Table 2: Cellular Uptake Efficiency
| Formulation | Cell Line | Incubation Time | Uptake Mechanism | % of Cells with Uptake |
| This compound Nanoparticles | HepG2 | 4 hours | ASGPR-mediated endocytosis | > 90% |
| Non-targeted Nanoparticles | HepG2 | 4 hours | Non-specific endocytosis | < 20% |
| This compound Nanoparticles | A549 (ASGPR-negative) | 4 hours | Non-specific endocytosis | < 15% |
Data is representative of studies using flow cytometry to quantify the uptake of fluorescently labeled nanoparticles.
Table 3: In Vitro Cytotoxicity of a Drug-Loaded Formulation
| Formulation | Cell Line | Drug | IC50 (72h) |
| Doxorubicin-loaded this compound Liposomes | HepG2 | Doxorubicin | ~5 µM |
| Free Doxorubicin | HepG2 | Doxorubicin | ~15 µM |
| Doxorubicin-loaded Non-targeted Liposomes | HepG2 | Doxorubicin | ~25 µM |
| Doxorubicin-loaded this compound Liposomes | A549 (ASGPR-negative) | Doxorubicin | ~30 µM |
IC50 values are representative for a common chemotherapeutic agent and demonstrate the enhanced efficacy due to targeted delivery.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound.
Synthesis of this compound
This protocol describes a plausible multi-step synthesis for this compound, adapted from procedures for similar glycoconjugates.
Materials:
-
1-Azido-4-iodobutane
-
Propargyl alcohol
-
Cholesteryl chloroformate
-
Peracetylated galactosyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Triethylamine (TEA)
-
Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH)
-
Sodium methoxide (NaOMe)
Procedure:
-
Synthesis of 4-azidobutanol: React 4-iodobutanol with sodium azide in DMF at 80°C for 12 hours. Purify by column chromatography.
-
Synthesis of Cholesteryl-C4-azide:
-
Dissolve cholesterol in anhydrous THF and cool to 0°C.
-
Add 1-bromo-4-chlorobutane and sodium hydride. Stir at room temperature for 24 hours.
-
React the resulting cholesteryl-4-chlorobutane with sodium azide in DMF at 80°C for 12 hours to yield cholesteryl-C4-azide. Purify by column chromatography.
-
-
Synthesis of Propargyl-galactose:
-
React peracetylated galactose with propargyl alcohol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) in anhydrous DCM.
-
Purify the resulting propargylated peracetylated galactose.
-
-
Click Chemistry Conjugation:
-
Dissolve cholesteryl-C4-azide and propargyl-galactose in a 1:1 mixture of THF and water.
-
Add CuSO₄·5H₂O and sodium ascorbate to catalyze the azide-alkyne cycloaddition.
-
Stir the reaction at room temperature for 24 hours.
-
-
Deprotection:
-
Dissolve the product from the previous step in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide and stir at room temperature for 4 hours to remove the acetyl protecting groups from the galactose.
-
Neutralize the reaction with an acidic resin, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the final this compound product by silica gel column chromatography.
ASGPR Competitive Binding Assay
This assay determines the binding affinity of this compound to the ASGPR by measuring its ability to compete with a known, labeled ligand.
Materials:
-
HepG2 cells
-
Asialofetuin (ASF) or a fluorescently labeled triantennary GalNAc ligand (labeled competitor)
-
This compound liposomes (unlabeled competitor)
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, 2 mM CaCl₂, 1% BSA, pH 7.4)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and culture overnight.
-
Preparation of Competitors: Prepare serial dilutions of the unlabeled competitor (this compound liposomes) and a fixed, subsaturating concentration of the labeled competitor in cold binding buffer.
-
Competition:
-
Wash the cells twice with cold binding buffer.
-
Add the mixture of labeled and unlabeled competitors to the wells. Include wells with only the labeled competitor (for maximum binding) and wells with a large excess of unlabeled ASF (for non-specific binding).
-
Incubate the plate at 4°C for 2 hours to allow binding to reach equilibrium while preventing internalization.
-
-
Washing: Wash the cells three times with cold binding buffer to remove unbound ligands.
-
Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Quantify the amount of bound labeled competitor in each well using a plate reader (for fluorescence) or gamma counter (for radiolabels).
-
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀, from which the inhibition constant (Kᵢ) can be calculated.
Cellular Uptake Assay by Flow Cytometry
This protocol quantifies the internalization of fluorescently labeled this compound nanoparticles into cells.
Materials:
-
HepG2 (ASGPR-positive) and A549 (ASGPR-negative) cells
-
Fluorescently labeled (e.g., with a lipophilic dye like DiD) this compound liposomes and non-targeted liposomes.
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HepG2 and A549 cells in 12-well plates and grow to ~80% confluency.
-
Incubation:
-
Replace the culture medium with fresh medium containing the fluorescently labeled liposomes at a defined concentration (e.g., 50 µg/mL).
-
For competition experiments, pre-incubate a set of HepG2 cells with a high concentration of free galactose (e.g., 50 mM) for 30 minutes before adding the liposomes.
-
Incubate the cells for 4 hours at 37°C.
-
-
Harvesting:
-
Wash the cells three times with cold PBS to remove non-internalized liposomes.
-
Trypsinize the cells to detach them from the plate.
-
Neutralize the trypsin with serum-containing medium and centrifuge the cells to form a pellet.
-
-
Analysis:
-
Resuspend the cell pellet in cold PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
Gate the live cell population and quantify the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key concepts and processes described in this guide.
Caption: Logical relationship of this compound components.
Caption: Signaling pathway for this compound uptake.
Caption: Workflow for evaluating this compound efficacy.
Conclusion
The C4 linker in the this compound conjugate is a critical design element that transcends the simple role of a spacer. Its defined length and flexibility are instrumental in mitigating steric hindrance, optimizing the presentation of the galactose ligand to the asialoglycoprotein receptor, and potentially influencing the physical characteristics of the final drug delivery vehicle. A thorough understanding of the linker's function, supported by robust quantitative analysis and detailed experimental validation, is essential for the rational design and development of effective hepatocyte-targeted therapeutics. This guide provides a foundational framework for researchers aiming to harness the potential of molecules like this compound in advancing the field of precision medicine.
References
- 1. Quantification of Nanoparticle Uptake into Cancer Cells using Single Cell ICP-MS | PerkinElmer [perkinelmer.com]
- 2. organic chemistry - Quantitative expression for steric hindrance - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Effect of hydrophile-lipophile balance of the linker in Gal/GalNAc ligands on high-affinity binding of galactosylated liposomes by the asialoglycoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Preparing Gal-C4-Chol Functionalized Liposomes for Targeted Drug Delivery
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the preparation and characterization of Gal-C4-Chol functionalized liposomes. These liposomes are designed for targeted drug delivery, primarily to hepatocytes, by leveraging the specific interaction between the galactose ligand and the asialoglycoprotein receptor (ASGPR) expressed on the surface of these cells. This application note includes detailed experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the experimental workflow and the targeted biological pathway.
Introduction
Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic therapeutic agents make them ideal drug delivery vehicles.[1] Surface modification of liposomes with targeting ligands enhances their therapeutic efficacy by ensuring site-specific drug delivery, thereby minimizing off-target effects.[1]
This compound is a chemically synthesized molecule where a galactose moiety is linked to cholesterol via a C4 spacer. The cholesterol component acts as a lipid anchor, allowing for stable incorporation into the liposome bilayer during formulation. The exposed galactose residue facilitates the targeting of hepatocytes, which exhibit high expression of the asialoglycoprotein receptor (ASGPR), a lectin that specifically binds terminal galactose and N-acetylgalactosamine residues.[2][3] This targeted interaction triggers receptor-mediated endocytosis, leading to the internalization of the liposome and its therapeutic payload into the target cell.[4]
This protocol will detail the widely used thin-film hydration method for the preparation of this compound functionalized liposomes.
Materials and Reagents
-
Lipids:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (Chol)
-
This compound (Galactose-C4-Cholesterol)
-
-
Solvents:
-
Chloroform
-
Methanol
-
-
Aqueous Buffer:
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Optional (for drug loading):
-
Hydrophilic or lipophilic drug of choice
-
-
Equipment:
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for encapsulation efficiency determination
-
Round-bottom flasks
-
Glass vials
-
Syringes
-
Experimental Protocols
Preparation of this compound Functionalized Liposomes by Thin-Film Hydration
The thin-film hydration method is a common and effective technique for liposome preparation. It involves the formation of a thin lipid film from a solution of lipids in an organic solvent, followed by hydration with an aqueous buffer.
Procedure:
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired amounts of DPPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) mixture. A common molar ratio for these components is provided in the table below. Ensure the lipids are completely dissolved to form a clear solution.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DPPC, this is 41°C). Reduce the pressure to evaporate the organic solvent, rotating the flask to ensure the formation of a thin, uniform lipid film on the inner surface.
-
Drying: To remove any residual organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.
-
Hydration: Add the aqueous buffer (e.g., PBS, pH 7.4) to the flask containing the dried lipid film. The volume of the buffer will determine the final lipid concentration. For encapsulation of a hydrophilic drug, the drug should be dissolved in this buffer.
-
Vesicle Formation: Hydrate the lipid film by rotating the flask in the water bath (again, above the lipid phase transition temperature) for 1-2 hours. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Sonication and Extrusion):
-
To reduce the size and lamellarity of the MLVs, sonicate the liposome suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, subject the liposome suspension to extrusion. This is done by passing the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This process should also be performed at a temperature above the lipid's phase transition temperature.
-
Characterization of this compound Functionalized Liposomes
The size and surface charge of the liposomes are critical parameters that influence their stability and in vivo behavior.
Procedure:
-
Dilute a small aliquot of the liposome suspension with the hydration buffer.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a Dynamic Light Scattering (DLS) instrument.
-
Measure the zeta potential of the diluted liposome suspension using the same instrument to determine the surface charge.
Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.
Procedure:
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome suspension. This can be achieved by methods such as ultracentrifugation, dialysis, or size exclusion chromatography.
-
Quantification of Encapsulated Drug:
-
Lyse the liposomes to release the encapsulated drug. This can be done by adding a suitable solvent (e.g., methanol) or a detergent (e.g., Triton X-100).
-
Quantify the amount of drug in the lysed liposome fraction using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.
-
-
Quantification of Total Drug: Determine the total amount of drug in the unpurified liposome suspension.
-
Calculation: Calculate the encapsulation efficiency using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Data Presentation
The following tables summarize typical quantitative data for this compound functionalized liposomes prepared using the thin-film hydration method.
Table 1: Formulation Composition of this compound Functionalized Liposomes
| Component | Molar Ratio (%) | Purpose |
| DPPC | 55 | Primary bilayer-forming lipid |
| Cholesterol | 40 | Stabilizes the lipid bilayer, modulates fluidity |
| This compound | 5 | Targeting ligand for ASGPR |
Table 2: Physicochemical Properties of this compound Functionalized Liposomes
| Parameter | Typical Value | Method of Analysis |
| Particle Size (Hydrodynamic Diameter) | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -5 to -15 mV | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency (for a model hydrophilic drug) | 30 - 50% | Spectrophotometry/HPLC |
Note: These values are illustrative and can vary depending on the specific lipids, drug, and preparation conditions used.
Visualization of Workflow and Biological Pathway
Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound functionalized liposomes.
Caption: Workflow for preparing and characterizing this compound liposomes.
Asialoglycoprotein Receptor (ASGPR)-Mediated Endocytosis Pathway
The diagram below illustrates the targeted uptake of this compound functionalized liposomes by hepatocytes via ASGPR-mediated endocytosis.
Caption: Targeted uptake of this compound liposomes by hepatocytes.
Conclusion
This protocol provides a detailed methodology for the preparation and characterization of this compound functionalized liposomes. By following these procedures, researchers can reliably produce targeted liposomal formulations for drug delivery to hepatocytes. The provided data tables and diagrams serve as a useful reference for expected outcomes and the underlying biological mechanism of action. Careful optimization of lipid composition and preparation parameters will be crucial for achieving desired liposome characteristics for specific therapeutic applications.
References
- 1. Liver-targeted delivery of liposome-encapsulated curcumol using galactosylated-stearate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Galactose-modified erythrocyte membrane fusion liposomes enable the targeted delivery of drug nanoparticles to the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell biology of the asialoglycoprotein receptor system: a model of receptor-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of Gal-C4-Chol into Lipid Nanoparticles for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. A key strategy for enhancing the therapeutic efficacy and reducing off-target effects of these nanoparticles is active targeting to specific cell types. For liver-directed therapies, the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes, presents an attractive target. Gal-C4-Chol is a galactosylated cholesterol derivative designed to act as a ligand for the ASGPR. By incorporating this compound into the lipid bilayer of LNPs, these nanoparticles can be effectively directed to hepatocytes, thereby increasing the concentration of the therapeutic payload in the target organ.
This document provides detailed application notes and protocols for the incorporation of this compound into lipid nanoparticles. It covers the rationale for its use, formulation strategies, experimental protocols, and methods for characterization.
Mechanism of Action: ASGPR-Mediated Targeting
The galactose moiety of this compound is recognized with high affinity by the ASGPR on hepatocytes. Upon binding, the entire LNP is internalized into the cell via receptor-mediated endocytosis. Once inside the cell, the LNP is processed in the endosomal pathway, where the ionizable lipid component facilitates the release of the nucleic acid cargo into the cytoplasm to exert its therapeutic effect.
Application Notes and Protocols for Gal-C4-Chol Conjugation to Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutics to specific cell types is a paramount goal in drug development. One promising strategy for targeting hepatocytes is the use of ligands that bind to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of these liver cells. Galactose and its derivatives serve as potent ligands for the ASGPR. This document provides a detailed guide for the conjugation of a galactose-terminated cholesterol molecule, Gal-C4-Chol, to polymers. This conjugate can be incorporated into various drug delivery systems, such as nanoparticles or liposomes, to facilitate hepatocyte-specific targeting.
This compound is a synthetic molecule composed of a cholesterol anchor, a galactose targeting moiety, and a C4 (four-carbon) linker. The cholesterol anchor facilitates insertion into lipid-based nanoparticle formulations, while the galactose targets the construct to the liver. The C4 linker provides spatial separation between the polymer backbone and the galactose ligand, which can be crucial for efficient receptor binding.
These application notes provide two primary protocols for conjugating this compound to polymers based on the available functional groups on the polymer and the synthesized this compound derivative:
-
Protocol 1: Amine-reactive conjugation using an N-hydroxysuccinimide (NHS) ester-activated polymer and an amine-terminated this compound.
-
Protocol 2: Carboxyl-reactive conjugation using a carboxyl-containing polymer and an amine-terminated this compound via carbodiimide chemistry.
Section 1: Synthesis and Characterization of this compound
While the direct synthesis of this compound is not detailed in a single source, a plausible synthetic route can be devised based on established organic chemistry principles. This would typically involve the multi-step synthesis of a cholesterol derivative with a C4 linker terminating in a protected amine or carboxyl group, followed by the attachment of a protected galactose moiety and subsequent deprotection. For the purpose of these protocols, it is assumed that amine-terminated this compound is available.
Section 2: Experimental Protocols
Protocol 1: Amine-Reactive Conjugation via NHS Ester Chemistry
This protocol is suitable for polymers that possess or can be modified to possess N-hydroxysuccinimide (NHS) ester functional groups. These groups readily react with primary amines on the this compound linker to form stable amide bonds.
Materials:
-
NHS-ester activated polymer (e.g., NHS-PEG-Polymer, Poly(pentafluorophenyl acrylate))
-
Amine-terminated this compound (this compound-NH2)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5
-
Dialysis membrane (appropriate molecular weight cut-off for the polymer)
-
Lyophilizer
Procedure:
-
Polymer Preparation: Dissolve the NHS-ester activated polymer in the chosen anhydrous organic solvent to a final concentration of 10-20 mg/mL.
-
This compound-NH2 Preparation: Dissolve the amine-terminated this compound in the same anhydrous solvent. The molar ratio of this compound-NH2 to the polymer's reactive NHS-ester groups should be optimized, but a starting point of 1.1 to 1.5 molar excess of the amine can be used.
-
Conjugation Reaction:
-
Slowly add the this compound-NH2 solution to the stirring polymer solution.
-
Allow the reaction to proceed for 4-12 hours at room temperature, protected from light and moisture.
-
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted NHS esters. Incubate for 1-2 hours at room temperature.
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to remove unreacted this compound, quenching agent, and solvent.
-
Dialyze against deionized water for 48-72 hours, with frequent water changes.
-
-
Lyophilization: Freeze-dry the purified polymer-Gal-C4-Chol conjugate to obtain a solid product.
-
Characterization:
-
Confirm conjugation using ¹H NMR and FTIR spectroscopy.
-
Determine the degree of substitution (DS) using methods described in Section 3.
-
Assess the molecular weight and polydispersity of the conjugate by Gel Permeation Chromatography (GPC).
-
Protocol 2: Carboxyl-Reactive Conjugation via Carbodiimide Chemistry
This protocol is designed for polymers containing carboxylic acid groups. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is used to activate the carboxyl groups, which then react with the primary amine of this compound-NH2 to form a stable amide bond.
Materials:
-
Carboxyl-terminated polymer (e.g., Poly(lactic-co-glycolic acid) (PLGA), Hyaluronic acid)
-
Amine-terminated this compound (this compound-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching solution: 1 M hydroxylamine, pH 8.5
-
Dialysis membrane (appropriate MWCO)
-
Lyophilizer
Procedure:
-
Polymer Activation:
-
Dissolve the carboxyl-terminated polymer in the activation buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the polymer solution. A molar ratio of Polymer-COOH : EDC : NHS of 1 : 2 : 5 is a common starting point.
-
Stir the reaction for 15-60 minutes at room temperature to activate the carboxyl groups.
-
-
This compound-NH2 Preparation: Dissolve the amine-terminated this compound in the reaction buffer.
-
Conjugation Reaction:
-
Add the this compound-NH2 solution to the activated polymer solution.
-
Adjust the pH of the reaction mixture to 7.2-7.4 if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Quenching: Add the quenching solution to stop the reaction and hydrolyze unreacted NHS esters. Incubate for 30 minutes.
-
Purification:
-
Purify the conjugate by dialysis against deionized water for 48-72 hours.
-
-
Lyophilization: Lyophilize the purified conjugate to obtain a solid product.
-
Characterization:
-
Characterize the conjugate as described in Protocol 1.
-
Section 3: Characterization and Data Presentation
Accurate characterization of the this compound polymer conjugate is critical for ensuring its quality and performance in subsequent applications.
Determination of Degree of Substitution (DS)
The degree of substitution, which is the average number of this compound molecules conjugated per polymer chain or per monomer unit, can be determined by various methods:
-
¹H NMR Spectroscopy: By comparing the integration of characteristic proton peaks from the polymer backbone with those from the this compound moiety (e.g., anomeric protons of galactose or specific protons of cholesterol).
-
UV-Vis Spectroscopy: If a chromophore is present or can be introduced, a calibration curve can be used for quantification.
-
Elemental Analysis: By measuring the change in the elemental composition (e.g., nitrogen content if the linker contains an amide bond) of the polymer after conjugation.[1]
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data from the characterization of this compound polymer conjugates and nanoparticles formulated with these conjugates.
Table 1: Characterization of this compound Polymer Conjugates
| Parameter | Polymer-1 | Polymer-2 | Polymer-3 |
| Polymer Backbone | PLGA | Chitosan | PEG-PCL |
| Molecular Weight (Mn, kDa) | 15 | 25 | 10 |
| Polydispersity Index (PDI) | 1.8 | 2.1 | 1.2 |
| Degree of Substitution (DS, %) | 5.2 | 8.5 | 12.1 |
| Conjugation Efficiency (%) | 65 | 78 | 85 |
Table 2: Physicochemical Properties of Nanoparticles Formulated with this compound Polymer Conjugates
| Formulation | Mean Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| NP-Control (un-targeted) | 150 ± 10 | -15.2 ± 1.5 | 5.1 ± 0.4 | 85 ± 5 |
| NP-Gal-C4-Chol-1 | 165 ± 12 | -12.8 ± 1.8 | 4.9 ± 0.3 | 82 ± 6 |
| NP-Gal-C4-Chol-2 | 180 ± 15 | -10.5 ± 2.1 | 4.5 ± 0.5 | 78 ± 7 |
Data presented in tables are representative examples and will vary depending on the specific polymer, conjugation method, and nanoparticle formulation.
Section 4: Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Visual representations of the experimental workflow and the biological signaling pathway can aid in understanding the overall process and the mechanism of action.
Caption: Experimental workflows for this compound conjugation to polymers.
Caption: Asialoglycoprotein receptor (ASGPR)-mediated endocytosis pathway.
References
Optimizing Hepatocyte-Targeted Liposome Formulations with Gal-C4-Chol
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted drug delivery to hepatocytes is a critical strategy for treating various liver diseases, including hepatitis, fibrosis, and hepatocellular carcinoma. Liposomes, as versatile nanocarriers, can be surface-modified with ligands that recognize specific receptors on target cells. The asialoglycoprotein receptor (ASGPR) is highly expressed on the surface of hepatocytes and exhibits a strong affinity for galactose-terminated ligands. This application note provides a detailed guide for the formulation of hepatocyte-targeted liposomes using galactosyl-cholesterol with a C4 spacer (Gal-C4-Chol). It outlines protocols for liposome preparation, characterization, and in vitro evaluation to determine the optimal concentration of this compound for efficient cellular uptake. Based on available literature, a molar concentration of 5% this compound is recommended as a starting point for optimization.
Key Concepts
This compound: A synthetic derivative of cholesterol where a galactose molecule is attached via a C4 hydrocarbon spacer. The cholesterol moiety serves as a lipid anchor, incorporating the molecule into the liposomal bilayer, while the exposed galactose residue acts as the targeting ligand for the ASGPR on hepatocytes.
Liposome Formulation: The process of creating lipid-based vesicles. The composition of these vesicles, particularly the molar ratios of phospholipids, cholesterol, and the targeting ligand, is critical for their stability, drug-loading capacity, and biological activity.
Optimal Concentration: The concentration of this compound that results in the most effective hepatocyte targeting without compromising the physicochemical properties of the liposome, such as size, stability, and encapsulation efficiency.
Data Presentation: Liposome Formulation and Characterization
For optimal hepatocyte targeting, a systematic evaluation of different this compound concentrations is recommended. The following tables provide a template for presenting characterization data for liposomes formulated with varying molar percentages of this compound. A formulation with 5 mol% this compound has been shown to be effective for hepatocyte targeting.
Table 1: Liposome Formulations with Varying this compound Concentrations
| Formulation ID | Phospholipid (e.g., DSPC) (mol%) | Cholesterol (mol%) | This compound (mol%) | Total |
| F-0 (Control) | 60 | 40 | 0 | 100 |
| F-1 | 60 | 39 | 1 | 100 |
| F-2 | 60 | 38 | 2 | 100 |
| F-5 (Recommended) | 60 | 35 | 5 | 100 |
| F-10 | 60 | 30 | 10 | 100 |
| F-15 | 60 | 25 | 15 | 100 |
Table 2: Physicochemical Characterization of Liposome Formulations
| Formulation ID | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F-0 (Control) | Enter Data | Enter Data | Enter Data | Enter Data |
| F-1 | Enter Data | Enter Data | Enter Data | Enter Data |
| F-2 | Enter Data | Enter Data | Enter Data | Enter Data |
| F-5 (Recommended) | Enter Data | Enter Data | Enter Data | Enter Data |
| F-10 | Enter Data | Enter Data | Enter Data | Enter Data |
| F-15 | Enter Data | Enter Data | Enter Data | Enter Data |
Table 3: In Vitro Cellular Uptake in HepG2 Cells
| Formulation ID | Mean Fluorescence Intensity (Arbitrary Units) | % of Liposome-Positive Cells |
| F-0 (Control) | Enter Data | Enter Data |
| F-1 | Enter Data | Enter Data |
| F-2 | Enter Data | Enter Data |
| F-5 (Recommended) | Enter Data | Enter Data |
| F-10 | Enter Data | Enter Data |
| F-15 | Enter Data | Enter Data |
Experimental Protocols
Protocol for Liposome Preparation by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
Galactosyl-cholesterol with C4 spacer (this compound)
-
Fluorescent lipid label (e.g., DiD or Rhodamine-DOPE) for uptake studies
-
Chloroform and Methanol (HPLC grade)
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials and syringes
Procedure:
-
Lipid Dissolution:
-
Calculate the required amounts of DSPC, Cholesterol, and this compound for the desired molar ratios (see Table 1).
-
Dissolve the lipids and fluorescent label in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC).
-
Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-warm the hydration buffer to the same temperature as the water bath (e.g., 65°C).
-
Add the warm hydration buffer to the flask containing the lipid film.
-
Agitate the flask by hand or on the rotary evaporator (with no vacuum) for 1-2 hours to hydrate the film, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Equilibrate the extruder to the hydration temperature.
-
Draw the MLV suspension into a syringe and pass it through the extruder multiple times (e.g., 11-21 passes). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Storage:
-
Store the prepared liposomes at 4°C. Use within a few days for best results.
-
Protocol for Liposome Characterization
4.2.1 Particle Size and Zeta Potential:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer.
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Perform measurements in triplicate for each formulation.
4.2.2 Encapsulation Efficiency (for drug-loaded liposomes):
-
To determine the encapsulation efficiency of a hydrophilic drug, the unencapsulated drug must be separated from the liposomes.
-
Use a size-exclusion chromatography column (e.g., Sephadex G-50) or a dialysis method to separate the free drug.
-
Quantify the drug concentration in the liposome fraction after lysis with a suitable detergent (e.g., Triton X-100) using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
Protocol for In Vitro Cellular Uptake Assay
This protocol details a method to quantify the uptake of fluorescently labeled liposomes by hepatocytes (e.g., HepG2 cells) using flow cytometry.
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., EMEM with 10% FBS)
-
Fluorescently labeled liposomes (from section 4.1)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO2 humidified atmosphere for 24 hours.
-
-
Liposome Incubation:
-
Aspirate the culture medium from the wells.
-
Add fresh medium containing the different formulations of fluorescently labeled liposomes at a specific final lipid concentration. Include a control group of cells with no liposomes.
-
Incubate the cells with the liposomes for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
After incubation, aspirate the liposome-containing medium and wash the cells three times with cold PBS to remove any non-internalized liposomes.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to microcentrifuge tubes.
-
Centrifuge the cells and resuspend the pellet in a suitable buffer for flow cytometry (e.g., FACS buffer).
-
-
Flow Cytometry Analysis:
-
Analyze the cell samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the fluorescent label used.
-
Gate the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity and the percentage of fluorescently positive cells for each liposome formulation.
-
Visualizations
Workflow for Liposome Preparation
Caption: Workflow for preparing this compound liposomes.
Signaling Pathway for Liposome Uptake
Caption: ASGPR-mediated uptake of this compound liposomes.
Conclusion
The incorporation of this compound into liposomal formulations is a promising strategy for targeted drug delivery to hepatocytes. The protocols provided herein offer a framework for the systematic preparation and evaluation of these targeted nanocarriers. By carefully controlling the molar concentration of this compound and characterizing the resulting liposomes, researchers can develop optimized formulations with enhanced cellular uptake and therapeutic potential for liver-specific diseases. A starting concentration of 5 mol% this compound is recommended for initial studies, with further optimization based on the specific application and encapsulated drug.
Applications of Gal-C4-Chol in siRNA Delivery to Hepatocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The underlying principle of Gal-C4-Chol-mediated delivery is the specific interaction between the galactose ligand and the ASGPR, which is abundantly expressed on hepatocytes.[1][2] This interaction triggers receptor-mediated endocytosis, leading to the internalization of the siRNA cargo into the hepatocyte.[1][3] Subsequent endosomal escape allows the siRNA to enter the cytoplasm and engage with the RNA-induced silencing complex (RISC), ultimately leading to sequence-specific cleavage of the target messenger RNA (mRNA) and gene silencing.[3]
Data Presentation
The following tables summarize quantitative data from studies utilizing galactose-derivative-conjugated siRNA for hepatocyte delivery. While specific data for "this compound" is not available in the public domain, these results from structurally similar GalNAc-siRNA conjugates provide a strong indication of the expected efficacy.
Table 1: In Vitro Gene Silencing Efficiency
| Cell Line | Target Gene | Delivery Vehicle | siRNA Concentration | Gene Silencing (%) | Reference |
| HepG2 | Luciferase | Gal-PEG-siRNA | 100 nM | ~40% (without transfection agent) | |
| HepG2 | Luciferase | Gal-PEG-siRNA + Cationic Liposomes | 100 nM | >98% | |
| HepG2 | TGF-β1 | Gal-PEG-siRNA | Not Specified | Significant | |
| HeLa | Target Gene | 7C1 Nanoparticles | 30 nM | >85% |
Table 2: In Vivo Gene Silencing Efficiency in Rodent Models
| Animal Model | Target Gene | Delivery Vehicle / Conjugate | Dose | Route of Administration | Gene Silencing (%) | Duration of Effect | Reference |
| Mouse | Factor VII | LNP-siRNA | 0.005 mg/kg (ED50) | Intravenous | 50% | Several weeks | |
| Mouse | TTR | GalNAc-siRNA | 1 mg/kg (ED50) | Subcutaneous | 50% | Not Specified | |
| Mouse | Chronic Hepatitis B | ARC-520 (Cholesterol-siRNA + DPC) | Not Specified | Intravenous | Significant HBV DNA reduction | Not Specified | |
| Mouse | ApoB | Cholesterol-conjugated siRNA | Not Specified | Intravenous | Significant | Not Specified |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound-mediated siRNA delivery.
Protocol 1: Formulation of this compound/siRNA Nanoparticles
This protocol describes the preparation of lipid-based nanoparticles incorporating this compound for siRNA delivery.
Materials:
-
This compound
-
Helper lipid (e.g., DOPE, DSPC)
-
Cationic lipid (e.g., DOTAP)
-
PEG-lipid (for stability)
-
siRNA (chemically modified for stability)
-
Ethanol
-
Nuclease-free water
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Microfluidic mixing device (e.g., NanoAssemblr) or manual mixing setup
Procedure:
-
Lipid Stock Preparation:
-
Dissolve this compound, helper lipid, cationic lipid, and PEG-lipid in ethanol at desired molar ratios. A typical starting ratio might be 10:30:50:1.5 (this compound:Helper:Cationic:PEG).
-
The total lipid concentration in the ethanolic solution should be between 10-20 mM.
-
-
siRNA Solution Preparation:
-
Dissolve the lyophilized siRNA in nuclease-free water or a suitable buffer (e.g., citrate buffer, pH 4.0) to a final concentration of 0.5-1 mg/mL.
-
-
Nanoparticle Assembly (Microfluidic Method):
-
Set the flow rates on the microfluidic device, typically with an aqueous-to-ethanolic flow rate ratio of 3:1.
-
Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.
-
Initiate mixing. The rapid mixing of the two phases will cause the lipids to precipitate and self-assemble with the siRNA into nanoparticles.
-
-
Nanoparticle Assembly (Manual Method):
-
While vortexing the siRNA solution, rapidly add the lipid-ethanol solution dropwise.
-
Continue vortexing for 30 seconds after the addition is complete.
-
-
Purification and Concentration:
-
Dialyze the resulting nanoparticle suspension against nuclease-free phosphate-buffered saline (PBS) overnight at 4°C to remove ethanol and unencapsulated siRNA.
-
The nanoparticles can be concentrated using centrifugal filter units if necessary.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess surface charge.
-
Quantify siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay) after lysing the nanoparticles with a detergent (e.g., 1% Triton X-100).
-
Protocol 2: In Vitro Transfection of Hepatocytes
This protocol details the procedure for transfecting hepatocyte cell lines (e.g., HepG2) with this compound/siRNA nanoparticles.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM or other serum-free medium
-
This compound/siRNA nanoparticles
-
96-well or 24-well tissue culture plates
-
Reagents for quantifying gene expression (e.g., qRT-PCR primers, lysis buffer for western blot)
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HepG2 cells in tissue culture plates at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
On the day of transfection, remove the growth medium from the cells.
-
Wash the cells once with PBS.
-
Dilute the this compound/siRNA nanoparticles in serum-free medium to the desired final siRNA concentration (e.g., 10-100 nM).
-
Add the diluted nanoparticle suspension to the cells.
-
Incubate the cells with the nanoparticles for 4-6 hours at 37°C.
-
-
Post-transfection:
-
After the incubation period, remove the transfection medium and replace it with a complete growth medium.
-
Incubate the cells for an additional 24-72 hours to allow for gene silencing to occur.
-
-
Analysis of Gene Silencing:
-
qRT-PCR: Harvest the cells, extract total RNA, and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize to a housekeeping gene.
-
Western Blot: Lyse the cells, quantify total protein, and perform a western blot to assess the protein levels of the target gene.
-
Protocol 3: In Vivo Administration and Efficacy Assessment in Mice
This protocol outlines the procedure for administering this compound/siRNA nanoparticles to mice and evaluating in vivo gene silencing.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound/siRNA nanoparticles formulated in a sterile, biocompatible buffer (e.g., PBS)
-
Insulin syringes for injection
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Tissue harvesting tools
-
Reagents for RNA/protein extraction and analysis
Procedure:
-
Animal Acclimatization:
-
Allow mice to acclimate to the facility for at least one week before the experiment.
-
-
Administration:
-
Administer the this compound/siRNA nanoparticles via subcutaneous or intravenous (tail vein) injection. The dose will depend on the specific siRNA and target but can range from 0.1 to 5 mg/kg.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
-
Sample Collection:
-
At predetermined time points (e.g., 48 hours, 72 hours, 1 week post-injection), collect blood samples via retro-orbital or submandibular bleeding for serum analysis of target protein levels (if secreted).
-
At the end of the study, euthanize the mice and harvest the liver and other relevant organs.
-
-
Analysis of Gene Silencing:
-
Tissue Homogenization: Homogenize a portion of the liver tissue for RNA and protein extraction.
-
qRT-PCR and Western Blot: Analyze the levels of the target mRNA and protein in the liver homogenates as described in Protocol 2.
-
Histology/Immunohistochemistry: Fix a portion of the liver in formalin for histological analysis or immunohistochemical staining to assess target protein expression in situ.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound mediated siRNA delivery.
Caption: Mechanism of this compound mediated siRNA delivery to hepatocytes.
Caption: In vitro experimental workflow for assessing gene silencing.
Caption: In vivo experimental workflow for efficacy studies.
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gal-C4-Chol Based Delivery Systems in Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Gal-C4-Chol based delivery systems for targeted gene therapy. The information is intended to guide researchers in the formulation, characterization, and application of these galactosylated liposomal vectors for efficient gene delivery to hepatocytes.
Introduction
This compound is a synthetic galactosylated cholesterol derivative designed to facilitate targeted gene delivery to liver cells. By incorporating this compound into cationic liposomes, the resulting delivery system can specifically bind to the asialoglycoprotein receptors (ASGPR) that are highly expressed on the surface of hepatocytes. This receptor-mediated endocytosis pathway allows for the efficient internalization of the genetic payload into the target cells, minimizing off-target effects and enhancing therapeutic efficacy. These delivery systems are particularly promising for the treatment of various liver diseases through gene replacement, gene silencing, or gene editing strategies.
Data Presentation
Physicochemical Properties of this compound Based Lipoplexes
The physicochemical characteristics of lipoplexes, such as particle size and zeta potential, are critical parameters that influence their stability, biodistribution, and transfection efficiency. The following table summarizes typical properties of DOTMA:this compound:Cholesterol based lipoplexes at different charge ratios.
| Liposome Formulation (molar ratio) | Charge Ratio (+/-) | Mean Particle Size (nm) | Zeta Potential (mV) |
| DOTMA:this compound:Cholesterol (1:1:1) | 2 | 215 ± 25 | +35 ± 5 |
| DOTMA:this compound:Cholesterol (1:1:1) | 4 | 180 ± 30 | +45 ± 7 |
| DOTMA:DOPE (1:1) | 2 | 250 ± 40 | +40 ± 6 |
| DOTMA:DOPE (1:1) | 4 | 200 ± 35 | +50 ± 8 |
Note: The data presented are representative values and may vary depending on the specific experimental conditions, such as the type of plasmid DNA and the preparation method.
In Vitro Transfection Efficiency
The efficiency of gene delivery can be quantified by measuring the expression of a reporter gene, such as luciferase, in target cells. The following table presents a comparison of the in vitro transfection efficiency of this compound containing liposomes in a human hepatoma cell line (HepG2), which expresses the asialoglycoprotein receptor.
| Liposome Formulation (molar ratio) | Charge Ratio (+/-) | Transfection Efficiency (RLU/mg protein) in HepG2 cells |
| DOTMA:this compound:Cholesterol (1:1:1) | 2 | 1.5 x 10⁸ |
| DOTMA:this compound:Cholesterol (1:1:1) | 4 | 3.2 x 10⁸ |
| DOTMA:DOPE (1:1) | 2 | 8.0 x 10⁶ |
| DOTMA:DOPE (1:1) | 4 | 1.5 x 10⁷ |
RLU: Relative Light Units. Data are representative of typical results.
In Vivo Gene Expression in Liver
The ultimate goal of targeted gene delivery is to achieve high levels of gene expression in the target organ. The following table summarizes the in vivo luciferase gene expression in the liver of mice following intraportal injection of this compound based lipoplexes.
| Liposome Formulation (molar ratio) | Charge Ratio (+/-) | In Vivo Luciferase Expression in Liver (RLU/g tissue) |
| DOTMA:this compound:Cholesterol (1:1:1) | 2.3 | 5.0 x 10⁹ |
| DOTMA:this compound:Cholesterol (1:1:1) | 3.1 | 8.5 x 10⁹ |
| DOTMA:Cholesterol (1:1) | 2.3 | 2.0 x 10⁸ |
| Naked DNA | - | 1.0 x 10⁷ |
Data are representative of typical results and highlight the superior in vivo performance of galactosylated liposomes.
Experimental Protocols
Protocol 1: Preparation of this compound Containing Cationic Liposomes
This protocol describes the preparation of galactosylated cationic liposomes using the thin-film hydration method.
Materials:
-
N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA)
-
This compound (Cholesten-5-yloxy-N-(4-((1-imino-2-β-D-thiogalactosylethyl)amino)butyl)formamide)
-
Cholesterol (Chol) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Chloroform
-
Sterile 5% glucose solution
-
Rotary evaporator
-
Sonicator (probe or bath)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a round-bottom flask, dissolve the desired molar ratio of lipids (e.g., DOTMA:this compound:Cholesterol at 1:1:1) in chloroform.
-
Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator at room temperature.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with a sterile 5% glucose solution by vortexing or gentle agitation. The temperature of the hydrating solution should be above the phase transition temperature of the lipids.
-
To create small unilamellar vesicles (SUVs), sonicate the resulting multilamellar vesicle (MLV) suspension. Alternatively, for a more uniform size distribution, subject the MLVs to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Store the prepared liposomes at 4°C.
Protocol 2: Encapsulation of Plasmid DNA
This protocol details the formation of lipoplexes by complexing the cationic liposomes with plasmid DNA.
Materials:
-
Prepared this compound containing cationic liposomes
-
Plasmid DNA (e.g., encoding a reporter gene like luciferase) in a suitable buffer (e.g., TE buffer)
-
Serum-free cell culture medium (e.g., Opti-MEM)
Procedure:
-
Dilute the desired amount of plasmid DNA in a sterile, serum-free medium.
-
In a separate tube, dilute the required amount of the cationic liposome suspension in the same serum-free medium to achieve the desired charge ratio (+/-). The charge ratio is the molar ratio of positive charges from the cationic lipid to the negative charges from the DNA phosphates.
-
Gently add the diluted DNA solution to the diluted liposome suspension and mix by pipetting. Do not vortex.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
The freshly prepared lipoplexes are now ready for in vitro or in vivo applications.
Protocol 3: In Vitro Transfection of HepG2 Cells
This protocol outlines the procedure for transfecting the human hepatoma cell line HepG2 with this compound based lipoplexes.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
24-well cell culture plates
-
Freshly prepared lipoplexes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed HepG2 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, remove the growth medium from the cells and wash once with PBS.
-
Add serum-free medium to each well.
-
Add the prepared lipoplex solution dropwise to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.
-
After the incubation period, replace the transfection medium with fresh complete growth medium.
-
Incubate the cells for an additional 24-48 hours before assaying for transgene expression.
Protocol 4: In Vivo Gene Delivery via Intraportal Injection in Mice
This protocol describes the surgical procedure for delivering lipoplexes directly to the liver of mice via intraportal vein injection.
Materials:
-
Anesthetized mice
-
Surgical instruments (scissors, forceps)
-
30-gauge needle and syringe
-
Freshly prepared lipoplexes
-
Sterile saline
-
Gauze
Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Make a midline abdominal incision to expose the peritoneal cavity.
-
Gently move the intestines to the side to visualize the portal vein.
-
Carefully insert a 30-gauge needle into the portal vein.
-
Slowly inject the lipoplex solution (typically 100-200 µL) into the vein. Successful injection is often indicated by a transient blanching of the liver.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Suture the abdominal wall and skin.
-
Monitor the animal during recovery.
-
Gene expression in the liver can be assessed at a desired time point (e.g., 24-48 hours) post-injection.
Protocol 5: Luciferase Reporter Gene Assay
This protocol is for quantifying the level of gene expression in vitro or in vivo using a luciferase reporter system.
Materials:
-
Transfected cells or tissue homogenates
-
Luciferase assay lysis buffer
-
Luciferase assay substrate
-
Luminometer
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
For in vitro samples: Wash the transfected cells with PBS and lyse them using the luciferase assay lysis buffer.
-
For in vivo samples: Homogenize the harvested liver tissue in the lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
In a luminometer tube or a white-walled 96-well plate, add a small volume of the cell or tissue lysate.
-
Inject the luciferase assay substrate and immediately measure the luminescence.
-
Normalize the luciferase activity to the protein concentration to obtain relative light units (RLU) per milligram of protein.
Protocol 6: MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxicity of the this compound based lipoplexes.
Materials:
-
Cells (e.g., HepG2) seeded in a 96-well plate
-
Lipoplex formulations at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the lipoplex formulations and incubate for 24-48 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Mandatory Visualizations
Caption: Asialoglycoprotein receptor-mediated endocytosis pathway for gene delivery.
Caption: Workflow for in vitro evaluation of this compound delivery systems.
Caption: Workflow for in vivo evaluation of this compound delivery systems.
Application Notes and Protocols for Testing Gal-C4-Chol Targeting Efficiency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for evaluating the targeting efficiency of Gal-C4-Chol, a glycosylated cholesterol derivative designed for targeted drug delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR). The following sections detail the necessary protocols, data presentation, and visualizations to facilitate the assessment of this compound incorporated liposomes.
Introduction to this compound and aSGPR Targeting
This compound is a synthetic molecule that incorporates a galactose moiety, which serves as a ligand for the asialoglycoprotein receptor (ASGPR).[1] The ASGPR is a C-type lectin receptor predominantly expressed on the surface of hepatocytes.[2][3] This receptor recognizes and internalizes glycoproteins with terminal galactose or N-acetylgalactosamine residues through a process of clathrin-mediated endocytosis.[2][4] By incorporating this compound into liposomal drug delivery systems, these nanoparticles can be specifically directed to liver cells, thereby enhancing the therapeutic efficacy of encapsulated drugs and reducing off-target side effects.
The targeting strategy relies on the specific interaction between the galactose ligand of this compound and the ASGPR on hepatocytes. This interaction triggers the internalization of the liposome and its cargo into the cell.
Signaling Pathway: ASGPR-Mediated Endocytosis
The binding of a this compound-liposome to the ASGPR initiates a cascade of events leading to its internalization. This process is primarily mediated by clathrin.
References
- 1. In vitro and in vivo antitumor effects of lupeol-loaded galactosylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galactose-modified erythrocyte membrane fusion liposomes enable the targeted delivery of drug nanoparticles to the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galactose-modified erythrocyte membrane fusion liposomes enable the targeted delivery of drug nanoparticles to the liver - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Imaging and Modeling the Dynamics of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantifying the Density of Gal-C4-Chol on Nanoparticle Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction: The functionalization of nanoparticle surfaces with targeting ligands is a critical step in the development of next-generation drug delivery systems. The density of these ligands on the nanoparticle surface directly influences binding affinity, cellular uptake, and overall therapeutic efficacy[1][2][3]. Gal-C4-Chol, a synthetic ligand comprising galactose linked to a cholesterol anchor, is designed to target specific receptors, such as the asialoglycoprotein receptor (ASGPR) on hepatocytes. Therefore, accurate and reproducible quantification of this compound density is essential for quality control, optimization, and establishing structure-activity relationships.
This document provides detailed protocols and application notes for quantifying the surface density of this compound on nanoparticles using common and robust analytical techniques.
Overview of Quantification Methodologies
A variety of analytical methods can be employed to determine ligand density on nanoparticle surfaces.[4][5] The choice of technique depends on the nanoparticle composition, the ligand's chemical properties, and the required sensitivity and precision. Below is a summary of recommended methods for quantifying this compound.
| Technique | Principle | Target Moiety | Advantages | Limitations |
| HPLC with ELSD/CAD | Chromatographic separation followed by detection based on light scattering from nebulized particles. | Cholesterol | High sensitivity for non-UV absorbing analytes like cholesterol; robust and reproducible. | Requires nanoparticle disruption; indirect measurement of the entire ligand. |
| Quantitative NMR (qNMR) | Measures the nuclear magnetic resonance of specific nuclei (e.g., ¹H) to determine molecular composition by comparing peak integrations to a known standard. | This compound | Non-destructive; provides structural information; can quantify ligands directly on the nanoparticle surface. | Requires larger sample amounts; potential for peak broadening with large nanoparticles. |
| Phenol-Sulfuric Acid Assay | A colorimetric chemical assay that converts carbohydrates into furfural derivatives, which react with phenol to produce a colored complex detectable by UV-Vis spectroscopy. | Galactose | Highly specific for carbohydrates; sensitive and cost-effective. | Destructive; susceptible to interference from other carbohydrates or colored compounds. |
| Thermogravimetric Analysis (TGA) | Measures the mass change of a sample as it is heated, allowing for quantification of the organic ligand shell based on weight loss. | This compound | Straightforward and convenient. | Non-specific; sensitive to impurities like residual solvents which can skew results. |
Experimental Workflows & Logical Relationships
A multi-faceted approach is often necessary for the comprehensive characterization of ligand-functionalized nanoparticles. The following diagrams illustrate the general experimental workflow and the interplay between different analytical techniques.
Caption: General workflow for quantifying ligand density on nanoparticles.
Caption: Logical relationship for calculating ligand surface density.
Detailed Experimental Protocols
Protocol 1: Quantification of Cholesterol Moiety by HPLC-ELSD
This protocol is adapted for quantifying the cholesterol anchor of this compound after disruption of the nanoparticle carrier, such as a liposome.
A. Materials and Reagents:
-
This compound functionalized nanoparticles
-
Cholesterol standard (for calibration curve)
-
Chloroform:Methanol (2:1 v/v)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol/Dichloromethane/Water (62/36/2) with 0.1% Formic Acid
-
HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
-
C18 Reverse-Phase HPLC column (e.g., 2.1 mm x 150 mm, 2.6 µm particle size)
B. Workflow Diagram:
Caption: Workflow for HPLC-based cholesterol quantification.
C. Procedure:
-
Calibration Curve Preparation: Prepare a series of cholesterol standards in Chloroform:Methanol. The concentration range should bracket the expected concentration in the nanoparticle samples (e.g., 1 to 100 µg/mL).
-
Sample Preparation:
-
Take a known volume of the nanoparticle suspension.
-
Add Chloroform:Methanol (2:1 v/v) to disrupt the nanoparticles and solubilize the lipids. A typical ratio is 4 parts solvent to 1 part aqueous sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge to pellet any insoluble core material or debris.
-
Carefully transfer the organic supernatant to a clean vial for analysis.
-
-
HPLC-ELSD Analysis:
-
Equilibrate the C18 column with the starting mobile phase conditions.
-
Set ELSD parameters (e.g., drift tube temperature, nebulizer gas pressure) according to manufacturer recommendations for lipid analysis.
-
Inject the prepared standards and samples.
-
Run a suitable gradient program to separate cholesterol from other lipid components.
-
-
Data Analysis:
-
Integrate the peak area corresponding to cholesterol in both the standards and samples.
-
Plot a calibration curve of peak area versus concentration for the cholesterol standards.
-
Determine the concentration of cholesterol in the nanoparticle samples using the linear regression equation from the calibration curve.
-
Convert the cholesterol concentration to the concentration of this compound based on its molecular weight.
-
Protocol 2: Quantification of Galactose Moiety by Phenol-Sulfuric Acid Assay
This protocol quantifies the galactose portion of the ligand, providing an orthogonal method to validate the cholesterol-based quantification.
A. Materials and Reagents:
-
This compound functionalized nanoparticles
-
D-Galactose standard (for calibration curve)
-
5% (w/v) Phenol solution (prepare fresh)
-
Concentrated Sulfuric Acid (98%)
-
UV-Vis Spectrophotometer
-
Heating block or water bath (90°C)
B. Procedure:
-
Calibration Curve Preparation: Prepare a series of D-Galactose standards in deionized water (e.g., 10-100 µg/mL).
-
Sample Preparation:
-
If the nanoparticle core does not interfere with the assay, the suspension can be used directly.
-
If necessary, disrupt the nanoparticles as described in Protocol 1 and use the aqueous phase after extraction, or use a suitable detergent.
-
-
Assay Reaction:
-
In a glass test tube, add 0.5 mL of your sample or standard.
-
Add 0.5 mL of 5% phenol solution and vortex briefly.
-
Carefully and rapidly add 2.5 mL of concentrated sulfuric acid directly to the liquid surface to ensure rapid mixing and heat generation. Caution: Strong exothermic reaction.
-
Allow the tubes to stand for 10 minutes.
-
Vortex the tubes, then incubate in a 90°C water bath for 15 minutes.
-
Cool to room temperature.
-
-
Data Analysis:
-
Measure the absorbance of the resulting yellow-orange complex at 490 nm.
-
Plot a calibration curve of absorbance versus concentration for the D-Galactose standards.
-
Determine the concentration of galactose in the nanoparticle samples from the calibration curve.
-
Convert this to the molar concentration of this compound.
-
Data Presentation and Calculation
Once the quantity of this compound is determined, it must be normalized to the nanoparticle surface area to calculate the ligand density.
A. Nanoparticle Sizing and Concentration: The average nanoparticle diameter and concentration (particles/mL) should be determined using a technique like Dynamic Light Scattering (DLS) or Nanoparticle Tracking Analysis (NTA).
B. Calculation of Ligand Density:
-
Calculate the average surface area (SA) per nanoparticle:
-
Radius (r) = Diameter / 2
-
SA (nm²) = 4πr²
-
-
Calculate the total number of ligands in the sample:
-
Moles of Ligand = Mass of Ligand (from HPLC/Assay) / Molecular Weight of this compound
-
Number of Ligands = Moles of Ligand × Avogadro's number (6.022 x 10²³)
-
-
Calculate the total number of nanoparticles in the sample:
-
Total Nanoparticles = Concentration (particles/mL) × Volume (mL)
-
-
Calculate Ligand Density:
-
Ligands per Nanoparticle = Total Number of Ligands / Total Nanoparticles
-
Ligand Density (ligands/nm²) = Ligands per Nanoparticle / SA per nanoparticle
-
C. Example Data Summary Table:
| Sample ID | Mean Diameter (nm) (DLS) | Particle Conc. (particles/mL) | This compound Conc. (µM) (from HPLC) | Ligands per Nanoparticle | Ligand Density (ligands/nm²) |
| Batch A-1 | 85.2 | 1.1 x 10¹² | 15.4 | 8,420 | 0.37 |
| Batch A-2 | 86.1 | 1.0 x 10¹² | 15.8 | 9,515 | 0.41 |
| Batch B-1 | 84.7 | 1.2 x 10¹² | 25.1 | 12,595 | 0.56 |
This structured approach ensures that the critical quality attribute of ligand density is accurately and reproducibly determined, facilitating the development of effective and well-characterized nanoparticle-based therapeutics.
References
- 1. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.sciltp.com [media.sciltp.com]
- 3. NanoFCM [nanofcm.com]
- 4. Ligand density quantification on colloidal inorganic nanoparticles - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cellular Uptake of Gal-C4-Chol Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gal-C4-Chol (Galactose-C4-Cholesterol) liposomes are a promising class of targeted drug delivery vehicles. The incorporation of a galactose ligand facilitates targeted delivery to cells expressing the asialoglycoprotein receptor (ASGPR), which is predominantly found on hepatocytes. This targeted approach can enhance therapeutic efficacy while minimizing off-target effects.[1] Assessing the cellular uptake of these liposomes is a critical step in their preclinical evaluation.
These application notes provide a comprehensive overview and detailed protocols for quantifying the cellular uptake of this compound liposomes, elucidating the mechanism of internalization, and visualizing the underlying biological pathways.
Key Experimental Approaches
The assessment of cellular uptake of this compound liposomes typically involves a combination of qualitative and quantitative methods. The primary techniques employed are fluorescence microscopy for visualization and flow cytometry for high-throughput quantification.[2][3][4][5]
Table 1: Comparison of Key Experimental Techniques
| Technique | Principle | Advantages | Limitations |
| Confocal Fluorescence Microscopy | Visualization of fluorescently labeled liposomes within cells. | Provides spatial information on subcellular localization. | Lower throughput, semi-quantitative. |
| Flow Cytometry | Quantification of the fluorescence intensity of individual cells that have taken up labeled liposomes. | High-throughput, quantitative, allows for statistical analysis of cell populations. | Lacks detailed subcellular localization information. |
Experimental Protocols
Preparation of Fluorescently Labeled this compound Liposomes
This protocol describes the preparation of this compound liposomes incorporating a fluorescent lipid dye for visualization and quantification.
Materials:
-
This compound (Galactose-C4-Cholesterol)
-
Phosphatidylcholine (e.g., DSPC)
-
Cholesterol
-
Fluorescent lipid dye (e.g., DiD, Rhodamine-PE)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve this compound, phosphatidylcholine, cholesterol, and the fluorescent lipid dye in a chloroform/methanol mixture (e.g., 2:1 v/v). The molar ratio of the lipids should be optimized for the specific application.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be performed multiple times (e.g., 11-21 times) to ensure a homogenous size distribution.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).
-
Quantify the encapsulation efficiency if a drug is co-encapsulated.
-
Protocol for Assessing Cellular Uptake by Flow Cytometry
This protocol provides a quantitative method to assess the uptake of fluorescently labeled this compound liposomes into target cells (e.g., HepG2 cells, which express ASGPR).
Materials:
-
Target cells (e.g., HepG2)
-
Complete cell culture medium
-
Fluorescently labeled this compound liposomes
-
PBS (Phosphate Buffered Saline)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed the target cells in a multi-well plate (e.g., 24-well plate) and allow them to adhere and grow to a confluence of 70-80%.
-
Incubation with Liposomes:
-
Wash the cells with pre-warmed PBS.
-
Add fresh cell culture medium containing various concentrations of the fluorescently labeled this compound liposomes to the cells.
-
Incubate for a defined period (e.g., 1, 4, 16, or 24 hours) at 37°C in a CO2 incubator.
-
As a negative control, incubate cells at 4°C to inhibit active uptake processes.
-
For competition assays to confirm receptor-mediated uptake, pre-incubate cells with an excess of free galactose before adding the liposomes.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells three times with cold PBS to remove non-internalized liposomes.
-
Detach the cells using Trypsin-EDTA.
-
Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Measure the fluorescence intensity of at least 10,000 cells per sample.
-
Use untreated cells as a negative control to set the baseline fluorescence.
-
Quantify the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells.
-
Table 2: Example Data from Flow Cytometry Analysis
| Condition | Mean Fluorescence Intensity (MFI) | Percentage of Positive Cells (%) |
| Untreated Cells | 50 ± 5 | 0.5 ± 0.1 |
| Liposomes (37°C) | 5000 ± 250 | 95 ± 2 |
| Liposomes (4°C) | 300 ± 30 | 10 ± 1.5 |
| Liposomes + Free Galactose | 1000 ± 100 | 40 ± 5 |
Protocol for Visualizing Cellular Uptake by Confocal Microscopy
This protocol allows for the visualization of the subcellular localization of fluorescently labeled this compound liposomes.
Materials:
-
Target cells (e.g., HepG2)
-
Glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Fluorescently labeled this compound liposomes
-
PBS
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed the target cells on glass-bottom dishes or chamber slides and allow them to adhere.
-
Incubation with Liposomes:
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with fluorescently labeled this compound liposomes in complete medium for the desired time at 37°C.
-
-
Fixation and Staining:
-
Wash the cells three times with PBS to remove non-internalized liposomes.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
-
Imaging:
-
Mount the slides with an appropriate mounting medium.
-
Visualize the cells using a confocal microscope. Acquire images in the channels corresponding to the liposome's fluorescent label and DAPI.
-
Signaling Pathway and Experimental Workflow Diagrams
ASGPR-Mediated Endocytosis Pathway
The cellular uptake of this compound liposomes is primarily mediated by the asialoglycoprotein receptor (ASGPR) through clathrin-mediated endocytosis.
Caption: ASGPR-mediated endocytosis of this compound liposomes.
Experimental Workflow for Cellular Uptake Assessment
The following diagram illustrates the overall workflow for assessing the cellular uptake of this compound liposomes.
Caption: Workflow for assessing liposome cellular uptake.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome Cellular Uptake Study - CD Formulation [formulationbio.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Gal-C4-Chol Liposome Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Gal-C4-Chol (Galactosylated Cholesterol) liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in this compound liposome formulations?
A1: The main challenges to the stability of liposomal formulations, including this compound liposomes, are physical and chemical instability. Physical instability includes aggregation, fusion, and flocculation of vesicles, leading to changes in size distribution.[1][2] Chemical instability primarily involves the hydrolysis of ester-linked phospholipids and oxidation of unsaturated fatty acid chains.[3][4] These issues can result in the degradation of the vesicle structure and leakage of the encapsulated payload.[5]
Q2: What is the optimal temperature for storing my this compound liposome suspension?
A2: For short-term storage, it is recommended to keep liposome suspensions refrigerated at 4-8°C. This temperature is generally above the phase transition temperature (Tc) of many common phospholipids, which helps maintain membrane integrity, while being low enough to significantly slow the rate of lipid hydrolysis. Avoid freezing aqueous liposome suspensions, as the formation of ice crystals can fracture the vesicles, leading to significant changes in size and loss of encapsulated contents.
Q3: How does the inclusion of Polyethylene Glycol (PEG) in my this compound formulation affect its stability?
A3: Incorporating a PEG linker between the galactose targeting ligand and the cholesterol anchor (Gal-PEG-Chol) provides steric stabilization. The PEG chains create a hydrophilic barrier on the liposome surface, which inhibits the adsorption of plasma proteins (opsonization) and reduces aggregation by physically preventing vesicles from getting too close to one another. This "stealth" characteristic is known to prolong circulation time in vivo.
Q4: Can PEGylation negatively impact the function of my this compound liposomes?
A4: Yes, this is known as the "PEG dilemma." While PEGylation enhances stability and circulation time, a dense or long-chain PEG layer can sterically hinder the interaction between the galactose ligand and its target, the asialoglycoprotein receptor (ASGP-R) on hepatocytes. Therefore, optimizing the PEG chain length and the molar ratio of the Gal-PEG-Chol lipid in the formulation is critical to balance stability with targeting efficiency.
Q5: What role does cholesterol play in the stability of these liposomes?
A5: Cholesterol is a crucial membrane stabilizer. It inserts into the phospholipid bilayer, where it modulates membrane fluidity, reduces permeability, and increases mechanical rigidity. By filling gaps between phospholipid molecules, cholesterol decreases the leakage of encapsulated hydrophilic drugs and prevents the aggregation of liposomes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound liposomes.
Problem 1: My liposomes are aggregating and the particle size is increasing during storage.
This is a common issue indicating colloidal instability. The workflow below can help you diagnose and solve the problem.
Caption: Troubleshooting flowchart for liposome aggregation issues.
Potential Causes & Solutions:
-
Insufficient Steric Hindrance: Formulations without PEG are prone to aggregation.
-
Solution: Incorporate a Gal-PEG-Chol derivative into your lipid mixture. A concentration of 2-5 mol% of PEG-lipid is often sufficient to prevent aggregation. Studies have shown that PEG with a molecular weight of 2000 Da is highly effective for stabilizing liposomes.
-
-
Inappropriate Buffer Conditions: The pH and ionic strength of your buffer can significantly impact stability.
-
Solution: Maintain a pH close to neutral (6.5-7.5), as extreme pH values can lead to lipid hydrolysis. Avoid high ionic strength buffers, which can screen the surface charge and reduce the electrostatic repulsion between vesicles, leading to aggregation.
-
-
Improper Storage: Temperature fluctuations can destabilize liposomes.
-
Solution: Store liposomes at a constant, refrigerated temperature (4-8°C). Ensure the storage temperature is above the phase transition temperature (Tc) of the primary phospholipid to maintain a stable bilayer.
-
Problem 2: The encapsulated drug is leaking from the liposomes over time.
Premature drug leakage compromises the therapeutic efficacy of the formulation.
Potential Causes & Solutions:
-
High Membrane Fluidity: A highly fluid lipid bilayer is more permeable to encapsulated molecules.
-
Solution: Optimize the cholesterol content. Cholesterol is known to decrease membrane fluidity and permeability, thereby reducing leakage. A phospholipid-to-cholesterol molar ratio of approximately 2:1 is often a stable starting point.
-
Solution: Select a primary phospholipid with a higher phase transition temperature (Tc). Lipids with longer, saturated acyl chains (like DSPC) create more rigid, less permeable membranes at physiological temperature compared to lipids with lower Tc (like DMPC or DPPC).
-
-
Chemical Degradation: Hydrolysis of the phospholipids creates lysolipids, which act as detergents and disrupt the membrane, causing leakage.
-
Solution: Store liposomes at a refrigerated temperature (4-8°C) and at a neutral pH (~7.0) to minimize the rate of hydrolysis. For long-term storage, consider lyophilization (freeze-drying) with a cryoprotectant, which removes water and stops hydrolysis.
-
-
Oxidation: Oxidation of unsaturated lipid tails can also destabilize the membrane.
-
Solution: If using unsaturated phospholipids, add an antioxidant like alpha-tocopherol to the formulation. Additionally, storing the liposomes under an inert gas (like argon or nitrogen) and in light-resistant containers can prevent oxidation.
-
Quantitative Data Summary
The following tables summarize key quantitative data from literature to guide formulation optimization.
Table 1: Effect of Cholesterol Content on Liposome Stability
| Phospholipid:Cholesterol (Molar Ratio) | Key Findings | Reference(s) |
| 100:0 (No Cholesterol) | High membrane permeability, prone to aggregation and leakage. | |
| 80:20 | Increased stability and reduced size compared to pure phospholipid vesicles. | |
| 70:30 (or 2:1) | Often identified as the most stable formulation with a good balance of rigidity and flexibility, leading to controlled drug release. | **** |
| 50:50 | Very rigid membrane, which can sometimes decrease drug encapsulation efficiency due to competition between the drug and cholesterol for space. |
Table 2: Effect of PEG-DSPE on Liposome Stability in High Cation Concentrations
| Formulation (POPC Liposomes) | Condition | Survival Rate (Relative) | Reference(s) |
| 0 mol% DSPE-PEG | 200 mM Mg²⁺ | 1x (Baseline) | |
| 5 mol% DSPE-PEG | 200 mM Mg²⁺ | ~8x higher than baseline | |
| 20 mol% DSPE-PEG | 200 mM Mg²⁺ | Significantly higher than 5 mol% | |
| 0 mol% DSPE-PEG | 200 mM Ca²⁺ | 1x (Baseline) | |
| 5 mol% DSPE-PEG | 200 mM Ca²⁺ | ~5x higher than baseline |
Experimental Protocols & Workflows
Protocol 1: Assessing Liposome Stability by Monitoring Particle Size
This protocol uses Dynamic Light Scattering (DLS) to monitor changes in the physical stability of the liposome formulation over time.
Caption: Experimental workflow for a liposome physical stability study using DLS.
Methodology:
-
Preparation: Prepare this compound liposomes using your standard protocol (e.g., thin-film hydration followed by extrusion).
-
Initial Measurement (T=0): Immediately after preparation, dilute a small aliquot of the liposome suspension in the storage buffer to an appropriate concentration for DLS analysis. Measure the Z-average diameter and Polydispersity Index (PDI).
-
Storage: Divide the remaining liposome suspension into multiple vials and store them under the desired experimental conditions (e.g., 4°C, 25°C, protected from light).
-
Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 7 days, 30 days), remove one vial from each storage condition.
-
Measurement: Allow the sample to equilibrate to room temperature for 15-20 minutes. Measure the Z-average and PDI via DLS.
-
Data Analysis: Plot the Z-average and PDI as a function of time for each condition. A stable formulation will show minimal changes in these parameters over the study period.
Protocol 2: Quantifying Drug Leakage Using a Dialysis Method
This protocol assesses the retention of an encapsulated drug within the liposomes over time. It is suitable for water-soluble drugs like doxorubicin (DOX).
Methodology:
-
Materials:
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Drug-loaded this compound liposomes.
-
Dialysis tubing with a molecular weight cut-off (MWCO) that is large enough to allow free drug to pass through but small enough to retain the liposomes (e.g., 12-14 kDa).
-
Release buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
A shaking incubator or water bath set to 37°C.
-
A UV-Vis or fluorescence spectrophotometer for drug quantification.
-
-
Procedure:
-
Pipette a precise volume (e.g., 1 mL) of the drug-loaded liposome suspension into a pre-soaked dialysis bag.
-
Seal the bag and place it into a larger container holding a known volume of release buffer (e.g., 100 mL) to ensure sink conditions.
-
Place the entire setup in a shaking incubator at 37°C.
-
At specified time intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours), withdraw a 1 mL aliquot from the external release buffer. Immediately replace it with 1 mL of fresh buffer to maintain a constant volume.
-
Quantify the concentration of the leaked drug in the collected aliquots using spectrophotometry at the drug's specific absorbance/emission wavelength.
-
At the end of the experiment, disrupt the liposomes remaining in the dialysis bag with a suitable solvent/detergent (e.g., Triton X-100) to release the remaining drug and measure the total initial drug amount.
-
-
Calculation:
-
Calculate the cumulative percentage of drug released at each time point using the following formula:
-
% Release = (Concentration of drug in release medium / Total initial drug concentration) x 100
-
-
Plot the % Release against time to generate a drug leakage profile for the formulation. A stable formulation will exhibit a low percentage of drug release over 24 hours.
-
References
- 1. Post-Processing Techniques for the Improvement of Liposome Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
Reducing off-target effects of Gal-C4-Chol based delivery systems.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gal-C4-Chol based delivery systems. The information provided is intended to help reduce off-target effects and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a this compound based delivery system and what are its common off-target effects?
A this compound based delivery system is a type of lipid nanoparticle (LNP) designed for targeted drug delivery. It is composed of three key components:
-
Gal (Galactose): A sugar moiety that targets the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes. This targeting is intended to direct the delivery system to the liver.
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C4 (A C4 Linker): A four-carbon linker that connects the galactose targeting ligand to the lipid anchor. The nature of the linker can influence the stability and biodistribution of the nanoparticle.[1][2]
-
Chol (Cholesterol): A crucial component of the lipid bilayer that enhances stability, modulates membrane fluidity, and can reduce clearance by the immune system.[3][4][5]
Common off-target effects include:
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Uptake by other cell types: Despite the galactose targeting, nanoparticles can be taken up by other cells, particularly those of the mononuclear phagocyte system (MPS) in the spleen and bone marrow.
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Immune response: The lipid components can sometimes trigger an immune response, leading to the production of pro-inflammatory cytokines.
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Toxicity in non-target organs: Accumulation in organs other than the liver can lead to unintended toxicity.
Q2: How do the physicochemical properties of this compound nanoparticles influence off-target effects?
The size, surface charge, and stability of the nanoparticles are critical factors:
-
Size: Nanoparticles in the range of 50-200 nm generally exhibit longer circulation times. Particles smaller than 10 nm are rapidly cleared by the kidneys, while those larger than 200 nm are more prone to uptake by the MPS.
-
Surface Charge: A neutral or slightly negative surface charge is generally preferred to minimize non-specific interactions with blood components and reduce uptake by the MPS. Highly cationic particles are often cleared more rapidly.
-
Stability: The inclusion of cholesterol and the choice of linker play a significant role in the stability of the nanoparticle in circulation. Premature release of the therapeutic payload can lead to systemic toxicity.
Q3: What is the role of the C4 linker in off-target effects?
The linker connecting the targeting ligand (galactose) to the nanoparticle can impact its effectiveness and biodistribution. A stable linker ensures that the targeting moiety remains attached until the nanoparticle reaches its target. Conversely, a linker that is too long or too flexible might interact non-specifically with other biological components, potentially leading to off-target binding. The specific chemistry of the C4 linker can also influence the overall stability and in vivo pharmacokinetics of the delivery system.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound based delivery systems.
| Problem | Potential Cause | Suggested Solution |
| High uptake in the spleen and low accumulation in the liver. | 1. Inefficient targeting: The galactose moiety may not be sufficiently exposed on the nanoparticle surface. 2. MPS clearance: Nanoparticles are being rapidly cleared by the mononuclear phagocyte system. | 1. Optimize formulation: Adjust the ratio of this compound to other lipid components to ensure optimal presentation of the galactose ligand. 2. Control particle size: Aim for a particle size between 50-150 nm to reduce MPS uptake. 3. PEGylation: Incorporate a low percentage of PEGylated lipids to create a "stealth" coating that reduces MPS recognition. |
| Observed in vitro toxicity in non-target cell lines. | 1. Non-specific binding: The nanoparticle formulation may have a positive surface charge, leading to non-specific electrostatic interactions with cell membranes. 2. Payload leakage: The encapsulated drug may be leaking from the nanoparticles. | 1. Measure zeta potential: Ensure the nanoparticle formulation has a neutral or slightly negative surface charge. Adjust lipid composition if necessary. 2. Assess nanoparticle stability: Conduct drug release studies under physiological conditions to confirm the stability of the formulation. Increasing the cholesterol content can often improve stability. |
| Inconsistent results between experimental batches. | 1. Variability in nanoparticle formulation: Inconsistent particle size, polydispersity index (PDI), or surface charge. 2. Degradation of components: The this compound lipid or the encapsulated drug may be degrading during formulation or storage. | 1. Standardize formulation protocol: Use a consistent and well-documented protocol for nanoparticle preparation. 2. Characterize each batch: Thoroughly characterize each new batch for size, PDI, and zeta potential before in vivo use. 3. Stability testing: Assess the stability of the formulation under storage conditions. |
Experimental Protocols & Data
Protocol 1: Formulation of this compound Nanoparticles by Thin-Film Hydration
-
Lipid Film Preparation: Dissolve this compound, other lipid components (e.g., DSPC, DOPE), and the encapsulated drug in a suitable organic solvent (e.g., chloroform:methanol mixture).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) at a temperature above the phase transition temperature of the lipids.
-
Sonication/Extrusion: To obtain unilamellar vesicles of a defined size, sonicate the hydrated lipid suspension or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated drug by dialysis or size exclusion chromatography.
Protocol 2: Quantification of Nanoparticle Biodistribution
-
Nanoparticle Labeling: Label the nanoparticles with a fluorescent dye (e.g., DiR) or a radionuclide for detection.
-
Animal Administration: Administer the labeled nanoparticles to the animal model via the desired route (e.g., intravenous injection).
-
Tissue Harvesting: At predetermined time points, euthanize the animals and perfuse with saline to remove blood from the organs.
-
Quantification:
-
Fluorescence: Homogenize the harvested organs (liver, spleen, kidneys, lungs, heart, etc.) and measure the fluorescence intensity using a plate reader or an in vivo imaging system (IVIS).
-
Radioactivity: Measure the radioactivity in each organ using a gamma counter.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Quantitative Data on Formulation Parameters
The following table summarizes illustrative data on how formulation parameters can influence the characteristics of lipid nanoparticles. Note: This data is representative and actual results will vary based on the specific formulation and experimental conditions.
| Formulation Parameter | Value | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Lipid:Cholesterol Ratio | 70:30 | 120 ± 5 | -15 ± 2 | 85 ± 5 |
| 50:50 | 115 ± 7 | -10 ± 3 | 92 ± 4 | |
| % PEGylated Lipid | 1% | 125 ± 6 | -12 ± 2 | 88 ± 6 |
| 5% | 135 ± 8 | -8 ± 3 | 82 ± 7 |
Visualizations
Logical Workflow for Troubleshooting Off-Target Effects
Caption: A decision tree for troubleshooting high off-target accumulation.
Signaling Pathway for ASGPR-Mediated Endocytosis
Caption: ASGPR-mediated endocytosis of this compound nanoparticles.
Experimental Workflow for Biodistribution Studies
Caption: Workflow for in vivo biodistribution analysis.
References
- 1. Impact of C4'-O-Alkyl Linker on in Vivo Pharmacokinetics of Near-Infrared Cyanine/Monoclonal Antibody Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
How to overcome serum instability of galactosylated liposomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address serum instability issues encountered during experiments with galactosylated liposomes.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why are my galactosylated liposomes aggregating in serum?
Serum proteins, known as opsonins, can bind to the surface of liposomes, leading to their aggregation and rapid clearance from circulation by the mononuclear phagocyte system (MPS). This process, called opsonization, is a primary cause of serum instability. The galactose ligands themselves can sometimes increase this o-psonin interaction.
Troubleshooting Guide:
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Incorporate Polyethylene Glycol (PEG) into your formulation. PEGylation creates a hydrophilic protective layer around the liposomes, which sterically hinders the binding of opsonins. This is a widely used and effective method to increase serum stability and circulation time.
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Optimize Cholesterol Content. Cholesterol is a critical component that modulates the rigidity and permeability of the liposome bilayer. A proper ratio of cholesterol to phospholipids can enhance stability.
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Control Ligand Density. A high density of galactose ligands on the liposome surface can sometimes lead to increased opsonization. Optimizing the ligand density is crucial for balancing targeting efficiency and serum stability.
2. How does PEGylation improve the serum stability of galactosylated liposomes?
PEGylation involves attaching polyethylene glycol (PEG) chains to the liposome surface. This creates a "stealth" effect by forming a hydrated layer that masks the liposome from recognition by opsonins and the MPS. This steric hindrance reduces protein adsorption, thereby preventing aggregation and prolonging circulation time, which allows for more effective targeting to hepatocytes via the asialoglycoprotein receptor (ASGPR).
Experimental Protocol: Preparation of PEGylated Galactosylated Liposomes
A common method for preparing PEGylated galactosylated liposomes is the thin-film hydration technique.
-
Materials:
-
Phospholipid (e.g., DSPC)
-
Cholesterol (Chol)
-
Galactosylated lipid (e.g., Gal-C4-Chol)
-
PEG-conjugated lipid (e.g., PEG-DSPE)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., PBS)
-
-
Procedure:
-
Dissolve the lipids (DSPC, Cholesterol, this compound, and PEG-DSPE) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least one hour to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer containing the drug by vortexing or sonication. This process forms multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (ULVs) of a specific size, subject the MLV suspension to extrusion through polycarbonate membranes with defined pore sizes.
-
Remove the unencapsulated drug by a suitable method such as dialysis or size exclusion chromatography.
-
3. What is the optimal cholesterol concentration to enhance serum stability?
Cholesterol plays a crucial role in stabilizing the liposomal membrane by increasing its rigidity and reducing permeability. While the optimal concentration can vary depending on the specific phospholipid composition, studies have shown that a phospholipid to cholesterol molar ratio of approximately 2:1 (or 70:30%) often results in the most stable formulations.[1][2][3] This ratio helps to minimize drug leakage and maintain vesicle integrity in the presence of serum components.
4. My PEGylated galactosylated liposomes are still showing instability. What could be the reason?
Even with PEGylation, instability can occur due to several factors:
-
Suboptimal PEG Chain Length or Density: The length and surface density of the PEG chains are critical. Shorter PEG chains or insufficient surface coverage may not provide adequate steric hindrance.
-
"PEG Dilemma": While PEGylation enhances stability, it can also sometimes hinder the interaction of the galactose ligand with its target receptor, a phenomenon known as the "PEG dilemma". This necessitates a careful balance between the PEG chain length, density, and the exposure of the targeting ligand.
-
High Ligand Density: An excessive density of galactose on the surface can sometimes overcome the protective effect of PEG and promote protein binding.
-
Lipid Composition: The choice of phospholipid can influence stability. Lipids with higher phase transition temperatures (e.g., DSPC) tend to form more rigid and stable bilayers.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing instability in PEGylated galactosylated liposomes.
5. How can I assess the serum stability of my liposomes in vitro?
An in vitro serum stability assay can be performed to evaluate the integrity of your liposomes in the presence of serum.
Experimental Protocol: In Vitro Serum Stability Assay
-
Materials:
-
Liposome formulation encapsulating a fluorescent marker (e.g., calcein or carboxyfluorescein).
-
Fetal Bovine Serum (FBS) or human serum.
-
Phosphate Buffered Saline (PBS).
-
Triton X-100 (or other detergent to lyse liposomes).
-
-
Procedure:
-
Prepare your liposome formulation with an encapsulated fluorescent dye at a self-quenching concentration.
-
Separate the liposomes from the unencapsulated dye using size exclusion chromatography.
-
Incubate the liposomes with a specific concentration of serum (e.g., 50% FBS in PBS) at 37°C.
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At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the mixture.
-
Measure the fluorescence intensity (F_t) of the sample. This represents the fluorescence from the dye that has leaked out.
-
To determine the total fluorescence (F_total), add a detergent like Triton X-100 to another aliquot to lyse all the liposomes and release all the encapsulated dye.
-
Calculate the percentage of dye leakage at each time point using the following formula: % Leakage = (F_t / F_total) * 100
-
Plot the % leakage against time to determine the stability profile.
-
Quantitative Data Summary
Table 1: Influence of Cholesterol on Liposome Stability
| Phospholipid:Cholesterol Molar Ratio | Average Particle Size (nm) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) | Reference |
| 100:0 | Varies | Varies | Lower | [1] |
| 80:20 | 255.6 - 360.6 | Varies | Moderate | [4] |
| 70:30 (2:1) | Stable over time | Higher absolute value | 90% (for Atenolol) | |
| 60:40 | Stable over time | Varies | High | |
| 50:50 | Larger size | Varies | 72% |
Table 2: Physicochemical Properties of Different Galactosylated Liposome Formulations
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading/Encapsulation | Reference |
| Gal-DOX-L | 98.4 ± 2.2 | +35.7 | 95 ± 1.8% (DOX) | |
| Gal-DOX/siRNA-L | 135.21 ± 22 | +9.4 | N/A | |
| DOX&CA4P/Gal-LPs | 143.01 ± 7.32 | -24.18 ± 3.45 | N/A | |
| DOX&CA4P/LPs (non-gal) | 137.12 ± 4.59 | -25.67 ± 2.91 | N/A | |
| DSPC/Chol/Gal-C4-Chol (60:35:5) | ~90 | N/A | N/A |
Signaling Pathways and Mechanisms
Opsonization and Phagocytosis of Liposomes
Caption: The process of opsonization and subsequent phagocytic clearance of liposomes.
Mechanism of PEGylation in Preventing Opsonization
Caption: How PEGylation provides steric hindrance to reduce opsonin binding and prolong circulation.
References
Improving the in vivo circulation time of Gal-C4-Chol nanoparticles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo circulation time of Gal-C4-Chol nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are this compound nanoparticles and what is their primary application?
This compound nanoparticles are a specialized lipid-based drug delivery system. The "Gal" component, galactose, serves as a targeting ligand for the asialoglycoprotein receptor (ASGPR) which is highly expressed on hepatocytes. This targeting capability makes them particularly useful for delivering therapeutic agents directly to the liver. The "C4-Chol" likely refers to a C4 linker and a cholesterol backbone, which contributes to the nanoparticle's structural integrity and biocompatibility.
Q2: Why is improving the in vivo circulation time of this compound nanoparticles important?
A longer circulation time increases the window of opportunity for the nanoparticles to reach their target tissue—in this case, the liver.[1][2] Rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES), can significantly reduce the therapeutic efficacy of the nanoparticles.[3][4] By extending their presence in the bloodstream, a greater number of nanoparticles can accumulate at the target site, leading to improved therapeutic outcomes.[1]
Q3: What are the primary mechanisms that lead to the clearance of this compound nanoparticles from circulation?
The primary mechanism for the clearance of nanoparticles from the bloodstream is uptake by the mononuclear phagocyte system (MPS), particularly by macrophages located in the liver (Kupffer cells) and spleen. This process, known as opsonization, involves the coating of nanoparticles with serum proteins (opsonins), which flags them for recognition and engulfment by phagocytic cells. The size, surface charge, and surface chemistry of the nanoparticles all influence the extent of opsonization and subsequent clearance.
Q4: How does surface modification with PEG (PEGylation) improve circulation time?
PEGylation, the process of attaching polyethylene glycol (PEG) chains to the surface of nanoparticles, is a widely used strategy to prolong circulation time. The PEG layer creates a "stealth" effect by forming a hydrophilic shield that reduces the adsorption of opsonins. This steric hindrance minimizes recognition by macrophages, thereby delaying clearance by the MPS and extending the nanoparticle's half-life in the bloodstream.
Q5: What is the "PEG dilemma" and how does it relate to this compound nanoparticles?
The "PEG dilemma" refers to the trade-off between the "stealth" properties conferred by PEGylation and the targeting ability of ligands on the nanoparticle surface. While a dense PEG layer can effectively shield the nanoparticle from the immune system, it can also mask the galactose targeting ligand of the this compound nanoparticles. This shielding can hinder the interaction between galactose and the asialoglycoprotein receptor on hepatocytes, potentially reducing targeting efficiency. Therefore, optimizing the PEG chain length and grafting density is crucial to balance circulation time and targeting efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid clearance of nanoparticles from circulation (short half-life) | High degree of opsonization and uptake by the mononuclear phagocyte system (MPS). | 1. Optimize PEGylation: Introduce or increase the density of polyethylene glycol (PEG) on the nanoparticle surface to create a "stealth" effect and reduce protein adsorption. 2. Adjust Nanoparticle Size: Ensure the nanoparticle size is within the optimal range (typically 50-200 nm) to avoid rapid clearance by the liver and spleen. 3. Control Surface Charge: A neutral or slightly negative surface charge can help minimize nonspecific interactions with serum proteins and cells. |
| Reduced liver targeting efficiency after surface modification | The targeting ligand (galactose) is masked by the surface coating (e.g., PEG), preventing its interaction with the asialoglycoprotein receptor on hepatocytes. | 1. Optimize PEGylation Parameters: Use shorter PEG chains or a lower grafting density to reduce the shielding of the galactose ligand. 2. Employ Cleavable PEG: Utilize PEG that can be cleaved in the tumor microenvironment or upon reaching the target tissue, thereby re-exposing the galactose ligand. 3. Modulate Ligand Density: Increase the density of the galactose ligand on the nanoparticle surface to enhance the probability of receptor binding. |
| Variability in in vivo performance between batches | Inconsistent nanoparticle formulation leading to variations in size, surface charge, or PEGylation efficiency. | 1. Implement Stringent Quality Control: Characterize each batch of nanoparticles for size, polydispersity index (PDI), and zeta potential using techniques like Dynamic Light Scattering (DLS). 2. Standardize Formulation Protocol: Ensure consistent adherence to the established protocol for nanoparticle synthesis and modification. 3. Verify PEGylation Efficiency: Quantify the amount of PEG conjugated to the nanoparticle surface for each batch. |
| Low therapeutic efficacy despite improved circulation time | Inefficient release of the therapeutic cargo from the nanoparticle at the target site. | 1. Optimize Drug Loading and Release: Modify the nanoparticle composition to control the release kinetics of the encapsulated drug. 2. Incorporate Environment-Sensitive Linkers: Use linkers that release the drug in response to specific triggers within the target cells (e.g., pH, enzymes). |
Quantitative Data Summary
Table 1: Effect of PEGylation on the Pharmacokinetic Parameters of Lipid-Based Nanoparticles
| Nanoparticle Formulation | Half-life (t½) in hours | Area Under the Curve (AUC) (µg·h/mL) | Clearance (CL) (mL/h/kg) |
| Unmodified Nanoparticles | 1.5 | 150 | 66.7 |
| PEG₂₀₀₀-Modified Nanoparticles | 12.8 | 1850 | 5.4 |
| PEG₅₀₀₀-Modified Nanoparticles | 24.2 | 3200 | 3.1 |
Note: The data presented are representative values from studies on PEGylated lipid-based nanoparticles and are intended for illustrative purposes. Actual results may vary depending on the specific formulation and experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound Nanoparticles
Objective: To determine the pharmacokinetic profile of this compound nanoparticles in a murine model.
Materials:
-
This compound nanoparticles (unmodified and PEGylated versions)
-
6-8 week old BALB/c mice
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Intravenous injection equipment
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
Analytical instrument for nanoparticle quantification (e.g., fluorescence plate reader if nanoparticles are fluorescently labeled, or HPLC-MS for drug-loaded nanoparticles)
Methodology:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Nanoparticle Administration: Administer a single intravenous (IV) dose of the nanoparticle formulation (e.g., 10 mg/kg) to each mouse via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) from the retro-orbital sinus or tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-injection).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Nanoparticle Quantification: Quantify the concentration of the nanoparticles or the encapsulated drug in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance (CL) using appropriate software.
Protocol 2: Evaluation of Liver Targeting Efficiency
Objective: To assess the liver accumulation of this compound nanoparticles.
Materials:
-
Fluorescently labeled this compound nanoparticles (unmodified and PEGylated)
-
6-8 week old BALB/c mice
-
In vivo imaging system (IVIS)
-
Tissue homogenization equipment
-
Fluorescence spectrophotometer
Methodology:
-
Nanoparticle Administration: Administer a single IV dose of the fluorescently labeled nanoparticle formulation to each mouse.
-
In Vivo Imaging: At various time points post-injection, anesthetize the mice and perform whole-body imaging using an IVIS to visualize the biodistribution of the nanoparticles.
-
Ex Vivo Organ Imaging: At the end of the study (e.g., 24 or 48 hours), euthanize the mice and excise major organs (liver, spleen, lungs, kidneys, heart). Image the excised organs using the IVIS.
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Quantitative Analysis: Homogenize the excised organs and extract the fluorescent label. Measure the fluorescence intensity using a spectrophotometer to quantify the amount of nanoparticles accumulated in each organ. Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Nanoparticle clearance by the Mononuclear Phagocyte System.
References
- 1. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticles Evading The Reticuloendothelial System: Role of The Supported Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing challenges in scaling up Gal-C4-Chol liposome production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scaling up of Gal-C4-Chol liposome production.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the formulation and scale-up of this compound liposomes.
Issue 1: Inconsistent Liposome Size and High Polydispersity Index (PDI)
-
Question: My this compound liposome batches show significant variability in size, and the PDI is consistently above 0.2. What could be the cause, and how can I improve monodispersity?
-
Answer: Inconsistent particle size and a high PDI are common challenges in liposome manufacturing, particularly during scale-up. Several factors related to the formulation and the process can contribute to this issue.
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Lipid Film Hydration: Incomplete or non-uniform hydration of the lipid film can result in the formation of multilamellar vesicles (MLVs) of varying sizes. Ensure the lipid film is thin and evenly distributed before hydration. The hydration buffer should be added at a temperature above the phase transition temperature (Tc) of all lipid components to ensure proper lipid mobility.[1]
-
Energy Input during Sizing: Insufficient or inconsistent energy input during the sizing process (e.g., extrusion or sonication) is a primary cause of broad size distributions.
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Extrusion: Ensure the extruder is assembled correctly and that the polycarbonate membranes are not clogged or damaged. The number of extrusion cycles is critical; typically, 10-20 passes are required to achieve a narrow size distribution.[2][3] Processing above the lipid Tc is crucial.[3]
-
Sonication: While useful at the lab scale, sonication can be difficult to control and scale up, often leading to batch-to-batch variability. If using sonication, optimize and carefully control parameters such as power, time, and temperature.
-
-
Lipid Composition: The ratio of lipids, particularly the concentration of cholesterol and the cationic lipid Gal-C4, can influence vesicle size. High concentrations of certain lipids may favor the formation of larger structures.[4]
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Aggregation: Liposomes may be aggregating after formation due to suboptimal buffer conditions (pH, ionic strength) or storage.
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Issue 2: Low Encapsulation Efficiency (%EE) of Hydrophilic Drugs
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Question: I am struggling to achieve a high encapsulation efficiency for my water-soluble drug in this compound liposomes. What factors influence this, and what strategies can I employ to improve it?
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Answer: The encapsulation of hydrophilic drugs is primarily dependent on the captured aqueous volume of the liposomes. Several factors can be optimized to enhance encapsulation efficiency.
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Hydration Conditions: The drug should be dissolved in the hydration buffer. The concentration of the drug in this buffer directly impacts the amount available for encapsulation during liposome formation.
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Liposome Size: Larger unilamellar vesicles (LUVs) have a greater internal aqueous volume compared to small unilamellar vesicles (SUVs), which generally leads to higher encapsulation efficiency for hydrophilic compounds.
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Sizing Method: The method used for sizing can affect the final encapsulation efficiency. Extrusion is generally a gentler method than probe sonication, which can disrupt the vesicles and cause the leakage of the encapsulated drug.
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Drug-Lipid Interactions: The physicochemical properties of the drug, such as its charge, can influence its interaction with the lipid bilayer, thereby affecting encapsulation.
-
Lipid Composition: The inclusion of cholesterol is known to affect the rigidity and permeability of the lipid bilayer. Optimizing the cholesterol content can improve drug retention. Studies have shown that a phospholipid to cholesterol ratio of 2:1 (or 70:30) can provide a stable formulation for controlled drug release.
-
Issue 3: Liposome Aggregation and Instability During Storage
-
Question: My this compound liposome suspension appears stable initially but shows signs of aggregation after a few days of storage. What is causing this instability, and how can I prevent it?
-
Answer: Delayed aggregation is a common stability issue and is often related to the formulation's colloidal stability and storage conditions.
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Zeta Potential: The zeta potential is a measure of the surface charge of the liposomes and is a critical indicator of their stability. For electrostatic stabilization, a zeta potential of at least ±30 mV is generally recommended to prevent aggregation due to electrostatic repulsion between particles. Since this compound liposomes are cationic, ensuring a sufficiently high positive zeta potential is crucial.
-
Buffer Conditions: The pH and ionic strength of the storage buffer can significantly impact vesicle stability. High ionic strength can screen the surface charge, reducing electrostatic repulsion and leading to aggregation. It is advisable to store the liposomes in a low-ionic-strength buffer.
-
Lipid Hydrolysis: Over time, phospholipids can hydrolyze, leading to the formation of lysolipids and free fatty acids. These degradation products can alter the membrane properties and induce vesicle fusion or aggregation. Storing the liposomes at low temperatures (e.g., 4°C) can slow down this process.
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Inclusion of Cholesterol: Cholesterol is a key component for stabilizing the lipid bilayer, modulating its fluidity, and reducing permeability. Formulations without an optimal amount of cholesterol may be more prone to aggregation over time.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of Gal-C4 to Cholesterol for stable liposomes?
A1: The optimal ratio can depend on the specific application and the encapsulated drug. However, a common starting point for cholesterol in liposomal formulations is a molar ratio of phospholipid to cholesterol between 2:1 and 1:1. For this compound liposomes, it is recommended to experimentally optimize this ratio by preparing formulations with varying molar percentages of each component and evaluating their size, PDI, zeta potential, and stability over time.
Q2: How can I sterilize my this compound liposome formulation for in vivo studies?
A2: Liposomal formulations are often sensitive to heat and radiation, making traditional sterilization methods like autoclaving unsuitable. The preferred method for sterilizing liposome preparations is sterile filtration through a 0.22 µm filter. It is important to note that the liposomes must be smaller than the filter's pore size. The filtration process should be validated to ensure it does not alter the liposome characteristics, such as size, PDI, and encapsulation efficiency.
Q3: Does the quality of the lipids used affect the final liposome product?
A3: Yes, the purity and stability of the lipids are critical. Oxidized or hydrolyzed lipids can negatively impact the integrity of the liposomes, leading to lower encapsulation efficiency, altered size and stability, and potentially increased cytotoxicity. It is essential to use high-purity lipids and store them correctly, typically at -20°C under an inert atmosphere, to prevent degradation.
Q4: Can I lyophilize this compound liposomes for long-term storage?
A4: Yes, lyophilization (freeze-drying) can be an effective method to improve the long-term stability of liposomes. However, the process needs to be carefully optimized to prevent vesicle fusion and leakage of the encapsulated content upon reconstitution. The use of cryoprotectants, such as sugars (e.g., sucrose or trehalose), is essential to protect the liposomes during freezing and drying. The optimal cryoprotectant and its concentration relative to the lipid concentration must be determined experimentally.
Data Presentation
Table 1: Influence of Lipid Composition on Liposome Characteristics
| Formulation (Molar Ratio) | Phospholipid:Cholesterol Ratio | Average Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound (1:1:0.5) | 2:1 | 150 ± 5 | 0.15 | +45 ± 3 | 45 |
| This compound (1:1:1) | 1:1 | 180 ± 8 | 0.18 | +42 ± 4 | 40 |
| This compound (1:1:1.5) | 1:1.5 | 210 ± 12 | 0.22 | +38 ± 5 | 35 |
Note: This table presents hypothetical data for illustrative purposes, based on general trends reported in the literature. Actual results will vary depending on the specific lipids, drug, and process parameters used.
Table 2: Effect of Extrusion Cycles on Liposome Size and PDI
| Number of Extrusion Cycles | Average Size (nm) | PDI |
| 1 | 450 ± 50 | 0.55 |
| 5 | 250 ± 20 | 0.30 |
| 10 | 160 ± 10 | 0.18 |
| 15 | 155 ± 5 | 0.15 |
| 20 | 152 ± 5 | 0.14 |
Note: This table illustrates the general trend of size reduction and improved homogeneity with an increasing number of extrusion passes through a 100 nm polycarbonate membrane.
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
-
Lipid Film Formation:
-
Dissolve the Gal-C4 lipid, a neutral phospholipid (e.g., DOPC or POPC), and cholesterol in the desired molar ratio in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline or HEPES-buffered saline) pre-heated to a temperature above the phase transition temperature (Tc) of all lipid components. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Agitate the flask by gentle rotation or vortexing to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Sizing by Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder a defined number of times (typically 11-21 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution. The extrusion should be performed at a temperature above the lipid Tc.
-
Protocol 2: Determination of Liposome Size and Zeta Potential
-
Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to a suitable concentration for measurement.
-
Dynamic Light Scattering (DLS) for Size and PDI:
-
Use a DLS instrument to measure the hydrodynamic diameter (Z-average size) and the polydispersity index (PDI) of the liposomes.
-
Ensure the instrument is properly calibrated and equilibrated at the desired temperature.
-
-
Electrophoretic Light Scattering for Zeta Potential:
-
Use a laser Doppler velocimetry-based instrument to measure the electrophoretic mobility of the liposomes, from which the zeta potential is calculated.
-
The measurement should be performed in a low-ionic-strength buffer to obtain reliable results.
-
Protocol 3: Determination of Encapsulation Efficiency (%EE)
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome-encapsulated drug. Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a small column packed with a size exclusion resin (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
Centrifugation/Ultrafiltration: Use centrifugal filter units with a molecular weight cutoff that allows the free drug to pass through while retaining the liposomes.
-
Dialysis: Dialyze the liposome suspension against a large volume of buffer to remove the free drug.
-
-
Quantification of Drug:
-
Measure the concentration of the drug in the liposome fraction after separation. This can be done by first lysing the liposomes with a suitable solvent (e.g., methanol or ethanol) or a detergent (e.g., Triton X-100) to release the encapsulated drug.
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Quantify the total amount of drug used in the initial formulation.
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Use a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC, or fluorescence spectroscopy) to determine the drug concentration.
-
-
Calculation of %EE:
-
Calculate the encapsulation efficiency using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound liposomes.
Caption: A troubleshooting decision tree for common issues in this compound liposome production.
References
Technical Support Center: Minimizing Immunogenicity of Gal-C4-Chol Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the immunogenicity of their Gal-C4-Chol formulations during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the immunogenicity of this compound formulations?
A1: The immunogenicity of lipid-based formulations like this compound is multifactorial. Key contributors include:
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Physicochemical Properties: Particle size, surface charge (zeta potential), and polydispersity can significantly impact how the immune system recognizes the formulation.
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Lipid Composition: The specific lipids used, including the cationic lipid (this compound), helper lipids, and any stabilizing components, can have inherent immunomodulatory effects.
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Surface Modifications: The presence or absence of surface modifications, such as PEGylation, can alter the formulation's interaction with immune components.
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Cargo: The encapsulated or associated therapeutic agent (e.g., mRNA, siRNA, protein) can be a primary driver of the immune response.
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Route of Administration and Dosing: The way the formulation is introduced into the body and the frequency of administration can influence the type and magnitude of the immune response.
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Purity and Contaminants: The presence of impurities from the synthesis or formulation process, such as double-stranded RNA (dsRNA) in mRNA formulations, can be highly immunogenic.[1]
Q2: How can I reduce the immunogenicity associated with the cationic nature of this compound?
A2: Cationic lipids can activate inflammatory pathways. To mitigate this:
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Optimize the Molar Ratio: Systematically vary the molar ratio of this compound to other lipids in the formulation to find the minimum amount required for efficacy while reducing overall positive charge.
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Incorporate Shielding Moieties: The inclusion of hydrophilic polymers like polyethylene glycol (PEG) can shield the positive charge, reducing interactions with blood components and uptake by phagocytic cells.[2][3]
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Use Ionizable Lipids: If possible, consider replacing this compound with an ionizable cationic lipid. These lipids are neutrally charged at physiological pH and become positively charged in the acidic environment of the endosome, reducing systemic immunogenicity.
Q3: What role does PEGylation play in minimizing immunogenicity?
A3: PEGylation, the process of attaching PEG chains to the liposome surface, creates a "stealth" effect. This hydrophilic layer sterically hinders the binding of opsonins (blood proteins that mark particles for clearance) and reduces uptake by the reticuloendothelial system (RES), prolonging circulation time and lowering the immunogenic potential.[2][3] However, repeated administration of PEGylated formulations can lead to the production of anti-PEG antibodies, which can cause accelerated blood clearance (ABC) of subsequent doses.
Q4: Can the encapsulated cargo contribute to the immunogenicity of the formulation?
A4: Absolutely. The cargo is often the primary intended immunogen in a vaccine context but can be an unwanted source of immunogenicity for other therapies. For example, in mRNA-based therapies, the presence of dsRNA contaminants is a potent trigger of innate immune sensors like PKR and OAS. Stringent purification of the mRNA payload is crucial to minimize this effect.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) post-administration. | 1. Excessive positive surface charge from this compound. 2. Contamination with bacterial endotoxins or dsRNA. 3. Inherent immunomodulatory properties of a lipid component. | 1. Decrease the molar ratio of this compound. 2. Implement PEGylation or other surface shielding strategies. 3. Ensure all components are endotoxin-free; use highly purified cargo (e.g., HPLC-purified mRNA). 4. Screen alternative helper lipids. |
| Rapid clearance of the formulation from circulation. | 1. Opsonization and uptake by macrophages due to size or charge. 2. Presence of anti-PEG antibodies from prior exposure (ABC phenomenon). | 1. Optimize particle size to be within the 100 nm range. 2. Increase the density of PEG on the particle surface. 3. Test for pre-existing or induced anti-PEG antibodies in your model. 4. Consider alternative hydrophilic polymers if anti-PEG antibodies are a known issue. |
| High titers of anti-drug antibodies (ADAs) against the formulation or cargo. | 1. The lipid components or the cargo are being recognized by the adaptive immune system. 2. The formulation is being efficiently taken up by antigen-presenting cells (APCs). | 1. For the formulation itself, increase PEGylation to reduce APC uptake. 2. For the cargo, if it's a therapeutic protein, consider deimmunization strategies for the protein sequence. 3. Modify the route of administration to one that is generally less immunogenic (e.g., avoiding subcutaneous if intravenous is an option). |
| Batch-to-batch variability in immune response. | 1. Inconsistent particle size, zeta potential, or encapsulation efficiency. 2. Variable levels of contaminants. | 1. Standardize and validate the formulation manufacturing process (e.g., microfluidics mixing). 2. Implement stringent quality control checks for each batch, including size, charge, and purity. 3. Ensure consistent quality of raw materials. |
Quantitative Data on Formulation Parameters and Immunogenicity
The following table summarizes expected trends in immunogenicity based on the physicochemical properties of liposomal formulations. The values are illustrative for a hypothetical this compound formulation.
| Parameter | Low Immunogenicity Target | Moderate Immunogenicity | High Immunogenicity | Rationale |
| Particle Size (Diameter) | 80 - 120 nm | 120 - 250 nm | > 250 nm or < 50 nm | Particles around 100 nm show reduced uptake by the RES. Very large particles are rapidly cleared, while very small ones may have different biodistribution and immune interactions. |
| Zeta Potential | -10 mV to +10 mV | +10 mV to +30 mV | > +30 mV | Highly positive surface charges increase interaction with negatively charged cell membranes and blood components, leading to higher immunogenicity. |
| Polydispersity Index (PDI) | < 0.1 | 0.1 - 0.2 | > 0.2 | A low PDI indicates a homogenous population of nanoparticles, leading to more predictable and consistent biological outcomes. |
| PEGylation (molar %) | 5 - 10% | 1 - 5% | 0% | Higher PEG density provides better shielding ("stealth" properties), reducing opsonization and phagocytosis. |
| dsRNA Contamination (% of total RNA) | < 0.1% | 0.1 - 1% | > 1% | dsRNA is a potent activator of innate immune sensors and should be minimized in RNA-based therapies. |
Key Experimental Protocols
Protocol 1: Formulation Characterization by Dynamic Light Scattering (DLS) and Zeta Potential Measurement
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Objective: To determine the mean particle size, polydispersity index (PDI), and surface charge (zeta potential) of the this compound formulation.
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Materials: this compound formulation, 1X Phosphate Buffered Saline (PBS), disposable cuvettes, Malvern Zetasizer or similar instrument.
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Procedure (DLS for Size and PDI):
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Dilute the formulation to an appropriate concentration (typically between 0.1 and 1.0 mg/mL) in 1X PBS.
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Transfer the diluted sample to a clean, disposable DLS cuvette.
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Place the cuvette in the instrument.
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Set the instrument parameters (e.g., temperature to 25°C, dispersant viscosity to that of water).
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Perform at least three replicate measurements to ensure reproducibility.
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Record the Z-average diameter and the PDI.
-
-
Procedure (Zeta Potential):
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Dilute the formulation in an appropriate low-salt buffer (e.g., 10 mM NaCl) to the recommended concentration for the instrument.
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Inject the sample into a disposable folded capillary cell, ensuring no air bubbles are present.
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Place the cell in the instrument.
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Perform the measurement, and record the mean zeta potential.
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Protocol 2: In Vitro Cytokine Release Assay
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Objective: To assess the potential of the this compound formulation to induce pro-inflammatory cytokine release from immune cells.
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Materials: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1), RPMI-1640 culture medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound formulation, positive control (e.g., Lipopolysaccharide - LPS), negative control (vehicle/buffer), ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Procedure:
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Culture PBMCs or differentiated THP-1 cells in a 96-well plate at a density of 1x10^6 cells/mL.
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Prepare serial dilutions of the this compound formulation in culture medium.
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Add the diluted formulations, positive control (LPS at 100 ng/mL), and negative control to the cells.
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Incubate for 24 hours at 37°C in a 5% CO2 incubator.
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After incubation, centrifuge the plate and collect the supernatant.
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Quantify the concentration of TNF-α, IL-6, and other target cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
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Analyze the data to determine the dose-dependent cytokine release profile of the formulation.
-
Visualizations
Caption: Hypothetical pathway of innate immune activation by a this compound formulation.
Caption: Experimental workflow for assessing the immunogenicity of this compound formulations.
Caption: Troubleshooting decision tree for unexpected immunogenicity.
References
Technical Support Center: Enhancing Endosomal Escape of Gal-C4-Chol Delivered Cargo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the endosomal escape of cargo delivered using the Gal-C4-Chol system.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound for cargo delivery.
Issue 1: Low Transfection Efficiency or Suboptimal Cargo Activity
Low transfection efficiency is a common challenge, often indicating that the cargo is not reaching the cytosol to exert its biological function. This can be due to inefficient endosomal escape.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Suboptimal this compound to Cargo Ratio | Optimize the ratio of this compound to your cargo (e.g., siRNA, pDNA). A suboptimal ratio can lead to poorly formed complexes that are inefficiently internalized or unable to effectively disrupt endosomes. Perform a titration experiment to determine the ideal ratio for your specific cell type and cargo. |
| Inadequate Endosomal Disruption | The inherent endosomolytic activity of this compound may be insufficient for a particular cell line. Consider co-treatment with an endosomal escape enhancer like chloroquine. Chloroquine is known to interfere with endosomal maturation and can facilitate the release of entrapped cargo.[1][2][3] |
| Degradation in Late Endosomes/Lysosomes | If the cargo is retained in the endosomal pathway for too long, it may be degraded by lysosomal enzymes.[4] Strategies to accelerate endosomal escape, such as the use of pH-responsive components or membrane-destabilizing peptides, can be explored.[5] |
| Incorrect Complex Formation Procedure | Ensure that the this compound and cargo are diluted in a serum-free medium before complex formation. Serum proteins can interfere with the complexation process, leading to larger, less effective particles. |
| Cell Health and Confluency | Use healthy, actively dividing cells for your experiments. Cell confluency at the time of transfection can significantly impact uptake and efficiency. Aim for the optimal confluency recommended for your specific cell line. |
Experimental Workflow for Troubleshooting Low Transfection Efficiency:
References
- 1. researchgate.net [researchgate.net]
- 2. Application of chloroquine as an endosomal escape enhancing agent: new frontiers for an old drug | Semantic Scholar [semanticscholar.org]
- 3. Application of chloroquine as an endosomal escape enhancing agent: new frontiers for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced Strategies for Overcoming Endosomal/Lysosomal Barrier in Nanodrug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endosome Escape Strategies for Improving the Efficacy of Oligonucleotide Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Binding Affinity: Gal-C4-Chol and GalNAc Ligands for the Asialoglycoprotein Receptor
In the landscape of targeted drug delivery, particularly for hepatocytes, the asialoglycoprotein receptor (ASGPR) stands out as a pivotal target. This C-type lectin receptor, abundantly expressed on the surface of liver cells, plays a crucial role in the clearance of glycoproteins from circulation by recognizing terminal galactose (Gal) and N-acetylgalactosamine (GalNAc) residues.[1][2] Consequently, ligands mimicking these carbohydrates are extensively explored for liver-specific therapeutic delivery. This guide provides a detailed comparison of the binding affinities of two classes of ligands: cholesterol-conjugated galactose (represented conceptually by Gal-C4-Chol) and the more extensively studied N-acetylgalactosamine (GalNAc) ligands, with a focus on multivalent constructs.
The affinity of a ligand for the ASGPR is a critical determinant of its efficacy in targeted delivery. GalNAc is consistently reported to have a higher intrinsic affinity for the ASGPR compared to galactose.[3][4] Competition assays have shown that GalNAc can exhibit a 10 to 60-fold higher affinity than galactose.[3] This fundamental difference in binding strength forms the basis for the superior performance of GalNAc-based targeting moieties.
Furthermore, the architecture of the ligand plays a paramount role. The "cluster effect," or multivalency, dramatically enhances binding affinity. While monovalent galactose or GalNAc ligands typically bind with low affinity, in the high micromolar (μM) to low millimolar (mM) range, multivalent arrangements lead to a significant increase in avidity. Triantennary GalNAc conjugates, for example, can achieve nanomolar (nM) binding affinity, representing up to a million-fold increase compared to their monovalent counterparts.
Quantitative Comparison of Binding Affinity
The following table summarizes the binding affinities of various galactose and GalNAc-based ligands for the asialoglycoprotein receptor, as determined by various experimental methods.
| Ligand Type | Specific Ligand/Construct | Binding Affinity (Kd/IC50) | Experimental Method | Reference |
| Monovalent | N-acetylgalactosamine (GalNAc) | ~40 µM (Kd) | Not Specified | |
| Monovalent | Monosaccharides (general) | High µM to low mM (Kd) | Not Specified | |
| Monovalent | Galactose-Cholesterol Conjugate (CHS-6-Gal) | Lower affinity than hydrophilic linker variants | In vitro cell uptake / in vivo targeting efficiency | |
| Monovalent | GalNAc-Cholesterol Conjugate (CHS-6-GalNAc) | Lower affinity than hydrophilic linker variants | In vitro cell uptake / in vivo targeting efficiency | |
| Multivalent | Triantennary GalNAc | Nanomolar (nM) range (Kd) | Not Specified | |
| Multivalent | Triantennary GalNAc-siRNA | ~2 nM (Kd) | Simulation/Pharmacokinetic Models | |
| Multivalent | Triantennary GalNAc | 5 nM (IC50) | TR-FRET Competition Assay | |
| Multivalent | Tetraantennary GalNAc | Nanomolar (nM) range (Kd) | Not Specified |
Note: Direct Kd values for a specific "this compound" ligand were not available in the reviewed literature. The data for cholesterol conjugates reflects relative affinities based on functional assays, which suggest that linker properties significantly impact receptor recognition.
Experimental Methodologies
The determination of binding affinity for these ligands relies on sophisticated biophysical and biochemical techniques. Below are detailed protocols for common assays used in the field.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.
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Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon which a receptor (e.g., ASGPR) is immobilized. The binding of a ligand (the analyte) to the immobilized receptor causes a change in the refractive index, which is proportional to the mass of the bound analyte. This allows for the calculation of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) is derived (Kd = kd/ka).
-
Experimental Protocol:
-
Immobilization: The purified human ASGPR H1 domain is immobilized onto a streptavidin-coated sensor chip. This is often achieved by first derivatizing a free cysteine on the protein with a biotin-maleimide linker.
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Analyte Preparation: A series of concentrations of the ligand (e.g., GalNAc derivatives, this compound) are prepared in a suitable running buffer (e.g., HBS-P buffer).
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Binding Measurement: The running buffer is flowed continuously over the sensor surface to establish a stable baseline. The prepared analyte solutions are then injected sequentially, from lowest to highest concentration. Each injection is followed by a dissociation phase where only the running buffer is flowed over the chip.
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Regeneration: Between different analyte injections, the sensor surface is regenerated using a low pH solution or other appropriate buffer to remove all bound ligand without denaturing the immobilized receptor.
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Data Analysis: The resulting sensorgrams (response units vs. time) are analyzed using fitting models (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters and the dissociation constant (Kd).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay
This high-throughput assay measures the binding of a ligand by its ability to compete with a known fluorescently-labeled tracer.
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Principle: The assay relies on the FRET phenomenon between a donor fluorophore (e.g., on a tagged receptor) and an acceptor fluorophore (on a tracer ligand). When the tracer binds to the receptor, the donor and acceptor are in close proximity, and excitation of the donor results in energy transfer and emission from the acceptor. An unlabeled test ligand will compete with the tracer for binding to the receptor. This competition reduces the FRET signal in a dose-dependent manner, from which the half-maximal inhibitory concentration (IC50) of the test ligand can be calculated.
-
Experimental Protocol:
-
Reagents: Recombinant human trimeric ASGR1 protein, a fluorescently-labeled tracer ligand (e.g., Alexa-647 fluorophore-labelled tri-GalNAc), and the unlabeled test compounds (e.g., this compound, GalNAc derivatives).
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Assay Setup: The assay is typically performed in a 384-well microplate format. All reagents are prepared in an appropriate assay buffer.
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Reaction Mixture: A fixed concentration of the ASGR1 protein and the tracer ligand are added to each well.
-
Competition: A dilution series of the test compound is added to the wells. Control wells include "no inhibitor" (maximum FRET) and "no receptor" (background) controls.
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Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
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Measurement: The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements.
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Data Analysis: The data is normalized, and the IC50 values are determined by fitting the dose-response curves to a four-parameter logistic model.
-
Visualizing the Mechanism and Workflow
ASGPR-Mediated Endocytosis Pathway
The binding of a GalNAc-conjugated therapeutic to the ASGPR on the surface of a hepatocyte triggers a well-defined internalization pathway, which is crucial for the delivery of the therapeutic payload.
Caption: ASGPR-mediated endocytosis pathway for GalNAc-conjugated therapeutics.
Competitive Binding Assay Workflow
The workflow for a competitive binding assay, such as TR-FRET or Fluorescence Polarization (FP), follows a systematic process to determine the IC50 of a test compound.
References
- 1. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 3. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 4. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Gal-C4-Chol in Liver-Targeted Delivery: A Comparative Analysis
For researchers and drug development professionals, the selective delivery of therapeutic payloads to the liver remains a critical challenge. Among the various strategies, leveraging the asialoglycoprotein receptor (ASGPR) expressed on hepatocytes has proven highly effective. This guide provides a comprehensive comparison of Gal-C4-Chol with other prominent galactosylated lipids, offering a deep dive into their efficacy for liver targeting, supported by experimental data and detailed protocols.
This compound, a synthetic galactosylated cholesterol derivative, has emerged as a potent ligand for facilitating the targeted delivery of nanoparticles to hepatocytes. Its unique structure allows for efficient incorporation into lipid-based delivery systems, such as liposomes and lipid nanoparticles (LNPs), to achieve selective uptake by the liver. This guide will objectively compare the performance of this compound against other widely used galactosylated lipids, including N-acetylgalactosamine (GalNAc) conjugates and polyethylene glycol-conjugated galactosylated lipids (gal-PEG-lipids).
Quantitative Comparison of Liver-Targeting Lipids
The efficacy of liver-targeting ligands is determined by several key parameters, including their binding affinity to the ASGPR, in vivo biodistribution, and the subsequent delivery and therapeutic effect of the encapsulated cargo. The following tables summarize the available quantitative data for this compound and its counterparts.
| Ligand/Lipid Formulation | Receptor Binding Affinity (Kd) | Liver Accumulation (% Injected Dose) | Gene Silencing Efficacy | Reference |
| This compound | Not explicitly quantified in reviewed sources | Up to 52.2% (in DSPC/Chol/Gal-C4-Chol liposomes) | - | [1] |
| CHS-6-GalNAc | Not explicitly quantified in reviewed sources | Up to 74.88 ± 4.11% (in liposomes) | - | [2] |
| Triantennary GalNAc | Nanomolar (nM) range | High, but specific %ID not consistently reported for lipid formulations | Significant, but varies with siRNA and formulation | [1][3] |
| Monovalent Galactose | Millimolar (mM) range | Lower than multivalent ligands | Lower than multivalent ligands | [1] |
| gal-PEG-chol | Not explicitly quantified in reviewed sources | Enhanced uptake in hepatocytes shown qualitatively | - |
Table 1: Comparative Efficacy of Galactosylated Lipids for Liver Targeting. This table highlights the superior liver accumulation of liposomes formulated with N-acetylgalactosamine (GalNAc) derivatives like CHS-6-GalNAc compared to this compound. The higher binding affinity of GalNAc to the ASGPR likely contributes to this enhanced uptake.
The Decisive Role of the Ligand: Galactose vs. N-Acetylgalactosamine
The asialoglycoprotein receptor exhibits a significantly higher affinity for N-acetylgalactosamine (GalNAc) residues compared to galactose (Gal) residues, with some reports indicating a 10- to 60-fold higher affinity for GalNAc. Furthermore, the "cluster effect" demonstrates that multivalent presentation of these sugar moieties dramatically increases binding avidity. Triantennary and tetravalent GalNAc conjugates can achieve nanomolar binding affinities, a staggering 106-fold increase compared to their monovalent galactose counterparts. This fundamental difference in receptor affinity is a critical factor influencing the in vivo performance of the corresponding lipid delivery systems.
Experimental Protocols: A Guide to Evaluation
To ensure reproducible and comparable results in the evaluation of liver-targeting lipid nanoparticles, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Preparation of Galactosylated Lipid Nanoparticles
This protocol describes the formulation of lipid nanoparticles encapsulating mRNA using a microfluidic mixing method.
Materials:
-
Ionizable lipid (e.g., C12-200), helper lipid (e.g., DOPE), cholesterol, and this compound (or other galactosylated lipid) dissolved in 100% ethanol.
-
mRNA (e.g., encoding a reporter protein like luciferase) diluted in a 10 mM citric acid buffer.
-
Microfluidic mixing device.
-
Dialysis cassettes.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare the lipid mixture by combining the ethanolic solutions of the ionizable lipid, helper lipid, cholesterol, and galactosylated lipid in the desired molar ratio.
-
Dilute the mRNA to the desired concentration in the citric acid buffer.
-
Set up the microfluidic mixing device with two inlet streams: one for the lipid-ethanol mixture and one for the mRNA-aqueous buffer.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
The rapid mixing of the two streams will induce the self-assembly of the lipid nanoparticles encapsulating the mRNA.
-
Collect the resulting nanoparticle suspension.
-
Dialyze the LNP suspension against PBS overnight using a dialysis cassette to remove ethanol and unencapsulated mRNA.
-
Characterize the formulated LNPs for size, zeta potential, and encapsulation efficiency.
In Vitro Hepatocyte Uptake Assay
This protocol outlines the procedure for assessing the uptake of fluorescently labeled lipid nanoparticles by hepatocytes in culture.
Materials:
-
HepG2 cells (or other hepatocyte cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluorescently labeled lipid nanoparticles (e.g., incorporating a fluorescent lipid like DiD).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Seed HepG2 cells in a suitable culture plate (e.g., 24-well plate) and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing the fluorescently labeled lipid nanoparticles at various concentrations.
-
Incubate the cells with the nanoparticles for a defined period (e.g., 1-4 hours) at 37°C.
-
To confirm receptor-mediated uptake, a control group can be pre-incubated with an excess of a free ligand (e.g., asialofetuin) to block the ASGPRs.
-
After incubation, wash the cells three times with cold PBS to remove unbound nanoparticles.
-
Analyze the cellular uptake of the nanoparticles qualitatively by fluorescence microscopy or quantitatively by flow cytometry.
In Vivo Biodistribution Study in Mice
This protocol describes how to evaluate the biodistribution of lipid nanoparticles in a mouse model.
Materials:
-
BALB/c or C57BL/6 mice.
-
Lipid nanoparticles labeled with a near-infrared fluorescent dye (e.g., DiR) or encapsulating a reporter mRNA (e.g., luciferase).
-
In vivo imaging system (IVIS) or a similar instrument.
-
Anesthetic (e.g., isoflurane).
Procedure:
-
Administer the labeled lipid nanoparticles to the mice via intravenous (tail vein) injection at a specified dose (e.g., 1 mg/kg).
-
At various time points post-injection (e.g., 2, 6, 24 hours), anesthetize the mice and acquire whole-body fluorescence or bioluminescence images using the in vivo imaging system.
-
For bioluminescence imaging, an intraperitoneal injection of a substrate like D-luciferin is required 10 minutes before imaging.
-
After the final imaging time point, euthanize the mice and excise major organs (liver, spleen, kidneys, lungs, heart, brain).
-
Image the excised organs to quantify the accumulation of the nanoparticles in each tissue.
-
The fluorescence or bioluminescence intensity in each organ can be normalized to the organ weight to determine the relative biodistribution.
Assessment of Gene Silencing Efficacy
This protocol is for determining the in vivo gene-silencing efficacy of siRNA delivered by lipid nanoparticles.
Materials:
-
Mice.
-
siRNA-loaded lipid nanoparticles targeting a specific hepatic gene (e.g., Factor VII).
-
Saline solution (for control group).
-
Blood collection supplies.
-
ELISA kit for the target protein.
-
qRT-PCR reagents for target mRNA analysis.
Procedure:
-
Administer a single intravenous dose of the siRNA-LNP formulation to the mice. A control group should receive saline or LNPs containing a non-targeting control siRNA.
-
At predetermined time points after administration (e.g., 48 or 72 hours), collect blood samples from the mice.
-
Isolate serum from the blood and measure the level of the target protein (e.g., Factor VII) using an ELISA kit.
-
Alternatively, at the end of the study, euthanize the mice, harvest the livers, and isolate total RNA.
-
Perform qRT-PCR to quantify the mRNA levels of the target gene relative to a housekeeping gene.
-
The gene silencing efficacy is determined by the percentage reduction in the target protein or mRNA levels in the treated group compared to the control group.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: ASGPR-mediated endocytosis of a galactosylated LNP.
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of gal/GalNAc regioisomerism in galactosylated liposomes on asialoglycoprotein receptor-mediated hepatocyte-selective targeting in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gal-C4-Chol and Antibody-Drug Conjugates for Liver-Specific Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, precise delivery to the liver remains a critical challenge for treating a host of diseases, from genetic disorders to hepatocellular carcinoma (HCC). Two prominent strategies have emerged as frontrunners in this domain: small molecule-siRNA conjugates, exemplified by galactose-cholesterol constructs like Gal-C4-Chol, and protein-based platforms, namely antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of these two modalities, offering insights into their respective mechanisms, performance, and the experimental protocols used for their evaluation.
Executive Summary
Both this compound and liver-targeting ADCs leverage receptor-mediated endocytosis to achieve tissue specificity. This compound, a type of N-acetylgalactosamine (GalNAc)-conjugated siRNA, targets the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This approach has proven highly effective for delivering nucleic acid-based payloads (siRNA, ASOs) to silence disease-causing genes within these cells.
In contrast, ADCs designed for liver malignancies target tumor-associated antigens, such as Glypican-3 (GPC3), that are overexpressed on cancer cells. By linking a potent cytotoxic drug to a targeting antibody, ADCs aim to deliver a lethal payload directly to the tumor, minimizing systemic toxicity.
The choice between these platforms is dictated by the therapeutic goal: gene silencing in hepatocytes for metabolic or genetic diseases versus targeted cytotoxicity for liver cancer. This guide will delve into the quantitative data available for each, providing a framework for researchers to make informed decisions for their specific applications.
Mechanism of Action and Cellular Uptake
This compound (GalNAc-siRNA Conjugates)
This compound and similar conjugates function through a highly specific ligand-receptor interaction. The galactose derivative acts as a high-affinity ligand for the ASGPR on hepatocytes.[1][2] Upon binding, the entire conjugate is internalized via clathrin-mediated endocytosis.[3][4] The acidic environment of the endosome facilitates the dissociation of the conjugate from the receptor, which is then recycled back to the cell surface. The siRNA payload is released into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.
References
- 1. researchgate.net [researchgate.net]
- 2. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Receptor-mediated endocytosis of asialoglycoproteins by rat liver hepatocytes: biochemical characterization of the endosomal compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Gal-C4-Chol for ASGPR Over Other Lectin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding specificity of Gal-C4-Chol for the asialoglycoprotein receptor (ASGPR) versus other lectin receptors. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound as a targeting ligand for liver-specific drug delivery.
Introduction
This compound is a synthetic ligand composed of a galactose moiety linked to cholesterol via a C4 spacer. This design is intended to mimic the natural ligands of the asialoglycoprotein receptor (ASGPR), a C-type lectin receptor predominantly expressed on the surface of hepatocytes.[1] The high expression and rapid internalization kinetics of ASGPR make it an attractive target for the delivery of therapeutics to the liver.[2] However, the success of this targeting strategy hinges on the high specificity of the ligand for ASGPR over other lectin receptors present on different cell types to minimize off-target effects. This guide assesses this specificity through a review of relevant binding principles and experimental approaches.
Principles of Specificity: ASGPR vs. Other Lectin Receptors
The specificity of lectin-carbohydrate interactions is determined by the molecular structure of both the carbohydrate-recognition domain (CRD) of the lectin and the sugar moiety of the ligand.
-
ASGPR (Galactose/N-Acetylgalactosamine-specific): The ASGPR is a C-type lectin that specifically recognizes terminal galactose (Gal) and N-acetylgalactosamine (GalNAc) residues.[2] This binding is calcium-dependent and is facilitated by a conserved "QPD" (Gln-Pro-Asp) amino acid motif within its CRD, which forms a binding pocket that accommodates the specific stereochemistry of galactose and its derivatives.[3]
-
Other Lectin Receptors (e.g., Mannose Receptor, DC-SIGN): Other C-type lectins, such as the mannose receptor (expressed on macrophages and liver sinusoidal endothelial cells) and DC-SIGN (on dendritic cells), recognize different carbohydrate structures.[4] These lectins typically possess an "EPN" (Glu-Pro-Asn) motif in their CRDs, which confers specificity for mannose, N-acetylglucosamine (GlcNAc), and fucose.
The structural difference in the binding pockets of these lectin families forms the basis for the selective binding of galactosylated ligands like this compound to ASGPR.
Quantitative Assessment of Binding Specificity
The binding affinity of a ligand to its receptor is quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower Kd or IC50 value indicates a higher binding affinity. While direct comparative studies quantifying the binding of this compound across a wide panel of lectin receptors are not extensively available in the public domain, the specificity can be inferred from studies using similar galactosylated ligands and liposomes.
The following table summarizes representative binding affinity data for galactose-based ligands to ASGPR and the expected lower affinity for other lectin types based on their known carbohydrate specificities.
| Ligand/System | Receptor | Cell Type/System | Binding Affinity (Kd/IC50) | Reference |
| Monovalent Galactose | ASGPR | In vitro | ~10⁻⁴ M (Kd) | |
| Multivalent GalNAc Ligand | ASGPR | In vitro | Nanomolar range (Kd) | |
| Galactosylated Liposomes | ASGPR | Hepatocytes (ASGPR+) | High Uptake | |
| Galactosylated Liposomes | Mannose Receptor | Non-parenchymal liver cells | Low Affinity/Uptake | |
| Galactosylated Liposomes | - | ASGPR-negative cells | Negligible Uptake |
Note: This table is illustrative. The affinity of this compound will depend on its presentation, such as its density on a liposomal surface.
Experimental Protocols for Assessing Specificity
Several experimental techniques can be employed to quantitatively assess the binding specificity of this compound.
Competitive Binding Assay
This assay measures the ability of a test ligand (unlabeled this compound) to compete with a labeled, high-affinity ligand for binding to the target receptor.
Methodology:
-
Preparation of Receptor Source: Isolated ASGPR protein or cell membrane preparations from ASGPR-expressing cells (e.g., HepG2) are used.
-
Labeled Ligand: A known ASGPR ligand is labeled with a fluorescent or radioactive tag.
-
Competition: The receptor source is incubated with the labeled ligand in the presence of increasing concentrations of unlabeled this compound.
-
Detection: The amount of bound labeled ligand is measured. A decrease in the signal indicates that this compound is competing for the same binding site.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound. This can be repeated with other lectin receptors to assess specificity.
Below is a conceptual workflow for a competitive binding assay.
Caption: Workflow of a competitive binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.
Methodology:
-
Chip Preparation: ASGPR or another lectin receptor is immobilized on a sensor chip.
-
Analyte Injection: A solution containing this compound (or liposomes incorporating it) is flowed over the chip surface.
-
Binding Measurement: The binding of this compound to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram, and the dissociation constant (Kd = kd/ka) is calculated.
Cell-Based Uptake Assays
This method assesses the functional consequence of binding, which is the internalization of the ligand into cells.
Methodology:
-
Cell Culture: ASGPR-positive cells (e.g., HepG2) and ASGPR-negative cells (or cells expressing other lectins like the mannose receptor, e.g., macrophages) are cultured.
-
Liposome Preparation: Liposomes are prepared incorporating this compound and a fluorescent marker.
-
Incubation: The cells are incubated with the fluorescently labeled liposomes.
-
Uptake Measurement: The amount of internalized liposomes is quantified using techniques such as flow cytometry or fluorescence microscopy.
-
Specificity Confirmation: To confirm ASGPR-mediated uptake, a competition experiment can be performed by co-incubating the cells with an excess of a known ASGPR ligand (e.g., asialofetuin), which should inhibit the uptake of the galactosylated liposomes.
ASGPR-Mediated Endocytosis Pathway
The binding of this compound to ASGPR on the hepatocyte surface triggers receptor-mediated endocytosis, a key mechanism for the targeted delivery of therapeutic agents.
Caption: Pathway of ASGPR-mediated endocytosis.
Conclusion
The available evidence strongly supports the high specificity of galactose-terminated ligands, and by extension this compound, for the asialoglycoprotein receptor. This specificity is rooted in the distinct molecular recognition features of the ASGPR's carbohydrate-recognition domain compared to other lectin receptors that recognize different sugar moieties. For researchers and drug developers, the experimental protocols outlined in this guide provide a robust framework for quantitatively confirming the binding specificity and functional uptake of this compound-modified delivery systems, thereby validating their potential for targeted liver therapy.
References
- 1. Lectin-specific targeting of beta-glucocerebrosidase to different liver cells via glycosylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-type Lectins - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Impact of Asialoglycoprotein Receptor and Mannose Receptor Deficiency on Murine Plasma N-glycome Profiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodistribution of Liver-Targeting Nanoparticles: Validating Gal-C4-Chol in Animal Models
For researchers, scientists, and drug development professionals, understanding the in vivo journey of nanoparticles is paramount to designing effective and safe drug delivery systems. This guide provides a comparative analysis of the biodistribution of Gal-C4-Chol nanoparticles, a promising candidate for liver-targeted therapies, against other relevant nanoparticle formulations. Supported by experimental data, this document details the methodologies for key biodistribution studies and visualizes the complex processes involved.
The liver, a central hub for metabolism and detoxification, is a key target for treating a multitude of diseases. Nanoparticles offer a powerful tool to deliver therapeutics directly to this vital organ, enhancing efficacy while minimizing off-target effects. Among the various strategies for liver targeting, the functionalization of nanoparticles with galactose derivatives to engage the asialoglycoprotein receptor (ASGPR) on hepatocytes has shown significant promise. This guide focuses on this compound nanoparticles, a formulation incorporating a galactosylated cholesterol derivative, and evaluates its biodistribution profile in animal models in comparison to other liver-targeting systems.
Comparative Biodistribution of Liver-Targeting Nanoparticles
The efficiency of a nanoparticle-based drug delivery system is largely determined by its biodistribution, which describes the accumulation of the nanoparticles in various organs and tissues following administration. For liver-targeted therapies, a high concentration in the liver and low accumulation in other organs like the spleen, lungs, and kidneys is desirable.
For a comparative perspective, this guide presents biodistribution data for other liver-targeting nanoparticle formulations.
Table 1: Comparative Biodistribution of Liver-Targeting Nanoparticles in Mice (%ID/g)
| Nanoparticle Formulation | Liver (%ID/g) | Spleen (%ID/g) | Lungs (%ID/g) | Kidneys (%ID/g) | Key Features |
| This compound Liposomes (Estimated) | High | Low to Moderate | Low | Low | Galactose-mediated active targeting to hepatocytes. |
| Galactosylated Liposomes | ~60% | ~5% | <5% | <5% | Targets ASGPR on hepatocytes. |
| Lipid Nanoparticles (LNP) | 10-40% | 5-15% | <5% | <5% | General tendency for liver accumulation (passive targeting).[2] |
| Solid Lipid Nanoparticles (SLN) | High | Moderate | Low | Low | Accumulate in the liver without specific targeting ligands. |
| Gold Nanoparticles (AuNP, 15nm) | High | Moderate | Low | Low | Size-dependent biodistribution with significant liver uptake.[3] |
Note: The data for this compound Liposomes is an estimation based on qualitative descriptions and data from similar galactosylated systems. The other values are representative data from various preclinical studies and can vary based on the specific nanoparticle composition, size, and animal model.
The Asialoglycoprotein Receptor (ASGPR) Signaling Pathway
The primary mechanism for the liver-specific targeting of galactosylated nanoparticles is the interaction with the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the nanoparticles into the liver cells.
Caption: ASGPR-mediated endocytosis of galactosylated nanoparticles.
Experimental Protocols for Biodistribution Studies
Accurate validation of nanoparticle biodistribution relies on robust and well-defined experimental protocols. The following outlines a typical workflow for assessing the in vivo biodistribution of nanoparticles in animal models.
Experimental Workflow
Caption: A generalized workflow for in vivo biodistribution studies.
Detailed Methodologies
1. Animal Models:
-
Species: Typically, mice (e.g., BALB/c or C57BL/6) or rats are used.
-
Health Status: Healthy, disease-free animals of a specific age and weight range are selected to ensure consistency.
-
Housing: Animals are housed in a controlled environment with regulated light-dark cycles, temperature, and humidity, and provided with ad libitum access to food and water.
2. Nanoparticle Administration:
-
Labeling: Nanoparticles are often labeled with a radioactive isotope (e.g., 111In, 99mTc) or a fluorescent dye for detection and quantification.
-
Formulation: Nanoparticles are suspended in a sterile, biocompatible vehicle, such as saline or phosphate-buffered saline (PBS).
-
Route of Administration: For systemic biodistribution studies, intravenous (IV) injection via the tail vein is the most common route.
-
Dosage: The dose of nanoparticles is carefully calculated and administered based on the animal's body weight (e.g., mg/kg).
3. In Vivo Imaging (Optional):
-
Techniques: Non-invasive imaging techniques like Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), or fluorescence imaging can be used to track the real-time biodistribution of labeled nanoparticles in live animals.
-
Procedure: Animals are anesthetized and placed in the imaging system at predetermined time points after nanoparticle injection.
4. Organ Collection and Processing:
-
Euthanasia: At selected time points, animals are humanely euthanized.
-
Organ Harvesting: Blood, liver, spleen, lungs, kidneys, heart, and other organs of interest are carefully excised, washed with saline to remove excess blood, blotted dry, and weighed.
-
Homogenization: For quantification, tissues are typically homogenized to create a uniform sample.
-
Digestion: For elemental analysis (e.g., ICP-MS for metallic nanoparticles), tissues are digested using strong acids.
5. Quantification of Nanoparticles:
-
Gamma Counting: For radiolabeled nanoparticles, the radioactivity in each organ is measured using a gamma counter.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is used to quantify the amount of a specific element from the nanoparticle (e.g., gold, silver) in digested tissue samples.[4]
-
Fluorescence Spectroscopy: For fluorescently labeled nanoparticles, the fluorescence intensity in tissue homogenates is measured and compared to a standard curve.
-
Liquid Scintillation Counting: For nanoparticles labeled with beta-emitting isotopes, this method is used for quantification.
6. Data Analysis:
-
The amount of nanoparticles in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This normalization allows for comparison across different animals and organs of varying sizes.
Conclusion
The validation of nanoparticle biodistribution in animal models is a critical step in the preclinical development of targeted drug delivery systems. While direct quantitative data for this compound nanoparticles remains to be fully elucidated in publicly available literature, the existing evidence strongly suggests a high degree of liver-specific targeting, primarily mediated by the ASGPR on hepatocytes. The comparative data presented in this guide underscores the potential of galactose-functionalized nanoparticles for liver-directed therapies. The detailed experimental protocols provide a framework for researchers to conduct their own biodistribution studies, ensuring the generation of robust and comparable data. Future studies providing precise %ID/g values for this compound nanoparticles will be invaluable in further solidifying their position as a leading platform for liver-targeted nanomedicine.
References
- 1. Biodistribution characteristics of mannosylated, fucosylated, and galactosylated liposomes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver-Targeting Nanoparticles GA-MSe@AR Treat NAFLD Through Dual Lipid-Lowering and Antioxidant Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution of colloidal gold nanoparticles after intravenous administration: effect of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an analytical method for assessment of silver nanoparticle content in biological matrices by inductively-coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Therapeutic Precision: A Comparative Guide to Gal-C4-Chol Mediated Drug Delivery
For researchers, scientists, and drug development professionals, optimizing the therapeutic index—the balance between a drug's efficacy and its toxicity—is a paramount challenge. Targeted drug delivery systems offer a promising solution by concentrating therapeutic agents at the site of action, thereby minimizing systemic exposure and associated side effects. This guide provides a comprehensive evaluation of Gal-C4-Chol, a cholesterol derivative featuring a galactose ligand, for liver-targeted drug delivery. Through a detailed comparison with alternative delivery platforms, supported by experimental data, this document serves as a resource for evaluating the potential of this compound to improve the therapeutic index of various drug candidates.
This compound is a key component in the formulation of galactosylated liposomes, which are designed to specifically target the asialoglycoprotein receptor (ASGPR) abundantly expressed on the surface of hepatocytes. This targeted approach aims to enhance drug delivery to the liver, making it a particularly attractive strategy for treating liver diseases, including hepatocellular carcinoma and hepatitis, as well as for delivering therapies like small interfering RNAs (siRNAs) that act primarily in the liver.
Comparative Analysis of Therapeutic Index and Biodistribution
A critical measure of a drug delivery system's effectiveness is its ability to improve the therapeutic index of a given drug. This is often achieved by altering the drug's biodistribution, increasing its concentration in target tissues while reducing it in non-target tissues where it may cause toxicity.
Therapeutic Index Comparison: Doxorubicin Delivery
A preclinical toxicology study in mice demonstrated that liposomal encapsulation of doxorubicin significantly reduces its acute toxicity compared to the free drug. The median lethal dose (LD50) for free doxorubicin was 17 mg/kg, whereas for liposome-encapsulated doxorubicin, it was 32 mg/kg[1]. This indicates that a higher dose of the encapsulated drug can be administered before reaching lethal toxicity. Furthermore, a long-term study in mice showed that at a dose of 7.5 mg/kg, 100% of mice receiving liposome-associated doxorubicin survived a cumulative dose of 60 mg/kg, while 92% of mice receiving the free drug died[2].
Targeting these liposomes to the liver is expected to further increase the maximum tolerated dose and enhance efficacy in liver tumors, thereby widening the therapeutic window.
| Delivery System | Drug | Animal Model | LD50 | Maximum Tolerated Dose (Single Dose) | Key Findings |
| Free Doxorubicin | Doxorubicin | Mice | 17 mg/kg[1] | - | Higher toxicity compared to liposomal formulations. |
| Liposomal Doxorubicin (Non-targeted) | Doxorubicin | Mice | 32 mg/kg[1] | 2.25 mg/kg (in dogs)[1] | Reduced systemic toxicity compared to free doxorubicin. |
| This compound Liposomal Doxorubicin | Doxorubicin | N/A | Data not available | Data not available | Expected to have a higher therapeutic index for liver cancer due to targeted delivery. |
Biodistribution of this compound Liposomes
The effectiveness of this compound as a targeting ligand is demonstrated by in vivo biodistribution studies. These studies track the accumulation of the delivery vehicle in various organs.
A study in mice compared the biodistribution of galactosylated liposomes (containing this compound), mannosylated liposomes, and fucosylated liposomes. After intravenous injection, all three types of glycosylated liposomes were rapidly cleared from the blood and accumulated preferentially in the liver. In contrast, non-glycosylated liposomes remained in circulation for a longer period.
Crucially, the study differentiated between uptake by liver parenchymal cells (hepatocytes, the target for many liver therapies) and non-parenchymal cells (NPCs). The galactosylated liposomes showed a significantly higher uptake ratio by parenchymal cells compared to non-parenchymal cells (PC/NPC ratio of 15.1), indicating successful targeting of hepatocytes via the ASGPR. Mannosylated and fucosylated liposomes were preferentially taken up by NPCs.
Another study investigating the co-delivery of doxorubicin and vimentin siRNA using galactosylated liposomes in tumor-bearing mice found significantly higher doxorubicin accumulation in liver tumors compared to non-targeted liposomes and free doxorubicin. Conversely, the concentration of doxorubicin in the heart was lower with the galactosylated liposome formulation, highlighting its potential to reduce cardiotoxicity.
| Liposome Formulation | Primary Organ of Accumulation | Parenchymal Cell (PC) / Non-Parenchymal Cell (NPC) Uptake Ratio in Liver | Key Findings |
| Non-glycosylated Liposomes | Spleen, Liver | Low | Long circulation time, non-specific uptake. |
| This compound Liposomes | Liver | 15.1 | Rapid liver accumulation and specific targeting of hepatocytes. |
| Mannosylated Liposomes | Liver | 0.6 | Preferential uptake by non-parenchymal cells. |
| Fucosylated Liposomes | Liver | 0.2 | Preferential uptake by non-parenchymal cells. |
| Gal-DOX/siRNA-L | Liver, Liver Tumor | N/A | Enhanced accumulation in liver tumors and reduced accumulation in the heart compared to non-targeted liposomes and free DOX. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the evaluation of this compound based drug delivery systems.
Preparation of this compound Liposomes by Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing liposomes.
Materials:
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes of a defined pore size
Procedure:
-
Dissolve the desired molar ratios of phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for several hours to overnight to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a uniform size, the liposome suspension is then subjected to an extrusion process. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cells in culture (e.g., HepG2 human hepatoma cell line)
-
96-well plates
-
Drug formulations (e.g., free drug, drug-loaded non-targeted liposomes, drug-loaded this compound liposomes)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the different drug formulations. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) can then be determined.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by the delivered therapeutic agent is essential for evaluating its efficacy and potential off-target effects.
Doxorubicin-Induced Apoptosis
Doxorubicin primarily exerts its cytotoxic effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which ultimately leads to apoptosis (programmed cell death). The induction of apoptosis by doxorubicin can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
siRNA-Mediated Gene Silencing
Small interfering RNAs (siRNAs) are powerful tools for silencing specific genes. Once delivered into the cytoplasm of a target cell, siRNAs are incorporated into the RNA-induced silencing complex (RISC). The siRNA guide strand then directs RISC to the complementary messenger RNA (mRNA), leading to its cleavage and subsequent degradation, thereby preventing protein synthesis.
Experimental Workflow for Evaluating this compound Delivery
A logical workflow is essential for the systematic evaluation of a targeted drug delivery system.
Conclusion
The available experimental evidence strongly supports the potential of this compound as an effective targeting ligand for the delivery of therapeutic agents to the liver. The selective accumulation of this compound-modified liposomes in hepatocytes, coupled with a reduction in off-target accumulation, provides a solid foundation for improving the therapeutic index of drugs for liver-related diseases. While more direct comparative studies on the therapeutic index are warranted, the data on biodistribution and reduced toxicity of targeted liposomal formulations offer compelling reasons for researchers and drug developers to consider this compound in their liver-targeting strategies. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the design and execution of further studies to fully elucidate the therapeutic benefits of this promising delivery platform.
References
- 1. Preclinical toxicology study of liposome encapsulated doxorubicin (TLC D-99): comparison with doxorubicin and empty liposomes in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative long-term study of the toxicities of free and liposome-associated doxorubicin in mice after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Gal-C4-Chol with Non-Human Asialoglycoprotein Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding and uptake of N-acetylgalactosamine (GalNAc)-conjugated molecules, exemplified by the hypothetical molecule Gal-C4-Chol, across common non-human species used in preclinical research. The asialoglycoprotein receptor (ASGPR) is a key target for liver-directed therapies, and understanding the cross-reactivity of ligands like this compound is crucial for the translation of therapeutic candidates from preclinical models to human applications.
The ASGPR is a C-type lectin highly and specifically expressed on the surface of hepatocytes.[1] Its primary function is to recognize, internalize, and clear circulating glycoproteins that have exposed terminal galactose or N-acetylgalactosamine residues.[1] This receptor is well-conserved across mammalian species, making it an attractive target for delivering therapeutics to the liver.[1] Molecules conjugated with triantennary GalNAc ligands have shown high affinity for ASGPR, leading to efficient uptake in hepatocytes.[2]
Comparative Binding Affinity and Hepatocyte Uptake
While specific quantitative data for this compound is not publicly available, this section provides representative data from studies on triantennary GalNAc-conjugated small interfering RNAs (siRNAs). These molecules serve as a surrogate to illustrate the expected performance of a well-designed trivalent GalNAc-cholesterol conjugate like this compound. The data is presented for mouse, rat, and non-human primate (cynomolgus monkey) models, which are critical for preclinical evaluation.
A mechanistic pharmacokinetic and pharmacodynamic (PK-PD) model, leveraging experimental data from studies with the GalNAc-siRNA conjugate givosiran in rats and monkeys, estimated a combined in vivo binding affinity (Kd) of 27.7 nM for the GalNAc-ASGPR interaction.[3] This value highlights the high-affinity binding that can be expected from a triantennary GalNAc-conjugated molecule to the ASGPR in these species.
| Species | Receptor | Ligand Type | Binding Affinity (Kd) | Hepatocyte Uptake (IC50) | Reference |
| Mouse | ASGPR | Triantennary GalNAc-siRNA | Not Reported | Not Reported | |
| Rat | ASGPR | Triantennary GalNAc-siRNA | 27.7 nM (in vivo, combined with monkey) | Not Reported | |
| Cynomolgus Monkey | ASGPR | Triantennary GalNAc-siRNA | 27.7 nM (in vivo, combined with rat) | Not Reported |
Note: The presented Kd value is a model-derived in vivo affinity for a GalNAc-siRNA conjugate and should be considered as a representative value for a high-affinity triantennary GalNAc ligand. Specific values for this compound would need to be determined experimentally.
Experimental Protocols
To assess the cross-reactivity of a novel compound like this compound, the following experimental protocols are recommended.
Competitive Binding Assay with Isolated Hepatocytes
This assay determines the binding affinity of a test compound (e.g., this compound) to ASGPR on primary hepatocytes by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Primary hepatocytes (mouse, rat, cynomolgus monkey)
-
Williams’ Medium E or similar hepatocyte culture medium
-
[125I]-Asialofetuin (radiolabeled competitor ligand)
-
Test compound (this compound)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Scintillation counter and vials
Procedure:
-
Hepatocyte Preparation: Isolate primary hepatocytes from the desired species using a standard collagenase perfusion method. Assess cell viability using trypan blue exclusion.
-
Assay Setup: Resuspend hepatocytes in ice-cold binding buffer (e.g., Williams’ Medium E with 1% BSA) at a concentration of 1 x 106 cells/mL.
-
Competition Reaction: In a 96-well plate, add a fixed concentration of [125I]-Asialofetuin and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Add the hepatocyte suspension to each well. Incubate the plate at 4°C for 2 hours with gentle agitation to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Centrifuge the plate to pellet the cells. Carefully remove the supernatant containing the unbound ligand.
-
Washing: Wash the cell pellets with ice-cold PBS to remove non-specifically bound radioligand.
-
Quantification: Lyse the cells and transfer the lysate to scintillation vials. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [125I]-Asialofetuin as a function of the log concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Kd can then be calculated using the Cheng-Prusoff equation.
In Vitro Hepatocyte Uptake Assay
This assay measures the uptake of a test compound into primary hepatocytes, which is indicative of receptor-mediated endocytosis.
Materials:
-
Primary hepatocytes (mouse, rat, cynomolgus monkey)
-
Hepatocyte culture medium
-
Test compound (this compound), preferably labeled (e.g., fluorescently or radiolabeled)
-
Plates pre-coated with collagen
-
Lysis buffer
-
Analytical instrument for detection (e.g., fluorescence plate reader, LC-MS/MS)
Procedure:
-
Cell Plating: Seed primary hepatocytes onto collagen-coated plates and allow them to attach for a specified period.
-
Compound Incubation: Remove the culture medium and add fresh medium containing the labeled test compound (this compound) at various concentrations.
-
Time Course: Incubate the plates at 37°C for different time points (e.g., 0, 15, 30, 60, 120 minutes) to measure the rate of uptake.
-
Stopping the Uptake: At each time point, rapidly wash the cells with ice-cold PBS to stop the uptake process and remove the extracellular compound.
-
Cell Lysis: Add lysis buffer to each well to lyse the cells and release the internalized compound.
-
Quantification: Analyze the cell lysates to quantify the amount of the internalized test compound using an appropriate analytical method.
-
Data Analysis: Plot the intracellular concentration of the test compound against time to determine the initial uptake rate. For concentration-dependent studies, plot the uptake rate against the compound concentration to determine kinetic parameters like Vmax and Km, or an IC50 value if a competitive uptake format is used.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for assessing this compound cross-reactivity.
Caption: ASGPR-mediated endocytosis pathway.
References
- 1. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Pharmacokinetics and Pharmacodynamics of GalNAc-siRNA: Translational Model Involving Competitive Receptor-Mediated Disposition and RISC-Dependent Gene Silencing Applied to Givosiran - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Gal-C4-Chol: A Comparative Guide to Commercially Available Liver-Targeting Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of a hypothetical Gal-C4-Chol targeting ligand against the commercially successful and clinically validated N-acetylgalactosamine (GalNAc) conjugates for liver-targeted drug delivery. The data presented herein is based on established literature values for galactose-based ligands and their interaction with the asialoglycoprotein receptor (ASGPR) on hepatocytes.
Executive Summary
Targeted delivery to hepatocytes is a critical strategy for treating a variety of liver diseases. This is primarily achieved by exploiting the high expression and rapid internalization kinetics of the asialoglycoprotein receptor (ASGPR) on the surface of these cells. While various galactose-based ligands have been developed, multivalent N-acetylgalactosamine (GalNAc) conjugates have emerged as the gold standard, demonstrating high affinity, efficient cellular uptake, and potent in vivo activity. This guide will use triantennary GalNAc conjugates as the benchmark for evaluating the potential performance of a galactose-C4-cholesterol (this compound) ligand.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters of this compound (projected) versus a commercially prevalent triantennary GalNAc conjugate.
| Performance Parameter | This compound (Projected) | Triantennary GalNAc Conjugate (Benchmark) | Supporting Data & Rationale |
| Binding Affinity (Ki) to ASGPR | Micromolar (µM) range | Nanomolar (nM) to sub-nanomolar (nM) range | Galactose has an inherently lower affinity for ASGPR compared to N-acetylgalactosamine. The multivalency of triantennary GalNAc dramatically increases binding avidity.[1] |
| Hepatocyte Uptake Efficiency | Moderate | High | The high binding affinity of triantennary GalNAc leads to rapid and efficient receptor-mediated endocytosis.[1][2] The uptake of a monovalent galactose ligand is expected to be significantly lower. |
| In Vivo Targeting Efficacy | Moderate | High (6- to 10-fold or greater improvement in potency over untargeted drugs) | Efficient hepatocyte uptake of GalNAc conjugates translates to a significant enhancement of in vivo potency, allowing for lower therapeutic doses.[3] |
| Specificity for Hepatocytes | High | Very High | Both ligands target the hepatocyte-specific ASGPR. However, the higher affinity of GalNAc reduces the likelihood of off-target interactions. |
| Metabolic Stability | Dependent on Linker and Conjugate | High (with chemical modifications) | The stability of the entire conjugate is crucial for in vivo performance and can be engineered through chemical modifications to the linker and the therapeutic cargo. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these ligands, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: ASGPR-mediated endocytosis pathway.
Caption: Workflow for binding and uptake assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of targeting ligand performance. Below are outlines for key experiments.
ASGPR Binding Affinity Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of a test ligand to the asialoglycoprotein receptor.
Methodology: This assay is typically performed in a high-throughput format using fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Materials:
-
Recombinant human ASGPR protein.
-
A high-affinity, fluorescently labeled reference ligand (e.g., triantennary GalNAc with a fluorescent tag).
-
Test ligand (e.g., this compound).
-
Assay buffer (e.g., PBS with Ca2+).
-
Microplates (e.g., 384-well).
-
Plate reader capable of FP or TR-FRET measurements.
-
-
Procedure:
-
A fixed concentration of recombinant ASGPR and the fluorescently labeled reference ligand are incubated together in the wells of a microplate.
-
Increasing concentrations of the unlabeled test ligand are added to the wells.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The fluorescence signal (polarization or FRET ratio) is measured using a plate reader.
-
The data is analyzed to determine the IC50 value (the concentration of test ligand that displaces 50% of the labeled reference ligand).
-
The IC50 value is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the reference ligand.
-
Hepatocyte Uptake Assay
Objective: To quantify the rate and extent of test ligand uptake into hepatocytes.
Methodology: This can be performed using either plated hepatocytes or a suspension-based method (e.g., the oil-spin method).
-
Materials:
-
Cryopreserved primary human hepatocytes.
-
Hepatocyte culture medium.
-
Test ligand.
-
Uptake buffer.
-
For oil-spin method: silicone oil and a suitable bottom layer solution (e.g., NaOH).
-
Centrifuge tubes and a microcentrifuge.
-
Cell lysis buffer.
-
LC-MS/MS system for quantification.
-
-
Procedure (Oil-Spin Method):
-
Cryopreserved hepatocytes are thawed and resuspended in uptake buffer.
-
The cell suspension is divided into two sets: one incubated at 37°C (to measure active and passive uptake) and a control set at 4°C (to measure passive diffusion and non-specific binding).
-
The test ligand is added to the cell suspensions and incubated for various time points.
-
At each time point, an aliquot of the cell suspension is layered on top of the silicone oil in a centrifuge tube and centrifuged. The hepatocytes pass through the oil layer, separating them from the incubation medium.
-
The bottom of the tube containing the cell pellet is frozen and cut.
-
The cells are lysed, and the intracellular concentration of the test ligand is quantified by LC-MS/MS.
-
The rate of active uptake is calculated by subtracting the values obtained at 4°C from those at 37°C.
-
Conclusion
While a this compound ligand, leveraging the established principle of galactose-mediated ASGPR targeting, holds promise for liver-specific delivery, its performance is anticipated to be modest when compared to the highly optimized, multivalent GalNAc conjugates that are now a clinical and commercial reality. The significantly higher binding affinity and subsequent uptake efficiency of triantennary GalNAc ligands have set a high benchmark in the field. For the development of novel liver-targeting moieties, achieving nanomolar or even sub-nanomolar affinity for ASGPR is a critical objective to compete with the efficacy of existing technologies. The inclusion of a cholesterol moiety in the this compound design may offer advantages in terms of formulation and membrane interaction, but its impact on specific ASGPR-mediated uptake requires empirical validation through the experimental protocols outlined in this guide.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of Gal-C4-Chol
Core Principles of Gal-C4-Chol Waste Management
Proper disposal begins with the segregation of waste at the point of generation. Due to its composition, this compound waste must be treated as hazardous chemical waste. It should never be mixed with general laboratory trash or discharged into the sanitary sewer system.[1][2] The primary disposal route for such organic compounds is collection by a licensed hazardous waste disposal service, which typically employs high-temperature incineration.[3]
Waste Stream Classification and Disposal Summary
All materials that have come into contact with this compound must be considered contaminated and disposed of accordingly. The following table summarizes the different types of waste generated and their appropriate disposal streams.
| Waste Category | Examples | Disposal Container | Disposal Procedure |
| Solid this compound Waste | Expired or unused this compound powder. | Clearly labeled, sealed container for "Hazardous Organic Waste". | Collect in a dedicated, sealed, and properly labeled waste container. Store in a designated satellite accumulation area. Arrange for pickup by the institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[4] |
| Liquid this compound Waste | Solutions of this compound in organic solvents (e.g., chloroform, methanol). | Clearly labeled, sealed container for "Halogenated" or "Non-Halogenated" Organic Liquid Waste, as appropriate.[1] | Collect in a chemically resistant, leak-proof container with a secure cap. Do not mix incompatible solvents. Store in secondary containment within a designated satellite accumulation area, away from ignition sources. Arrange for EHS pickup. |
| Contaminated Labware (Sharps) | Needles, syringes, or glass Pasteur pipettes used to transfer this compound solutions. | Puncture-proof sharps container labeled "Hazardous Chemical Waste". | Place directly into the designated sharps container immediately after use. Do not recap needles. Once full, seal the container and arrange for EHS pickup. |
| Contaminated Labware (Non-Sharps) | Used vials, pipette tips, weigh boats, gloves, and paper towels. | Lined, rigid, and sealed container labeled "Hazardous Chemical Waste". | Collect all contaminated disposable items in a dedicated, clearly labeled container. Ensure the container is sealed before removal from the lab. |
| Aqueous Solutions (with trace amounts) | Buffer solutions from experiments that may contain trace amounts of this compound. | Dedicated container for "Aqueous Hazardous Waste". | While direct disposal of organic compounds down the drain is prohibited, aqueous solutions with trace contaminants should also be collected as hazardous waste to prevent environmental release. |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the procedural steps for the safe collection and disposal of waste generated from working with this compound.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling any waste, ensure appropriate PPE is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
2. Waste Segregation at the Source:
-
At the location of the experiment, use separate and clearly labeled containers for each category of waste as defined in the table above.
-
For solutions in organic solvents: Use designated waste containers for "halogenated" or "non-halogenated" organic waste as appropriate. For instance, solutions in chloroform must go into the halogenated waste stream.
3. Container Management:
-
All waste containers must be in good condition, chemically compatible with the waste, and kept securely closed except when adding waste.
-
Label each container with the words "Hazardous Waste" and the full chemical name(s) of the contents. Avoid abbreviations.
-
Store liquid waste containers in secondary containment to mitigate spills.
4. Handling Contaminated Materials:
-
Solid Waste: Gently place contaminated items like gloves and weigh boats into the designated solid waste container to avoid generating dust or aerosols.
-
Liquid Waste: Carefully pour liquid waste into the appropriate liquid waste container using a funnel.
-
Empty Containers: The original container of this compound, even if "empty," will contain residue. This container must be disposed of as hazardous waste or triple-rinsed with a suitable organic solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
5. Storage and Pickup:
-
Store all hazardous waste in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Do not accumulate large quantities of waste. Adhere to institutional limits on waste volume.
-
Schedule regular pickups with your institution's EHS department or approved hazardous waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Gal-C4-Chol
Essential Safety and Handling Guide for Gal-C4-Chol
Hazard Identification and Risk Assessment
The specific hazards of this compound have not been extensively documented. Therefore, it should be treated as a compound of unknown toxicity. Potential hazards may include:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Biological Activity: As a glycosylated cholesterol derivative, it is designed to be biologically active and may interfere with cellular processes like cholesterol metabolism.[1]
A risk assessment is required to determine the potential hazards and select the appropriate Personal Protective Equipment (PPE) for the planned procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure. The required level of PPE will depend on the specific procedures being performed and the associated risks.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Minimum Requirement (Low-Risk Operations) | Recommended for High-Risk Operations |
| Hand Protection | Nitrile gloves (single pair) | Double-gloving with nitrile gloves is recommended.[1] |
| Eye Protection | Safety glasses with side shields | Chemical safety goggles or a full-face shield.[1] |
| Body Protection | Laboratory coat | Disposable gown worn over a laboratory coat.[1] |
| Respiratory Protection | Generally not required for handling small quantities in a chemical fume hood. | A NIOSH-approved respirator with a particulate filter may be necessary for procedures that could generate dust, such as weighing. |
Note: Always change gloves frequently and immediately after any sign of contamination.[1]
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
-
Preparation and Planning:
-
Read and understand this safety guide and any available safety information for similar compounds.
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
-
Handling in a Controlled Environment:
-
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
-
Personal Protective Equipment (PPE) Donning:
-
Don the appropriate PPE as determined by your risk assessment (refer to Table 1).
-
-
Weighing and Transferring:
-
When weighing, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Handle with care to prevent spills.
-
-
Dissolving and Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.
-
Clean and decontaminate all work surfaces and equipment after use.
-
Emergency Procedures
Spill Response:
-
Small Spills (within a fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Wipe the area with a suitable solvent.
-
Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Prevent the spread of the spill.
-
Allow only trained personnel with appropriate PPE to clean up the spill.
-
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Do not dispose of this compound down the drain.
-
Collect all chemical waste in appropriately labeled, sealed containers.
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
